N,N,N',N'-Tetraisobutyl-malonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetrakis(2-methylpropyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O2/c1-14(2)10-20(11-15(3)4)18(22)9-19(23)21(12-16(5)6)13-17(7)8/h14-17H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBKBCPKIMSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CC(=O)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365217 | |
| Record name | N,N,N',N'-Tetraisobutyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14287-99-1 | |
| Record name | N1,N1,N3,N3-Tetrakis(2-methylpropyl)propanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14287-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetraisobutyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-TETRAISOBUTYLMALONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N,N',N'-Tetraisobutyl-malonamide CAS number and properties
An In-Depth Technical Guide to N,N,N',N'-Tetraisobutylmalonamide: Synthesis, Properties, and Applications
Introduction: The Versatile Malonamide Scaffold
Malonamides, characterized by a central methylene group flanked by two amide functionalities, represent a class of compounds with significant utility in both industrial and research settings. Their structural motif allows the two carbonyl oxygen atoms to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. This property has established N,N,N',N'-tetraalkylmalonamides (TAMAs) as highly effective extractants in the field of hydrometallurgy, particularly for the separation of f-block elements like lanthanides and actinides in nuclear fuel reprocessing.[1][2] Beyond this, the malonamide backbone serves as a valuable scaffold in medicinal chemistry, with derivatives showing promise as anticancer agents, k-opioid receptor agonists, and potential therapeutics for neurodegenerative diseases.[3][4]
This guide provides a comprehensive technical overview of a specific TAMA, N,N,N',N'-Tetraisobutylmalonamide (TiBMA), intended for researchers, chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, discuss its analytical characterization, explore its primary applications, and outline essential safety and handling procedures.
Section 1: Compound Identification and Physicochemical Properties
Precise identification and understanding the physical properties of a compound are foundational to its application in any scientific endeavor.
Chemical Identity:
-
Systematic Name: N,N,N',N'-Tetrakis(2-methylpropyl)propanediamide
-
Common Synonyms: N,N,N',N'-Tetraisobutylmalonamide (TiBMA)
-
CAS Number: 14287-99-1[5]
-
Molecular Formula: C₁₉H₃₈N₂O₂[5]
-
Molecular Weight: 326.52 g/mol [5]
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of N,N,N',N'-Tetraisobutylmalonamide. It is important to note that while some experimental data is available, many parameters are based on predictive models.
| Property | Value | Source & Notes |
| Physical State | Solid / Crystalline Powder | General Observation |
| Melting Point | 276 °C | [5][6] (Note: This value is likely erroneous. It is exceptionally high for a flexible aliphatic molecule of this size and may be a data entry error. Researchers should verify this experimentally.) |
| Boiling Point | 429.2 ± 28.0 °C | [5] (Predicted) |
| Density | 0.926 ± 0.06 g/cm³ | [5] (Predicted) |
| pKa | 9.76 ± 0.70 | [5] (Predicted, refers to the conjugate acid) |
| Solubility | Soluble in organic solvents (e.g., toluene, dodecane); Insoluble in water. | Inferred from applications[1][7] |
Section 2: Synthesis and Purification
While a specific, peer-reviewed synthesis for N,N,N',N'-Tetraisobutylmalonamide is not extensively documented, a robust and reliable procedure can be established based on well-known methods for preparing N,N,N',N'-tetraalkylmalonamides. The most common approach involves the condensation of a malonic acid derivative with the corresponding secondary amine, in this case, diisobutylamine.
Reaction Principle:
The synthesis proceeds via the nucleophilic acyl substitution of a malonic acid diester or dihalide with diisobutylamine. Using a diester, such as diethyl malonate, is often preferred for its lower reactivity and ease of handling, typically requiring heat to drive the amidation reaction to completion.
Caption: General workflow for the synthesis of TiBMA.
Detailed Experimental Protocol:
-
Materials:
-
Diethyl malonate
-
Diisobutylamine (≥ 4 equivalents)
-
Toluene (or other high-boiling solvent)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq) and diisobutylamine (4.0 eq). The excess amine serves as both a reactant and a base to neutralize any acidic byproducts. Toluene can be added as a solvent if desired.
-
Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting diethyl malonate.
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like dichloromethane.
-
Aqueous Workup: Transfer the diluted mixture to a separatory funnel. Wash sequentially with 1 M HCl to remove excess diisobutylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude N,N,N',N'-Tetraisobutylmalonamide can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
-
Self-Validation: The identity and purity of the final product should be confirmed using the analytical techniques described in the next section. The absence of signals corresponding to the ethyl groups of the starting material in ¹H NMR is a key indicator of reaction completion.
Section 3: Analytical Characterization
| Technique | Expected Features |
| ¹H NMR | ~3.4 - 3.2 ppm (t, 2H): Methylene protons (-CO-CH₂-CO-).~3.1 - 2.9 ppm (d, 8H): Methylene protons of the isobutyl groups (-N-CH₂-CH-).~2.0 - 1.8 ppm (m, 4H): Methine protons of the isobutyl groups (-CH(CH₃)₂).~0.9 - 0.8 ppm (d, 24H): Methyl protons of the isobutyl groups (-CH(CH₃)₂). |
| ¹³C NMR | ~168-170 ppm: Amide carbonyl carbons (C=O).~50-55 ppm: Methylene carbons of the isobutyl groups (-N-CH₂-).~40-45 ppm: Central methylene carbon (-CO-CH₂-CO-).~25-28 ppm: Methine carbons of the isobutyl groups (-CH(CH₃)₂).~19-21 ppm: Methyl carbons of the isobutyl groups (-CH(CH₃)₂). |
| FT-IR (cm⁻¹) | ~2960-2870: C-H stretching (strong, from isobutyl groups).~1640-1660: C=O stretching (strong, characteristic of a tertiary amide).~1470: C-H bending.~1250: C-N stretching. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 326.Key Fragments: Loss of isobutyl groups (m/z = 269), cleavage of the C-C bond next to the carbonyl, and other fragmentations characteristic of aliphatic amides. |
Section 4: Applications and Mechanism of Action
The primary and most well-documented application for N,N,N',N'-tetraalkylmalonamides is in solvent extraction for the separation of metal ions.
1. Metal Ion Extraction (Lanthanides and Actinides):
N,N,N',N'-Tetraisobutylmalonamide functions as a neutral, bidentate ligand that shows a strong affinity for trivalent metal ions like Americium(III), Europium(III), Samarium(III), and Erbium(III), as well as hexavalent ions like Uranyl(VI) (UO₂²⁺).[1][7] In processes like DIAMEX (Diamide Extraction), these malonamide ligands are dissolved in an organic solvent (e.g., toluene or dodecane) and contacted with an acidic aqueous phase (typically nitric acid) containing the target metal ions. The malonamide selectively chelates the metal ions, transferring them into the organic phase.
The extraction mechanism involves the coordination of the metal ion by the two carbonyl oxygen atoms of the malonamide. The isobutyl groups provide steric bulk and increase the lipophilicity of the resulting complex, ensuring its preferential partitioning into the organic solvent.[10]
Caption: Chelation of a metal ion (M³⁺) by TiBMA ligands.
2. Scaffolding in Drug Development:
The malonamide core is a recognized "privileged structure" in medicinal chemistry.[3] This means it is a molecular framework capable of binding to multiple biological targets. While specific studies on N,N,N',N'-Tetraisobutylmalonamide in this area are limited, related malonamide derivatives have been synthesized and evaluated for various activities, including:
-
k-Opioid Receptor Agonism: Novel malonamides have been developed as potent and selective agonists for the kappa opioid receptor, a target for pain management.[4]
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes like blood coagulation factor Xa.[3]
-
Anticancer and Neuroprotective Agents: The structural versatility of malonamides allows for their incorporation into more complex molecules with potential anticancer or neuroprotective properties.[3][11]
Section 5: Safety and Handling
Based on safety data for closely related tetraalkylmalonamides and general chemical safety principles, the following precautions are recommended. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
-
Hazard Identification:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May be harmful to aquatic life.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
-
Handling and Storage:
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move to fresh air.
-
Conclusion and Future Outlook
N,N,N',N'-Tetraisobutylmalonamide is a valuable compound, primarily recognized for its role as a robust chelating agent in solvent extraction processes critical to nuclear and materials sciences. Its synthesis is straightforward, relying on established amidation chemistry. While its full potential in medicinal chemistry has yet to be explored, the broader class of malonamides continues to provide inspiration for the design of new therapeutic agents. Future research could focus on experimentally validating its physicochemical properties, optimizing its extraction efficiency for a wider range of metals, and exploring its utility as a synthetic building block for novel bioactive molecules.
References
- ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters.
- ChemicalBook. (2023). Malonamide | 108-13-4.
- National Center for Biotechnology Information. (n.d.). Malonamide. PubChem Compound Database.
- PubMed. (n.d.). Novel malonamide derivatives as potent kappa opioid receptor agonists.
- ChemicalBook. (n.d.). N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE.
- SpringerLink. (2013). Synthesis of novel series of malonamides derivatives via a five-component reaction. Mol Divers.
- ResearchGate. (2010). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene.
- R Discovery. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry.
- R Discovery. (2000). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Journal of Radioanalytical and Nuclear Chemistry.
- MySkinRecipes. (n.d.). N,N,N',N'-Tetrapentylmalonamide.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- ChemicalBook. (n.d.). 14287-99-1(N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE) Product Description.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of N,N,N',N'-Tetraisobutyl-malonamide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N,N,N',N'-Tetraisobutyl-malonamide in organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, outlines detailed, field-proven experimental protocols for its determination, and offers a predictive framework based on its molecular structure. This guide is intended for researchers, scientists, and professionals in drug development and chemical processing who require a thorough understanding of the solubility behavior of this compound for applications ranging from synthesis and purification to formulation and solvent extraction.
Introduction to this compound and its Significance
This compound, with the chemical formula C₁₉H₃₈N₂O₂, is a tetra-substituted diamide of malonic acid.[1][2] Its structure, characterized by a central malonamide core with four isobutyl groups attached to the nitrogen atoms, imparts a significant non-polar character. Malonamides, as a class of compounds, are of considerable interest, particularly in the field of solvent extraction for the separation of metal ions, including lanthanides and actinides in nuclear fuel reprocessing.[3] The efficiency of such extraction processes is intrinsically linked to the solubility of the malonamide extractant in the organic phase. A comprehensive understanding of its solubility in various organic solvents is therefore paramount for process optimization, ensuring high extraction efficiency and preventing the formation of a third phase.
From a drug development perspective, substituted amides are a common motif in pharmacologically active molecules. While this compound itself may not be a therapeutic agent, understanding the solubility of such structures is crucial for medicinal chemists in designing molecules with appropriate pharmacokinetic properties, as solubility significantly impacts absorption, distribution, metabolism, and excretion (ADME).
Theoretical Framework for Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The thermodynamic process of dissolution can be conceptually broken down into three steps:
-
Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in their solid lattice.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the this compound molecule is solvated by the solvent molecules.
The overall enthalpy change of the solution determines whether the dissolution process is exothermic or endothermic.[4][5] However, the spontaneity of dissolution is also governed by the change in entropy.
A guiding principle in predicting solubility is the adage "like dissolves like."[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar amide core capable of acting as a hydrogen bond acceptor, but the four non-polar isobutyl groups dominate the molecular structure, rendering it a largely non-polar molecule. Consequently, it is expected to exhibit higher solubility in non-polar or weakly polar organic solvents and low solubility in highly polar solvents like water.
Predicted and Experimental Solubility Data
Table 1: Qualitative and Quantitative Solubility Profile of this compound
| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL at 25°C) |
| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | High | Data to be determined by user |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Data to be determined by user |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Data to be determined by user |
| Esters | Ethyl acetate | Moderate | Data to be determined by user |
| Ketones | Acetone, Methyl ethyl ketone | Moderate | Data to be determined by user |
| Alcohols | Methanol, Ethanol | Low to Moderate | Data to be determined by user |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Data to be determined by user |
| Highly Polar Solvents | Dimethyl sulfoxide (DMSO), Water | Very Low | Data to be determined by user |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol provides a robust and reproducible means of quantifying the solubility of this compound.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the vial containing the dried residue. The mass of the dissolved solute can then be determined.
-
Chromatographic Method (HPLC/GC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the solute.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solute and the volume of the solvent used, or from the concentration determined by the chromatographic method, accounting for any dilutions.
4.3. Self-Validating System and Causality
-
Expertise & Experience: The extended equilibration time (24-72 hours) is critical to ensure that the system reaches true thermodynamic equilibrium, moving beyond potentially misleading kinetic solubility. The choice between gravimetric and chromatographic analysis depends on the volatility of the solute and solvent and the required precision. Chromatographic methods are generally preferred for their higher sensitivity and specificity.
-
Trustworthiness: The protocol's trustworthiness is enhanced by including control samples and running experiments in triplicate to ensure reproducibility. The use of a syringe filter is a critical step to prevent microscopic solid particles from being carried over, which would lead to an overestimation of solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Implications for Researchers and Drug Development Professionals
A thorough understanding of the solubility of this compound is critical for its effective application.
-
For Researchers in Solvent Extraction: The choice of diluent (organic solvent) is a key parameter in designing liquid-liquid extraction processes. High solubility of the extractant is necessary to achieve a high loading capacity and avoid precipitation during extraction. The data generated using the described protocol will enable the selection of optimal solvents for specific extraction systems.
-
For Drug Development Professionals: While this specific malonamide may not be a drug candidate, the principles and methods outlined are directly applicable to the characterization of novel chemical entities. Poor aqueous solubility is a major hurdle in drug development. Understanding the solubility in organic solvents is crucial for purification, salt screening, and the development of formulations such as amorphous solid dispersions or lipid-based delivery systems.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is sparse in the public domain, the theoretical principles and the detailed experimental protocol presented herein empower researchers to generate the necessary data for their specific applications. The shake-flask method, when executed with precision, provides reliable and reproducible solubility data, which is fundamental for advancing research and development in fields where this and similar molecules are of interest.
References
-
Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. (2021, August 29). YouTube. Retrieved from [Link]
- Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water. (n.d.). School of Management and Sciences Journals.
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A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N,N,N',N'-Tetraisobutyl-malonamide
Introduction
Molecular Structure and Symmetry Considerations
To predict the NMR spectrum, we must first analyze the molecule's structure to identify unique proton and carbon environments.
Diagram: Molecular Structure of N,N,N',N'-Tetraisobutyl-malonamide
Caption: Labeled structure of this compound.
-
Proton Environments (¹H NMR):
-
H(a): The two protons on the central methylene carbon, C(1).
-
H(b): The methylene protons on the isobutyl groups, adjacent to the nitrogen, C(3)-H₂.
-
H(c): The methine proton on the isobutyl groups, C(4)-H.
-
H(d): The six methyl protons of the two methyl groups on each isobutyl moiety, C(5)-H₃.
-
-
Carbon Environments (¹³C NMR):
-
C(1): The central methylene carbon.
-
C(2): The carbonyl carbons.
-
C(3): The methylene carbons of the isobutyl groups, bonded to nitrogen.
-
C(4): The methine carbons of the isobutyl groups.
-
C(5): The methyl carbons of the isobutyl groups.
-
At first glance, the molecule appears symmetrical around the central C(1) carbon. However, due to the restricted rotation around the C(2)-N bonds, the two isobutyl groups attached to a single nitrogen atom may not be equivalent.[2][3] This would lead to a doubling of the signals for the isobutyl groups. The rate of this rotation is temperature-dependent, meaning the spectrum could change significantly with temperature. At a high enough temperature, rotation becomes rapid on the NMR timescale, and the two isobutyl groups on each nitrogen would become equivalent. For this analysis, we will predict the spectrum at room temperature, where slow rotation is likely.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The chemical shifts in amides are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the C=O and C-N bonds.[4]
| Predicted Signal | Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | H(d), H(d') | 0.9 - 1.0 | Doublet | ~6.5 | 24H |
| 2 | H(c), H(c') | 1.9 - 2.1 | Nonet / Multiplet | ~6.5 | 4H |
| 3 | H(b), H(b') | 3.1 - 3.3 | Doublet | ~7.0 | 8H |
| 4 | H(a) | 3.4 - 3.6 | Singlet | - | 2H |
Analysis and Rationale
-
H(d) / H(d') (δ ~0.9-1.0 ppm): These are the methyl protons of the isobutyl groups. They are furthest from the electron-withdrawing amide functionality and thus appear most upfield. Each set of six methyl protons is split by the single adjacent methine proton H(c), resulting in a doublet. Due to restricted rotation, the two isobutyl groups on one nitrogen may be inequivalent, but the two methyls within one isobutyl group are still equivalent. The overall symmetry of the malonamide should make the four isobutyl groups equivalent, leading to a single, large doublet integrating to 24H.
-
H(c) / H(c') (δ ~1.9-2.1 ppm): This is the methine proton of the isobutyl group. It is adjacent to a CH₂ group (H(b)) and two CH₃ groups (H(d)). It will be split by the two H(b) protons and the six H(d) protons. This would theoretically result in a complex multiplet. Given that the coupling constants are often similar, it is frequently observed as a nonet (a multiplet with 9 peaks).
-
H(b) / H(b') (δ ~3.1-3.3 ppm): These methylene protons are directly attached to the nitrogen atom. The deshielding effect of the adjacent nitrogen and the nearby carbonyl group shifts them significantly downfield. They are split by the neighboring methine proton H(c), resulting in a doublet.
-
H(a) (δ ~3.4-3.6 ppm): These are the protons of the central methylene group (the "malonate" protons). They are flanked by two electron-withdrawing carbonyl groups, causing a strong deshielding effect and a significant downfield shift. Since there are no adjacent protons, this signal is predicted to be a singlet.
Diagram: Predicted ¹H-¹H Coupling Network
Caption: Key proton-proton couplings in an isobutyl group.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
In ¹³C NMR, spectra are typically acquired with proton decoupling, so all signals will appear as singlets. The chemical shifts are primarily determined by the hybridization and electronic environment of the carbon atoms.[5][6]
| Predicted Signal | Carbons | Predicted δ (ppm) |
| 1 | C(5) | 19 - 21 |
| 2 | C(4) | 27 - 29 |
| 3 | C(1) | 40 - 45 |
| 4 | C(3) | 55 - 58 |
| 5 | C(2) | 168 - 172 |
Analysis and Rationale
-
C(5) (δ ~19-21 ppm): The methyl carbons of the isobutyl group are typical sp³ hybridized carbons in an aliphatic chain and will appear at the highest field (lowest ppm value).
-
C(4) (δ ~27-29 ppm): The methine carbon of the isobutyl group.
-
C(1) (δ ~40-45 ppm): The central methylene carbon is situated between two carbonyl groups. While these groups are electron-withdrawing, the direct effect on carbon chemical shifts is less pronounced for alpha-carbons compared to the protons attached to them.
-
C(3) (δ ~55-58 ppm): The methylene carbon attached to the nitrogen atom. The direct attachment to the electronegative nitrogen atom causes a significant downfield shift.
-
C(2) (δ ~168-172 ppm): The carbonyl carbon. Carbons involved in C=O double bonds are highly deshielded and appear far downfield, typically in the 160-220 ppm range.[6] Amide carbonyls are consistently found in the 165-175 ppm region.
Experimental Protocol for NMR Analysis
To validate these predictions, a rigorous experimental approach is necessary.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR and a triplet at ~77.16 ppm for ¹³C NMR.[7]
-
Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrument Parameters (for a 500 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
Temperature: 298 K (25 °C). Consider running variable temperature (VT) experiments (e.g., from 25°C to 100°C) to study the effects of restricted C-N bond rotation.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans. The low natural abundance of ¹³C requires more scans.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: For the ¹H spectrum, carefully integrate all signals and normalize them to a known proton count (e.g., the 2H of the central methylene).
Diagram: NMR Data Acquisition and Analysis Workflow
Caption: A standard workflow for NMR analysis.
Conclusion
This guide presents a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are based on established principles of NMR spectroscopy, including chemical environment, spin-spin coupling, and the unique conformational properties of amides. The key spectral features to anticipate are a simple set of four proton signals and five carbon signals, assuming rapid rotation around the C-N amide bonds. However, researchers should be vigilant for signal broadening or doubling of the isobutyl resonances, which would be clear evidence of restricted rotation at the analysis temperature. The provided experimental protocol offers a robust starting point for acquiring high-quality data to confirm or refine these predictions, ultimately leading to an unambiguous structural verification of the molecule.
References
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Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
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Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]
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Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-14. Available at: [Link]
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ResearchGate. (n.d.). The amide proton region of the ¹H NMR spectra. Available at: [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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PNNL. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. Available at: [Link]
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NIH. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
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A Technical Guide to the Crystal Structure Analysis of N,N,N',N'-Tetraalkylmalonamides: A Case Study of N,N,N',N'-Tetramethylmalonamide Complexes
Forward: The precise determination of a molecule's three-dimensional structure is foundational to understanding its function and reactivity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing unambiguous insight into atomic arrangements, bond lengths, and intermolecular interactions.[1][2][3] This guide provides an in-depth, technical walkthrough of the crystal structure analysis process, tailored for researchers, scientists, and professionals in drug development.
Due to the absence of a publicly available crystal structure for N,N,N',N'-Tetraisobutyl-malonamide in curated repositories like the Cambridge Structural Database (CSD), this guide will utilize the well-documented and structurally analogous N,N,N',N'-tetramethylmalonamide (TMMA) complexes with lanthanide nitrates as a scientifically robust case study.[4][5][6][7] The principles and methodologies detailed herein are directly applicable to novel tetra-substituted malonamides.
Malonamides are a critical class of compounds, extensively investigated for their roles as extractants in solvent extraction processes for valuable elements like lanthanides and actinides, and as versatile scaffolds in drug design.[8][9][10][11] Understanding their solid-state conformation and coordination behavior is paramount for designing more efficient separation agents and novel therapeutic molecules. This guide will elucidate the causal links between experimental choices and outcomes, ensuring a trustworthy and authoritative resource grounded in established scientific protocols.
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.[1][2]
Synthesis of N,N,N',N'-Tetraalkylmalonamides
The synthesis of tetra-substituted malonamides is typically achieved through the reaction of a malonic acid derivative with a secondary amine. A common and effective method involves the use of malonyl chloride as the acylating agent.
Protocol: Synthesis of a Generic N,N,N',N'-Tetraalkylmalonamide
-
Reaction Setup: To a stirred solution of the desired secondary amine (e.g., diisobutylamine) (2.2 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of malonyl dichloride (1.0 equivalent) in the same dry solvent dropwise over a period of 60-90 minutes. The slow addition is critical to control the exothermicity of the reaction and prevent the formation of side products.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed successively with dilute acid (e.g., 1 M HCl) to remove excess amine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
For the case study, N,N,N',N'-tetramethylmalonamide (TMMA) is commercially available but can be synthesized from dimethylamine and malonyl dichloride using a similar procedure.[12]
Single Crystal Growth: The Art and Science
Growing diffraction-quality crystals requires inducing the slow precipitation of the purified compound from a supersaturated solution. A crystal suitable for SC-XRD should ideally be 0.1-0.3 mm in all dimensions, well-formed, and free of defects like cracks or twinning.[1][2]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often the simplest and first method attempted.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent must be miscible with the first solvent. As the anti-solvent vapor slowly diffuses into the compound's solution, it lowers the solubility, inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even to sub-ambient temperatures (e.g., 4 °C or -20 °C).
Protocol: Crystallization of Ln(TMMA) Complexes (Case Study)
The lanthanide-TMMA complexes were successfully crystallized by dissolving the respective lanthanide nitrate salt and the TMMA ligand in isopropanol and allowing the solution to stand.[13][14] This straightforward method relies on the solution reaching saturation and the inherent propensity of these coordination complexes to form well-ordered crystalline lattices.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This section details the workflow for determining the crystal structure from a suitable single crystal. The process involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.[15]
Experimental Workflow
The diagram below outlines the standard workflow for a single-crystal X-ray diffraction experiment, from data collection to the final refined structure.
Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen loop) which is then placed on a goniometer head in the diffractometer.[15] The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).[3][16] Modern diffractometers automate this process, collecting a complete dataset over several hours.
-
Data Reduction: The collected raw images are processed. This involves integrating the intensity of each diffraction spot (reflection) and applying corrections for experimental factors (e.g., Lorentz factor, polarization). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group. This is a critical step as the space group defines the symmetry operations that relate the atoms in the asymmetric unit to the rest of the unit cell.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information for each reflection is lost. The structure is solved by obtaining initial phase estimates.
-
Direct Methods: For small molecules (<2000 atoms), this statistical method is highly effective and is the standard approach.
-
Patterson Method: Used for structures containing heavy atoms, as the vectors between these atoms can be determined from the intensity data alone.
-
-
Structure Refinement: The initial atomic model from the solution step is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. The quality of the fit is monitored using the R-factor (R1), with lower values indicating a better fit.
-
Validation and Reporting: The final structure is validated using software like CHECKCIF to ensure it is chemically sensible and adheres to crystallographic standards. The final data is reported in a Crystallographic Information File (CIF), a standard format for sharing crystal structure data.
Part 3: Results and Discussion - A Case Study of Ln(TMMA) Complexes
The systematic study of N,N,N',N'-tetramethylmalonamide (TMMA) complexes across the lanthanide series provides invaluable insight into coordination chemistry, which is directly applicable to other tetra-alkylmalonamides.[13][14]
Crystallographic Data Summary
Across the lanthanide series, several distinct isostructural families of compounds were identified, demonstrating how the decreasing ionic radius of the lanthanide cation (the "lanthanide contraction") influences the resulting crystal structure.[13][14]
| Parameter | La-Sm Complexes | Eu-Tb, Er Complexes | Dy-Tm Complexes |
| Formula Type | Ln(TMMA)₂(NO₃)₃ | Ln(TMMA)₂(NO₃)₃ | [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻ |
| Coordination No. | 10 | 10 | 9 (cation), 9/10 (anion) |
| TMMA Conformation | trans | cis | Mixed cis and trans |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/c | P-1 |
| Key Feature | Charge-neutral monomer | Charge-neutral monomer | Anion-cation pair |
Data synthesized from references[13] and[14]. This table simplifies the complex series for illustrative purposes.
Analysis of Molecular Structure
The TMMA ligand coordinates to the lanthanide cations in a bidentate fashion through its two carbonyl oxygen atoms, forming a stable chelate ring.[11] A key structural observation is the flexibility of the malonamide backbone, which allows the two carbonyl groups to adopt different relative orientations.
-
In the early, larger lanthanides (La-Sm), the TMMA ligands adopt a trans conformation.[13]
-
For the mid-series lanthanides (Eu-Tb), a switch to a cis conformation is observed.[13][14]
-
In the later, smaller lanthanides (Dy-Tm), the steric crowding around the metal center leads to the formation of complex ion pairs, where one TMMA ligand is forced to coordinate in a monodentate fashion in the cation.[13][14]
This structural adaptability is a cornerstone of why malonamides are effective complexing agents. The ability to change conformation allows them to accommodate ions of different sizes, a crucial property for separation science.[8]
Supramolecular Features and Crystal Packing
While the primary coordination is between the lanthanide ion and the carbonyl oxygens and nitrate anions, the overall crystal packing is dictated by weaker intermolecular forces. In the absence of strong hydrogen bond donors, the crystal lattice is stabilized by van der Waals interactions between the alkyl groups of the malonamide ligands. The efficiency of this packing, influenced by the overall shape of the complex, determines the crystal's density and stability. The formation of distinct cis and trans isomers and even complex ion pairs highlights the subtle interplay between coordination chemistry and the energetic demands of forming a stable, repeating three-dimensional lattice.
References
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Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Acta Crystallographica Section E: Crystallographic Communications - Impact Factor, etc. (n.d.). Resurchify. Retrieved January 13, 2026, from [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Cambridge Structural Database. (n.d.). UMass Dartmouth Library. Retrieved January 13, 2026, from [Link]
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Acta Crystallographica Section E transforms from Structure Reports Online to Crystallographic Communications. (2014, July 16). International Union of Crystallography. Retrieved January 13, 2026, from [Link]
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Acta Crystallographica Section E. (n.d.). International Union of Crystallography. Retrieved January 13, 2026, from [Link]
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Cambridge Structural Database. (n.d.). MIT Information Systems & Technology. Retrieved January 13, 2026, from [Link]
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Cambridge Structural Database. (2025, February 24). Re3data.org. Retrieved January 13, 2026, from [Link]
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Syntheses and Applications of Malonamide Derivatives – A Minireview. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). A-Star Research. Retrieved January 13, 2026, from [Link]
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Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Motokawa, R., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Solvent Extraction and Ion Exchange, 41(4), 337-350. [Link]
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Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (2023, January 23). Taylor & Francis. Retrieved January 13, 2026, from [Link]
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Single Crystal X-ray Diffraction. (n.d.). University of York Chemistry Teaching Labs. Retrieved January 13, 2026, from [Link]
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Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (2023, January 23). Figshare. Retrieved January 13, 2026, from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Single Crystal X-ray Diffractometers. (n.d.). Bruker. Retrieved January 13, 2026, from [Link]
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N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved January 13, 2026, from [Link]
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N,N,N',N'-Tetraethylmalonamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (2024, January 12). ResearchGate. Retrieved January 13, 2026, from [Link]
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N,N,N',N'-Tetramethylmalonamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Crystal structure of N,N,N′,N′-tetramethylethanediamine. (2022, January 1). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499. [Link]
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bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. (n.d.). ChemRxiv. Retrieved January 13, 2026, from [Link]
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Exploring the reactivity of alkylidene malonamides: synthesis of polyfunctionalized isoxazolidinones, aziridines and oxazolines. (2012). Arkivoc. Retrieved January 13, 2026, from [Link]
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A Technical Guide to the Theoretical Conformational Analysis of N,N,N',N'-Tetraisobutyl-malonamide (TIBM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N',N'-Tetraisobutyl-malonamide (TIBM) is a key extractant molecule used in advanced nuclear fuel reprocessing, specifically in the TRUEX (TRansUranic EXtraction) process. Its efficiency in selectively complexing with trivalent actinides and lanthanides is critically dependent on its three-dimensional conformation. The inherent flexibility of TIBM, arising from multiple rotatable bonds, gives rise to a complex conformational landscape. Understanding this landscape at a molecular level is paramount for optimizing extraction processes and designing next-generation ligands with enhanced selectivity. This technical guide provides a comprehensive, in-depth protocol for the theoretical and computational analysis of TIBM's conformational preferences. It details a multi-step workflow, from initial structure generation and broad conformational searching with molecular mechanics to high-accuracy refinement using Density Functional Theory (DFT). The guide emphasizes the rationale behind methodological choices, protocols for ensuring self-validation of results, and the importance of corroborating theoretical data with experimental findings.
Introduction: The Significance of TIBM's Molecular Shape
Malonamides, including TIBM, are crucial for their role as metal ion sequestering agents.[1] In the context of nuclear waste management, TIBM is employed to separate minor actinides from lanthanides, a notoriously difficult separation due to their similar ionic radii and chemical properties. The selectivity of this process is governed by the precise coordination of the metal ion by the ligand. TIBM functions as a bidentate ligand, coordinating to metal ions through the oxygen atoms of its two carbonyl groups.
The spatial arrangement of these carbonyl groups is dictated by the molecule's overall conformation. A conformation that pre-organizes these oxygen atoms in a favorable geometry for chelation will lead to stronger and more selective metal binding. However, TIBM is a highly flexible molecule with several key rotatable bonds, including two C(sp²)-C(sp³) bonds and multiple C-N and C-C bonds within the isobutyl groups.[1] This flexibility means that in solution, TIBM does not exist as a single static structure but as an ensemble of interconverting conformers, each with a different energy and geometry.
Experimental characterization of every possible conformer in a solution is challenging. While techniques like X-ray crystallography can provide a snapshot of the molecule's structure in a solid state, this may not represent the dominant conformation in a liquid extraction phase.[2] Therefore, computational chemistry provides an indispensable toolkit for exploring the entire potential energy surface of TIBM, identifying stable conformers, and quantifying their relative energies to predict the most probable structures.[3][4]
Theoretical Foundations and Methodological Rationale
A robust computational analysis of a flexible molecule like TIBM requires a multi-tiered approach. It is computationally prohibitive to explore every possible conformation using the most accurate (and thus slowest) quantum mechanical methods. Therefore, we employ a hierarchical strategy that balances computational cost with accuracy.
-
Pillar 1: Molecular Mechanics (MM) for Broad Exploration. MM methods are classical force-field-based approaches that are computationally inexpensive. They are ideal for performing an initial, broad search of the conformational space to identify a large set of potential low-energy structures. This step is crucial for ensuring that no significant conformers are missed.
-
Pillar 2: Density Functional Theory (DFT) for High-Accuracy Refinement. DFT is a quantum mechanical method that provides a much more accurate description of electronic structure and, consequently, molecular geometries and energies.[1] The low-energy conformers identified by the MM search are subjected to geometry optimization and energy calculation at the DFT level. This refinement provides reliable data on the relative stabilities and precise structural parameters of the most important conformers. Studies have shown that DFT methods like B3LYP can provide reliable structural data for malonamide-type complexes.[5][6]
-
Pillar 3: Solvation Modeling. Since TIBM is used in liquid-liquid extraction processes, it is essential to account for the effect of the solvent. The conformation of a molecule can change significantly between the gas phase and a solvent. We use a Polarizable Continuum Model (PCM) to approximate the effect of the solvent, providing a more realistic energetic ranking of the conformers.[6][7]
Computational Protocol: A Step-by-Step Workflow
This section details the validated, step-by-step protocol for determining the stable conformers of TIBM.
Step 1: Initial 3D Structure Generation
-
Construct the Molecule: Build the this compound molecule using a standard molecular builder (e.g., Avogadro, ChemDraw).
-
Initial Cleaning: Perform a preliminary geometry optimization using a universal force field (e.g., UFF or MMFF94) to generate a reasonable starting structure with standard bond lengths and angles.
Step 2: Systematic Conformational Search (Molecular Mechanics)
-
Define Rotatable Bonds: Identify the key dihedral angles that define the overall shape of the TIBM backbone. The most critical are the two O=C-CH₂-C=O dihedral angles.
-
Perform Systematic Search: Use a molecular mechanics engine to systematically rotate these key bonds in defined increments (e.g., 30°). At each step, perform a geometry minimization to relax the rest of the molecule.
-
Filter and Cluster: This search will generate a large number of conformers. Filter these based on an energy window (e.g., all structures within 10 kcal/mol of the global minimum) and cluster them based on structural similarity (RMSD) to remove duplicates. This results in a manageable set of unique, low-energy candidate structures.
Step 3: Geometry Optimization and Energy Refinement (DFT)
-
Select DFT Functional and Basis Set: For each unique conformer from Step 2, perform a full geometry optimization using DFT. A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set.[5] This level of theory offers a good balance of accuracy and computational cost for organic molecules.
-
Incorporate Solvation: Apply the Polarizable Continuum Model (PCM) during the optimization to simulate the solvent environment (e.g., dodecane or nitrobenzene, common solvents in the TRUEX process).
-
Verify Minima with Frequency Calculations: After each optimization converges, perform a vibrational frequency calculation. A true energy minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure needs to be further minimized along the direction of that vibrational mode. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Step 4: Analysis of Results
-
Rank Conformers: Calculate the relative Gibbs free energies (ΔG) of all validated conformers at a standard temperature (e.g., 298.15 K). The conformer with the lowest free energy is the most stable.
-
Analyze Geometries: Examine the key structural parameters of the most stable conformers, particularly the O-C-C-O dihedral angle and the distance between the two carbonyl oxygen atoms. This provides insight into the molecule's pre-organization for metal binding.
Visualization of the Computational Workflow
The multi-step computational protocol can be visualized as a funneling process, starting from a broad search and progressively refining the results to achieve high accuracy.
Caption: A workflow diagram illustrating the hierarchical computational approach for TIBM conformational analysis.
Expected Results and Data Presentation
The final output of this computational protocol is a set of stable TIBM conformers, each with its calculated relative energy and precise geometry. This data should be summarized in a clear, tabular format for easy comparison.
Table 1: Calculated Properties of Stable TIBM Conformers
| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | O=C-C-C=O Dihedral Angle (°) | O···O Distance (Å) | Population (%)¹ |
| TIBM-A | 0.00 | 65.2 | 2.85 | 75.1 |
| TIBM-B | 1.25 | -70.1 | 2.91 | 12.3 |
| TIBM-C | 2.10 | 175.8 | 4.88 | 4.5 |
| TIBM-D | 2.85 | -178.2 | 4.95 | 2.1 |
¹ Population is estimated from the Boltzmann distribution at 298.15 K.
Discussion of Results: The hypothetical data in Table 1 suggests that conformer TIBM-A is the global minimum. Its structure, with a gauche O=C-C-C=O dihedral angle, brings the two carbonyl oxygens into close proximity (2.85 Å), creating an ideal chelation site for a metal ion. Conformer TIBM-B is a near-mirror image and is also significantly populated. In contrast, conformers TIBM-C and TIBM-D have anti-arrangements of the carbonyls, placing the oxygen atoms far apart. These "open" conformations are significantly less stable and less populated, and they would be incompetent for bidentate chelation. This analysis strongly suggests that TIBM inherently prefers a "closed" or "pre-organized" conformation that is well-suited for its function as an extractant.
Validation Against Experimental Data
Theoretical calculations must be grounded in experimental reality. The results from the DFT calculations can be validated by comparing them with available experimental data.
-
X-ray Crystallography: If a crystal structure of TIBM or a TIBM-metal complex is available, the calculated bond lengths, bond angles, and dihedral angles of the lowest-energy conformer can be compared directly to the solid-state data.[2][5] It is important to note that crystal packing forces can sometimes trap a higher-energy conformer, so discrepancies do not automatically invalidate the calculations but require careful interpretation.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the average structure of a molecule in solution. Parameters like nuclear Overhauser effects (NOEs) and scalar coupling constants (³J) are sensitive to internuclear distances and dihedral angles, respectively. By calculating these NMR parameters for each computed conformer and comparing the Boltzmann-averaged values to the experimental spectrum, one can validate the computed conformational ensemble.[8][9][10] Good agreement between calculated and experimental chemical shifts further strengthens the validity of the computational model.[11][12]
Conclusion and Outlook
This guide has outlined a rigorous and validated computational workflow for the in-depth conformational analysis of this compound. By combining cost-effective molecular mechanics searches with high-accuracy DFT refinements, researchers can build a reliable model of the conformational landscape of this important and flexible molecule.
The insights gained from such studies are critical. They explain the fundamental basis for TIBM's extraction efficiency and provide a rational foundation for the design of new ligands. By computationally screening modifications to the TIBM scaffold, scientists can predict which structural changes will further stabilize the desired pre-organized conformation, leading to the development of next-generation extractants with superior performance and selectivity for advanced separation processes in fields ranging from nuclear fuel reprocessing to critical materials recovery.
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Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N,N′-Dimethylmalonamide, and N,N,N′N′-Tetramethylmalonamide. Journal of Physical Chemistry A, 103(18), 3554-3561. [Link]
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Bagno, A., Saielli, G., & Scorrano, G. (2011). Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. ACS Publications. [Link]
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Figshare. (2011). Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. Figshare. [Link]
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Nagy, B., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]
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Al-Majid, A. M., et al. (2018). Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Molecules, 23(4), 893. [Link]
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Ghafuri, H., & Nekoei, A. R. (2016). A DFT study on the complexation of La3+ ion with malonamide and diglycolamide ligands. Journal of the Iranian Chemical Society. [Link]
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Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Computational Chemistry, 13(6), 730-748. [Link]
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Pacific Northwest National Laboratory. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. PNNL. [Link]
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Zaiter, M., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. European Journal of Inorganic Chemistry. [Link]
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ResearchGate. (2002). Crystal structure of , L = bromo-N,N,N′,N′-tetraethylmalonamide. ResearchGate. [Link]
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Zaiter, M., et al. (2024). N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. Chemistry – A European Journal. [Link]
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Sarotti, A. M. (2020). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. Molecules, 25(23), 5588. [Link]
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The Isobutyl Advantage: A Deep Dive into the Physicochemical and Coordination Properties of N,N,N',N'-Tetraisobutyl-malonamide
A Technical Guide for Researchers in Solvent Extraction and Drug Development
Abstract
N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) is a key ligand in advanced solvent extraction processes, particularly for the separation of actinides and lanthanides in nuclear fuel reprocessing. Its efficacy and unique properties are largely dictated by the four isobutyl groups appended to the amide nitrogens. This technical guide explores the multifaceted role of these alkyl substituents, moving beyond simple description to explain the causal links between the isobutyl architecture and the molecule's macroscopic behavior. We will dissect the steric and electronic effects that govern TiBMA's solubility, lipophilicity, and its remarkable ability to form selective complexes with metal ions. This paper provides field-proven experimental protocols, quantitative data, and logical frameworks to empower researchers in optimizing its application and designing next-generation ligands.
Introduction: The Central Role of Molecular Architecture
In the field of coordination chemistry and solvent extraction, the design of the organic ligand is paramount. The ligand's structure dictates its ability to selectively bind to a target metal ion and carry it from an aqueous phase into an organic phase. Malonamides, a class of diamide ligands, have emerged as highly promising extractants due to their high chemical and radiolytic stability, and their complete incinerability, which minimizes secondary waste generation.
Among the various malonamides, this compound (TiBMA) stands out. The choice of the isobutyl group is not arbitrary; it is a deliberate design feature that imparts a unique combination of properties essential for its function. This guide will illuminate how the branched nature of the isobutyl substituents is critical for modulating the steric and electronic environment around the coordinating carbonyl oxygens, thereby influencing the ligand's overall performance.
The Influence of Isobutyl Groups on Physicochemical Properties
The success of a solvent extraction process hinges on the ligand's ability to reside stably in the organic phase while efficiently complexing metals at the aqueous-organic interface. The isobutyl groups play a direct role in establishing these foundational properties.
Lipophilicity and Solubility
Lipophilicity, often quantified by the octanol-water partition coefficient (logP), is a crucial parameter for any solvent extraction agent.[1] The four isobutyl groups, with their combined 16 carbon atoms, significantly increase the molecule's nonpolar character. This high lipophilicity ensures that TiBMA has very low solubility in the aqueous phase, preventing ligand loss and contamination of the aqueous stream.[2]
Conversely, the branched structure of the isobutyl chains disrupts crystal lattice formation, often leading to lower melting points and enhanced solubility in the nonpolar organic diluents (like dodecane) used in industrial processes, compared to long, linear alkyl chains which can promote aggregation.[3]
| Property | Influence of Isobutyl Groups | Consequence in Solvent Extraction |
| Lipophilicity (logP) | High due to 16 alkyl carbons.[1] | Minimizes ligand loss to the aqueous phase; ensures high concentration in the organic solvent. |
| Aqueous Solubility | Very low.[2] | Prevents contamination of the raffinate; improves process efficiency. |
| Solubility in Organic Diluents | High, particularly in aliphatic hydrocarbons. | Allows for the preparation of highly concentrated solvent phases, increasing metal loading capacity. |
| Third Phase Formation | Branched structure helps suppress the formation of a deleterious third phase at high metal loading.[4] | Enhances process stability and operational range. |
Table 1: Impact of Isobutyl Groups on Key Physicochemical Properties of TiBMA.
Steric Hindrance: A Tool for Selectivity
While often viewed as a negative attribute, steric hindrance is a powerful tool in ligand design. The bulky, branched nature of the isobutyl groups creates a crowded environment around the coordinating carbonyl oxygens.[5] This steric pressure influences both the kinetics and thermodynamics of metal complexation.
-
Kinetic Effects : The steric bulk can slow the rate of complexation with certain ions, which can be exploited for kinetic-based separations.
-
Thermodynamic Effects : More importantly, the steric hindrance dictates the geometry of the final metal-ligand complex. It prevents the coordination of an excessive number of ligand molecules around a single metal ion and can favor specific coordination numbers and geometries that are more compatible with certain ions (e.g., actinides) over others (e.g., some fission product lanthanides). This steric clash is a key factor in the selectivity of malonamides.[6]
Coordination Chemistry and the Mechanism of Extraction
The primary function of TiBMA is to extract metal ions, such as Americium(III) or Plutonium(IV), from highly acidic aqueous solutions, typically nitric acid. The extraction proceeds via a neutral complexation mechanism where the TiBMA molecule acts as a bidentate ligand, coordinating to the metal ion through the two carbonyl oxygen atoms.
The isobutyl groups exert a profound influence on this process:
-
Electronic Effects : Alkyl groups are electron-donating. The four isobutyl groups increase the electron density on the amide nitrogens, which in turn enhances the basicity and donor strength of the carbonyl oxygens. However, this effect is somewhat counteracted by steric factors. Studies comparing different malonamides have shown that a delicate balance between electronic and steric effects is crucial; ligands that are too basic may extract nitric acid too strongly, competing with metal extraction.[7]
-
Steric Shielding : The isobutyl groups form a lipophilic "pocket" around the coordinated metal ion. This shield protects the complex from hydration and facilitates its transfer into the organic phase. It also sterically disfavors the co-extraction of water molecules, which can interfere with the extraction process.
-
Control of Stoichiometry : The steric bulk limits the number of TiBMA molecules that can fit around a metal ion. For trivalent actinides and lanthanides, the formation of a 1:3 metal-to-ligand complex (M(L)₃(NO₃)₃) is common. The specific geometry and stability of this complex are highly dependent on the size and shape of the alkyl groups. The branching of the isobutyl groups is more effective at preventing the aggregation of complexes than linear chains, which helps maintain phase stability.[6]
Caption: Logical flow of metal ion extraction by TiBMA, highlighting the critical roles of the isobutyl groups.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, field-proven methodologies.
Synthesis of this compound (TiBMA)
This protocol is based on the common method of reacting a malonyl dichloride with a secondary amine.[8]
Materials:
-
Malonyl dichloride
-
Diisobutylamine
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisobutylamine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side products.
-
Addition of Malonyl Dichloride: Dissolve malonyl dichloride (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the malonyl dichloride solution dropwise to the stirred amine solution over 60-90 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight to ensure complete reaction.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine. The acid wash removes excess amines, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield TiBMA as a white solid or viscous oil.
Protocol for a Representative Solvent Extraction Experiment
This protocol describes a typical batch experiment to determine the distribution ratio (D) of a metal ion.
Materials:
-
Organic Phase: 0.5 M TiBMA in n-dodecane.
-
Aqueous Phase: A solution of the metal ion of interest (e.g., 1 mM Am(NO₃)₃) in nitric acid of varying concentrations (e.g., 0.1 M to 4 M).
-
Scintillation vials or centrifuge tubes.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for metal concentration measurement (e.g., ICP-MS, Gamma Spectrometer, or Liquid Scintillation Counter).
Procedure:
-
Phase Contact: In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the organic phase and the aqueous phase.
-
Equilibration: Cap the tube tightly and agitate vigorously using a mechanical shaker for at least 30 minutes at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached. The required time should be determined in preliminary kinetic studies.
-
Phase Separation: Centrifuge the mixture for 10 minutes at high speed (e.g., 3000 rpm) to ensure complete separation of the aqueous and organic layers.
-
Sampling: Carefully take an aliquot from both the aqueous phase and the organic phase for analysis.
-
Analysis: Determine the concentration of the metal ion in each phase using the appropriate analytical technique.
-
Calculation: Calculate the distribution ratio (D) using the formula: D = [Metal Concentration]organic / [Metal Concentration]aqueous
Caption: Step-by-step workflow for a typical solvent extraction experiment to determine the distribution ratio.
Conclusion
The four isobutyl groups of this compound are not mere appendages; they are integral design elements that define its function. Through a combination of steric and electronic effects, they impart high lipophilicity, modulate the basicity of the coordinating atoms, and create a sterically constrained environment that is crucial for achieving selectivity in metal ion separations. The branched alkyl structure is particularly adept at ensuring solubility in aliphatic diluents and suppressing the formation of deleterious third phases, enhancing the robustness of extraction processes. Understanding this structure-property relationship is essential for the effective application of TiBMA and provides a rational basis for the design of future generations of advanced separation agents.
References
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Extraction chemistry of actinide cations by N,N,N',N'-tetraalkyl-2 alkyl propane-1,3 diamides. (2025). INIS MF-14888. [Link]
-
Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (2023). ResearchGate. [Link]
-
Liquid-Liquid Extraction of Acids and Water by a Malonamide: I-Anion Specific Effects on the Polar Core Microstructure of the Aggregated Malonamide. (2025). ResearchGate. [Link]
-
Extraction of actinides and lanthanides from nitric acid solution by malonamides. (1997). Radiochimica Acta. [Link]
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Cationic polymerization of isobutylene by FeCl3/ether complexes in hexanes: An investigation of the steric and electronic effects of ethers. (2025). ResearchGate. [Link]
-
N, N, N', N' tetrabutyl dodecyl malonamide (TBDDMA) as a novel extractant for actinide partitioning. (n.d.). INIS-IAEA. [Link]
-
COMPARISON OF EXTRACTION BEHAVIOUR AND BASICITY OF SOME SUBSTITUTED MALONAMIDES. (2000). R Discovery. [Link]
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Ph.D. defense: Actinide(VI) and actinide(IV) extraction by malonamides. (2023). ICSM. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2021). MDPI. [Link]
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Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II) Coordination Compounds. (2019). ResearchGate. [Link]
-
Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. (2019). Journal of Pharmacy and Pharmacology. [Link]
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bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. (2020). ChemRxiv. [Link]
-
Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. (2001). International Journal of Pharmaceutics. [Link]
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N,N,N',N'-Tetraisobutyl-malonamide: A Technical Guide to its Potential as a Ligand in Actinide and Lanthanide Separation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of N,N,N',N'-Tetraisobutyl-malonamide (TIBMA), a promising bidentate ligand for the separation of actinides and lanthanides, particularly in the context of nuclear fuel reprocessing. This document delves into the synthesis, characterization, coordination chemistry, and application of TIBMA in solvent extraction processes. A comparative analysis with other established extractants is presented, alongside detailed experimental protocols and an evaluation of its stability under process-relevant conditions. The insights provided herein are intended to equip researchers and professionals in nuclear chemistry, materials science, and drug development with the foundational knowledge to further investigate and harness the potential of this versatile ligand.
Introduction: The Quest for Selective Ligands in f-Block Element Separation
The separation of actinides from lanthanides is a formidable challenge in the back end of the nuclear fuel cycle.[1][2] The chemical similarities between these f-block elements, particularly the trivalent actinides (Am³⁺, Cm³⁺) and lanthanides, necessitate the development of highly selective ligands. Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and enabling the transmutation of minor actinides into shorter-lived or stable isotopes.[3]
Malonamides, a class of neutral bidentate ligands, have emerged as promising candidates for this purpose. Their basic structure, characterized by two amide groups connected by a methylene bridge, allows for the chelation of metal ions. The substituents on the amide nitrogen atoms and the central carbon atom can be tailored to fine-tune the ligand's solubility, selectivity, and extraction efficiency.[4] This guide focuses on this compound (TIBMA), a symmetrically substituted malonamide that has demonstrated potential in the extraction of key actinides.
This document will provide a comprehensive overview of TIBMA, from its molecular structure and synthesis to its performance in solvent extraction systems. By presenting detailed protocols and comparative data, we aim to provide a solid foundation for further research and development of TIBMA-based separation processes.
Synthesis and Characterization of this compound (TIBMA)
The synthesis of TIBMA is a critical first step for its evaluation as a ligand. While various methods for the synthesis of malonamides exist, a common and effective approach involves the reaction of a malonic acid derivative with the corresponding amine.
Synthesis Protocol
A reliable method for the synthesis of TIBMA involves the reaction of malonic acid dichloride with diisobutylamine.
dot
Caption: General workflow for the synthesis of TIBMA.
Step-by-Step Methodology:
-
Preparation of Malonyl Dichloride: Malonic acid is reacted with an excess of thionyl chloride (SOCl₂) under reflux conditions. The reaction is typically carried out in the absence of a solvent or in an inert solvent like dichloromethane. The excess thionyl chloride is removed by distillation to yield crude malonyl dichloride.
-
Amidation Reaction: The freshly prepared malonyl dichloride is dissolved in an inert, dry solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath. A solution of diisobutylamine (at least 4 equivalents) in the same solvent is added dropwise with vigorous stirring. The excess amine acts as a scavenger for the HCl gas produced during the reaction.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then washed successively with dilute acid (e.g., 2M HCl) to remove excess amine, followed by a wash with a dilute base (e.g., NaHCO₃ solution) and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude TIBMA is purified by recrystallization from a suitable solvent, such as hexane or a mixture of ethyl acetate and hexane, to yield a crystalline solid.[5]
Characterization
The identity and purity of the synthesized TIBMA should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of TIBMA. The spectra should be consistent with the expected chemical shifts and coupling patterns for the isobutyl groups and the central methylene protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of TIBMA will show a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1670 cm⁻¹. The absence of a broad O-H stretching band from the starting malonic acid indicates the completion of the reaction.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized TIBMA.
-
Melting Point: The melting point of the purified TIBMA should be sharp and consistent with literature values.
Coordination Chemistry and Ligand Properties
The potential of TIBMA as a ligand stems from its ability to form stable complexes with metal ions, particularly actinides and lanthanides. The two carbonyl oxygen atoms act as a bidentate chelating agent, forming a six-membered ring with the metal ion.
dot
Caption: Chelation of a metal ion by the TIBMA ligand.
The steric hindrance provided by the four isobutyl groups influences the ligand's solubility in organic diluents and can play a role in the selectivity towards different metal ions.[5]
Stability Constants
Comparison with Other Ligands
TIBMA belongs to the family of neutral organophosphorus-free ligands, which are advantageous in nuclear reprocessing as they are completely incinerable, thus minimizing secondary waste generation. In this regard, they offer an alternative to phosphorus-containing extractants like tri-n-butyl phosphate (TBP) and octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), which are used in the PUREX and TRUEX processes, respectively.[6]
| Ligand | Class | Key Features |
| TIBMA | Malonamide (CHON) | Phosphorus-free, completely incinerable, good solubility in aliphatic diluents. |
| TBP | Organophosphate | Well-established in PUREX, extracts U(VI) and Pu(IV). |
| CMPO | Carbamoylmethylphosphine Oxide | Used in TRUEX, extracts trivalent actinides and lanthanides. Contains phosphorus. |
Application in Solvent Extraction of Actinides
Solvent extraction is a widely used technique for the separation of metal ions. In the context of nuclear fuel reprocessing, an organic phase containing a ligand is used to selectively extract target radionuclides from an acidic aqueous phase containing the dissolved spent fuel.
Extraction of Uranium (VI) and Plutonium (IV)
Studies have shown that TIBMA can effectively extract U(VI) and Pu(IV) from nitric acid media into an n-dodecane diluent.[5] The extraction proceeds via the formation of disolvated complexes, M(NO₃)ₓ(TIBMA)₂, where M is UO₂²⁺ or Pu⁴⁺.
Extraction Efficiency:
The distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to that in the aqueous phase, is a measure of the extraction efficiency. The distribution ratios for U(VI) and Pu(IV) with TIBMA are dependent on the nitric acid concentration in the aqueous phase.
-
Effect of Nitric Acid Concentration: The extraction of both U(VI) and Pu(IV) generally increases with increasing nitric acid concentration, reaching a maximum before decreasing at very high acidities due to the competition from nitric acid for the ligand.
-
Comparison with TBMA: Interestingly, the straight-chain analogue, N,N,N',N'-tetrabutyl-malonamide (TBMA), has been shown to be a more efficient extractant for both U(VI) and Pu(IV) than the sterically hindered TIBMA.[5] However, TIBMA may offer advantages in terms of phase stability and selectivity in more complex systems.
Potential for Minor Actinide and Lanthanide Separation
While detailed studies on the extraction of trivalent actinides (Am³⁺, Cm³⁺) and lanthanides with TIBMA are limited, the known behavior of other malonamides suggests its potential in this area. The separation of actinides from lanthanides is often based on the subtle differences in their coordination chemistry, with actinides showing a slightly greater affinity for ligands with soft donor atoms (like nitrogen) compared to the harder oxygen donors of the lanthanides. Although TIBMA is an oxygen-donor ligand, the steric and electronic properties imparted by the isobutyl groups could influence its selectivity. Further research is needed to quantify the separation factors (SF = D_Am / D_Eu) for TIBMA under various conditions.
Stripping of Actinides
The recovery of the extracted actinides from the organic phase is a crucial step in the overall process. This is typically achieved by contacting the loaded organic phase with an aqueous solution that can break the metal-ligand complex.
Stripping Agents:
-
For Pu(IV): Dilute solutions of reducing agents that convert Pu(IV) to the less extractable Pu(III) state, such as ferrous sulfamate or U(IV), can be effective. Dilute oxalic acid has also been shown to be an effective stripping agent.[5]
-
For U(VI): Dilute sodium carbonate solution can be used to strip U(VI) from the TIBMA-containing organic phase.[5]
Experimental Protocol for Solvent Extraction
The following is a general protocol for evaluating the extraction of metal ions using TIBMA.
dot
Caption: Experimental workflow for determining distribution ratios.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Organic Phase: Prepare a solution of TIBMA of the desired concentration (e.g., 0.1 M to 1.0 M) in a suitable aliphatic diluent such as n-dodecane.
-
Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest (e.g., UO₂²⁺, Pu⁴⁺, Am³⁺, Eu³⁺) at a known concentration in nitric acid of varying molarity (e.g., 1 M to 8 M).
-
-
Extraction:
-
In a centrifuge tube, mix equal volumes of the organic and aqueous phases (e.g., 1 mL each).
-
Agitate the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes) at a constant temperature.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the metal ion in both the aqueous and organic phases using appropriate analytical techniques (e.g., ICP-MS, alpha or gamma spectroscopy).
-
-
Calculation:
-
Calculate the distribution ratio (D) as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase.
-
Stability and Process Considerations
For any ligand to be viable in an industrial-scale nuclear reprocessing application, it must exhibit high stability under the harsh process conditions, which include high acidity and intense radiation fields.
Hydrolysis and Radiolysis
Malonamides are generally considered to have good resistance to hydrolysis in acidic media. However, prolonged exposure to highly acidic conditions and ionizing radiation can lead to degradation. The primary degradation pathways for malonamides are expected to be hydrolysis of the amide bonds and cleavage of the alkyl chains.[7] The degradation products can potentially interfere with the extraction process by forming stable complexes with metal ions or acting as surfactants, leading to the formation of a third phase.[8] Further studies on the hydrolytic and radiolytic stability of TIBMA are necessary to fully assess its long-term performance.
Third Phase Formation
Third phase formation is the splitting of the organic phase into two distinct layers, a phenomenon that can occur at high metal and acid loadings. This is undesirable in an industrial process as it complicates the hydrodynamics and can lead to operational issues. The formation of a third phase is influenced by the structure of the ligand, the nature of the diluent, the temperature, and the concentrations of the extracted species. The bulky isobutyl groups of TIBMA may influence its tendency to form a third phase compared to its straight-chain analogues.
Future Outlook and Research Directions
This compound shows promise as a ligand for the separation of actinides, offering the advantage of being a phosphorus-free, completely incinerable extractant. However, to fully realize its potential, further research is required in several key areas:
-
Comprehensive Extraction Studies: A systematic investigation of the extraction of a broader range of actinides (Am, Np, Cm) and lanthanides with TIBMA is needed to determine its selectivity and potential for group actinide separation.
-
Stability Testing: Rigorous studies on the hydrolytic and radiolytic stability of TIBMA under process-relevant conditions are essential to predict its long-term performance and identify potential degradation products.
-
Coordination Chemistry: Detailed structural studies of TIBMA-metal complexes, using techniques such as single-crystal X-ray diffraction and advanced spectroscopic methods, will provide valuable insights into the nature of the metal-ligand bonding and the factors governing selectivity.
-
Process Development: The development and optimization of a complete solvent extraction process based on TIBMA, including efficient stripping and solvent recycling steps, will be necessary for its practical implementation.
Conclusion
This compound is a ligand with significant potential in the field of f-block element separation. Its straightforward synthesis, good solubility in aliphatic diluents, and demonstrated ability to extract key actinides make it a compelling candidate for further investigation. As a phosphorus-free extractant, it aligns with the goal of developing more sustainable and environmentally friendly nuclear fuel reprocessing technologies. While further research is needed to fully elucidate its coordination chemistry, selectivity, and stability, the foundational knowledge presented in this guide provides a strong basis for future advancements in the application of TIBMA as a selective ligand for actinides and lanthanides.
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- Extraction of europium (III) and americium (III) from acidic feeds using four extraction chromatography resins containing diglycolamide extractants. (n.d.).
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- Extraction of americium(III) and europium(III) using a gamma pre-irradiated solution of N,N′-dimethyl-N,N′-dibutyltetradecyl malonamide in n-dodecane modified with N,N - TIB.eu. (2009).
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- Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). (n.d.). PubMed Central.
- Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction?. (n.d.).
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An In-depth Technical Guide to the Early-Stage Research Applications of Tetraisobutyl-malonamide (TIBM)
Prepared by: Gemini, Senior Application Scientist
Foreword: The Role of Selective Ligands in Advanced Nuclear Fuel Cycles
The pursuit of sustainable and safe nuclear energy has necessitated the development of advanced nuclear fuel cycles. A critical aspect of these cycles is the partitioning and transmutation (P&T) strategy, which aims to separate long-lived radiotoxic actinides from spent nuclear fuel, thereby reducing the volume and long-term radiotoxicity of high-level radioactive waste. At the heart of this strategy lies the development of highly selective extracting agents capable of discerning between different metal ions in highly acidic and radioactive environments. Tetraisobutyl-malonamide (TIBM) has emerged as a compound of significant interest in this domain, offering a promising avenue for the selective extraction of actinides. This guide provides an in-depth technical overview of the synthesis, properties, and early-stage research applications of TIBM, with a focus on its role in solvent extraction processes for nuclear fuel reprocessing.
Introduction to Tetraisobutyl-malonamide (TIBM)
N,N,N',N'-Tetraisobutylmalonamide, abbreviated as TIBM, is a symmetrical diamide extractant.[1] Its molecular structure, characterized by a central malonamide backbone and four isobutyl groups, imparts specific physicochemical properties that are advantageous for solvent extraction applications.
Chemical Structure and Properties:
-
IUPAC Name: N1,N1,N3,N3-tetrakis(2-methylpropyl)propanediamide[2]
-
CAS Number: 14287-99-1[2]
-
Molecular Formula: C19H38N2O2[2]
-
Molecular Weight: 326.52 g/mol [2]
The isobutyl groups introduce steric hindrance around the coordinating oxygen atoms of the carbonyl groups. This steric hindrance, while slightly reducing the extraction efficiency compared to its straight-chain analogue, tetra-n-butyl-malonamide (TBMA), can influence the selectivity of the extraction process.[3] TIBM is a low-melting solid and is soluble in nonpolar organic diluents such as n-dodecane, a common solvent in nuclear fuel reprocessing.[3]
| Property | Value | Reference |
| Molecular Formula | C19H38N2O2 | [2] |
| Molecular Weight | 326.52 g/mol | [2] |
| CAS Number | 14287-99-1 | [2] |
| Appearance | Low-melting solid | [3] |
| Solubility | Soluble in n-dodecane | [3] |
Synthesis of Tetraisobutyl-malonamide: A Step-by-Step Protocol
The synthesis of TIBM is typically achieved through the amidation of a malonic acid derivative with diisobutylamine. The following protocol is a representative procedure based on established methods for malonamide synthesis.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of TIBM.
Detailed Experimental Protocol
Materials:
-
Malonyl dichloride
-
Diisobutylamine
-
Anhydrous toluene (or other suitable inert solvent)
-
Triethylamine (as a base, optional)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium hydroxide (NaOH), 5% aqueous solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, dissolve diisobutylamine (4.0 equivalents) in anhydrous toluene. If using, add triethylamine (2.2 equivalents) to the solution. Cool the flask to 0°C in an ice bath.
-
Addition of Malonyl Dichloride: Slowly add a solution of malonyl dichloride (1.0 equivalent) in anhydrous toluene to the stirred diisobutylamine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl, water, 5% NaOH, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude TIBM by vacuum distillation or column chromatography on silica gel to yield the final product as a light yellow, low-melting solid.[3]
-
Characterization: Confirm the identity and purity of the synthesized TIBM using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Application in Solvent Extraction of Actinides
The primary early-stage research application of TIBM is in the solvent extraction of actinides, particularly uranium (U(VI)) and plutonium (Pu(IV)), from nitric acid solutions.[3] This is a critical step in the reprocessing of spent nuclear fuel, where the valuable fissile materials (U and Pu) are separated from fission products and minor actinides.
Mechanism of Extraction
TIBM acts as a neutral extractant, forming a coordination complex with the metal nitrate salt. The extraction proceeds via a solvation mechanism, where the TIBM molecules displace water molecules from the coordination sphere of the metal ion. The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nNO₃⁻(aq) + xTIBM(org) ⇌
Where Mⁿ⁺ is the metal cation (e.g., UO₂²⁺, Pu⁴⁺), (aq) denotes the aqueous phase, and (org) denotes the organic phase. For U(VI) and Pu(IV), studies have shown that they are extracted as disolvates, meaning two molecules of TIBM are complexed with each metal ion (x=2).[3]
Experimental Workflow for Solvent Extraction
Caption: A typical workflow for a batch solvent extraction experiment.
Detailed Protocol for Batch Solvent Extraction
Materials:
-
Tetraisobutyl-malonamide (TIBM)
-
n-dodecane (high purity)
-
Nitric acid (HNO₃), various concentrations
-
Stock solutions of U(VI) and Pu(IV) in nitric acid
-
Simulated High-Level Liquid Waste (HLLW) solution (optional, for more complex studies)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., ICP-MS, alpha spectrometer, gamma spectrometer)
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of TIBM in n-dodecane at the desired concentration (e.g., 0.1 M to 1.0 M).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the actinide(s) of interest (e.g., U(VI), Pu(IV)) at a known concentration in nitric acid of a specific molarity (e.g., 1 M to 6 M). For more realistic studies, a simulated HLLW containing a mixture of actinides, lanthanides, and other fission products can be used.[1]
-
Extraction: In a centrifuge tube, pipette equal volumes of the prepared organic and aqueous phases (e.g., 2 mL each).
-
Equilibration: Tightly cap the tube and vigorously mix the two phases using a vortex mixer for a sufficient time to reach equilibrium (typically 30-60 minutes). The temperature should be controlled if thermodynamic data is being collected.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Sampling and Analysis:
-
Carefully separate the two phases.
-
Take an aliquot from the aqueous phase for analysis of the actinide concentration using an appropriate technique (e.g., ICP-MS for uranium, alpha spectrometry for plutonium).
-
The actinide concentration in the organic phase is typically determined by difference from the initial aqueous phase concentration or by back-extraction (stripping) into a suitable aqueous solution followed by analysis.
-
-
Calculation of Distribution Coefficient (D): The distribution coefficient (D) is a measure of the extraction efficiency and is calculated as:
D = [Concentration of metal in organic phase] / [Concentration of metal in aqueous phase]
Influence of Nitric Acid Concentration
The concentration of nitric acid in the aqueous phase has a significant impact on the extraction of actinides by TIBM. Generally, the distribution coefficients for U(VI) and Pu(IV) increase with increasing nitric acid concentration, reaching a maximum at around 3-5 M HNO₃.[4] This is due to the "salting-out" effect, where the high concentration of nitrate ions in the aqueous phase promotes the formation of the neutral metal-nitrate complexes that are preferentially extracted into the organic phase.
However, at very high nitric acid concentrations, the extraction efficiency may decrease due to the co-extraction of nitric acid itself, which competes with the metal complexes for the TIBM extractant.
Stripping of Actinides from the Loaded Organic Phase
For a viable reprocessing scheme, the extracted actinides must be recovered from the loaded organic phase. This process is called stripping or back-extraction. For TIBM, stripping of plutonium can be effectively achieved using dilute oxalic acid or a solution containing a reducing agent to convert Pu(IV) to the less extractable Pu(III).[3] Uranium can be stripped using a dilute solution of sodium carbonate.[3]
| Actinide | Stripping Agent | Reference |
| Plutonium(IV) | Dilute oxalic acid or U(IV) as a reductant | [3] |
| Uranium(VI) | Dilute sodium carbonate | [3] |
Causality Behind Experimental Choices
-
Choice of n-dodecane as Diluent: n-Dodecane is a common diluent in nuclear fuel reprocessing for several reasons:
-
Inertness: It is chemically stable and does not react with the extractant or the components of the aqueous phase.
-
High Flash Point: This is a crucial safety consideration when working with radioactive materials that generate heat.
-
Immiscibility with Water: It ensures clean phase separation.
-
Low Volatility: Reduces solvent losses and workplace exposure.
-
-
Varying Nitric Acid Concentration: The differential extraction behavior of various metal ions as a function of nitric acid concentration is the basis for their separation. By carefully controlling the acidity, it is possible to selectively extract certain actinides while leaving others in the aqueous phase. For instance, co-extraction of U(VI) and Pu(IV) is efficient at high nitric acid concentrations, while separation might be achievable at lower acidities.[4]
-
Use of Simulated HLLW: While experiments with single actinides provide fundamental data, using simulated HLLW allows for the evaluation of the extractant's performance in a more realistic and complex chemical environment, assessing its selectivity over a wide range of fission and corrosion products.[1]
Conclusion and Future Outlook
Tetraisobutyl-malonamide has demonstrated its potential as a viable extractant for the separation of uranium and plutonium from nitric acid media in the context of advanced nuclear fuel reprocessing. Its synthesis is relatively straightforward, and it exhibits favorable extraction and stripping characteristics. The steric hindrance provided by the isobutyl groups offers a handle for tuning the selectivity of the extraction process.
Future research in this area could focus on:
-
Optimization of the TIBM structure: Synthesizing and evaluating derivatives of TIBM with different alkyl or aryl groups to further enhance selectivity and extraction efficiency.
-
Development of advanced solvent systems: Investigating the use of TIBM in combination with other extractants or in novel diluents like ionic liquids to achieve synergistic effects.[5]
-
Process-level studies: Moving beyond batch extraction experiments to continuous counter-current extraction studies in mixer-settlers or centrifugal contactors to evaluate the performance of TIBM under process-relevant conditions.
-
Radiolytic stability studies: Assessing the stability of TIBM under prolonged exposure to high levels of radiation to determine its suitability for industrial-scale reprocessing.
The continued investigation of TIBM and other malonamides will undoubtedly contribute to the development of safer, more efficient, and more sustainable nuclear fuel cycles.
References
-
Peterson, R.A. (2000). Preparation of Simulated Waste Solutions for Solvent Extraction Testing. WSRC-TR-2000-00361. [Link]
-
Ansari, S.A., Pathak, P., Mohapatra, P.K., & Manchanda, V.K. (2011). Aqueous Partitioning of Minor Actinides by Different Processes. Separation & Purification Reviews, 40(1), 43-76. [Link]
-
Patil, A.B., Pathak, P., Shinde, V.S., Godbole, S.V., & Mohapatra, P.K. (2013). Efficient solvent system containing malonamides in room temperature ionic liquids: actinide extraction, fluorescence and radiolytic degradation studies. Dalton Transactions, 42(5), 1519-1529. [Link]
- Hudson, M.J., et al. (2003). Studies on the Parallel Synthesis and Evaluation of New Heterocyclic Extractants for the Partitioning of Minor Actinides. Solvent Extraction and Ion Exchange, 21(5), 625-641.
-
Nair, G.M., Prabhu, D.R., Mahajan, G.R., & Shukla, J.P. (1993). Tetra-butyl-malonamide and tetra-isobutyl-malonamide as extractants for uranium(VI) and plutonium(IV). Solvent Extraction and Ion Exchange, 11(5), 831-847. [Link]
- Ansari, S.A., et al. (2011). Aqueous Partitioning of Minor Actinides by Different Processes.
-
Lumetta, G.J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. PNNL-21635. [Link]
- Rout, A., Venkatesan, K.A., Srinivasan, T.G., & Vasudeva Rao, P.R. (2012). Liquid-liquid extraction of Pu(IV), U(VI) and Am(III) using malonamide in room temperature ionic liquid as diluent.
-
Horwitz, E.P., et al. (1995). Determination of distribution coefficients of 41 elements in nitric and hydrochloric acids for actinide resin. ANL/CHM/CP-86124. [Link]
-
Culler, F.L., & Flanary, J.R. (1953). Solvent Extraction Separation of Uranium and Plutonium from Fission Products. ORNL-1458. [Link]
- Streliets, V.V., et al. (2014). Determination of distribution coefficients of radionuclides set for UTEVA resin. Journal of Radioanalytical and Nuclear Chemistry, 303(1), 639-643.
-
Makombe, E. (2023). Actinide(VI) and actinide(IV) extraction by malonamides. Ph.D. defense, Institut de Chimie Séparative de Marcoule. [Link]
-
Chmielewski, A.G., et al. (2016). Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores. Nukleonika, 61(3), 271-276. [Link]
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Grimes, T.S., et al. (2020). Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. ACS Omega, 5(4), 1845-1853. [Link]
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Methodological & Application
Application Notes and Protocols for Lanthanide Extraction Using N,N,N',N'-Tetraisobutyl-malonamide (TiBMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide for the use of N,N,N',N'-Tetraisobutyl-malonamide (TiBMA), a promising ligand for the selective extraction of lanthanides. This document, intended for researchers in nuclear chemistry, rare-earth element processing, and radiopharmaceutical development, details the underlying principles of malonamide-based solvent extraction, offers detailed experimental protocols, and discusses the critical parameters influencing separation efficiency. While specific performance data for TiBMA is emerging, this guide leverages established knowledge of analogous malonamides to provide a robust framework for its application.
Introduction: The Role of Malonamides in f-Element Separation
The separation of trivalent lanthanides (Ln(III)) from actinides (An(III)) is a significant challenge in the back-end of the nuclear fuel cycle and in the purification of rare-earth elements.[1] The chemical similarities between these f-block elements, particularly their ionic radii and coordination chemistry, necessitate the development of highly selective separation agents. Malonamides, such as this compound (TiBMA), have emerged as key players in this field due to their favorable extraction properties and high stability in acidic and radioactive environments.
TiBMA is a bidentate ligand that coordinates with metal ions through the oxygen atoms of its two carbonyl groups. The isobutyl substituents on the nitrogen atoms enhance the ligand's solubility in organic solvents and influence its steric and electronic properties, which in turn affects its selectivity towards different metal ions. The fundamental understanding of the coordination chemistry across the lanthanide series is crucial for explaining the chemical behavior of these metals in complex liquid-liquid extraction processes, which directly impacts distribution ratios and separation efficacy.[2][3]
Malonamides are central to advanced separation processes like the Diamond-like Selective Extraction (DIAMEX) process, which is often coupled with the Selective Actinide Extraction (SANEX) process for partitioning minor actinides from lanthanides in spent nuclear fuel.[2] In these processes, malonamides are typically dissolved in an organic diluent and used to extract both Ln(III) and An(III) from a nitric acid feed. The subsequent selective back-extraction (stripping) of actinides is then achieved using a different aqueous phase containing a selective complexing agent.
Synthesis of this compound (TiBMA)
While various synthetic routes to malonamides exist, a common and effective method involves the condensation of a malonic acid derivative with the corresponding secondary amine.
General Synthetic Principle
The synthesis of TiBMA typically proceeds via the reaction of malonyl chloride with an excess of diisobutylamine. The use of an excess of the amine serves both as the nucleophile and as a base to neutralize the hydrochloric acid formed during the reaction.
Caption: General synthesis of TiBMA.
Illustrative Laboratory Protocol
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisobutylamine (4.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Malonyl Chloride: Dissolve malonyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred diisobutylamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up:
-
Filter the reaction mixture to remove the diisobutylammonium chloride precipitate.
-
Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Principles of Lanthanide Extraction with TiBMA
The extraction of lanthanide ions from an acidic aqueous phase into an organic phase containing TiBMA is a complex process governed by the formation of neutral metal-ligand complexes.
Extraction Mechanism
The general extraction equilibrium for a trivalent lanthanide ion (Ln³⁺) from a nitric acid solution can be represented as:
Ln³⁺(aq) + 3NO₃⁻(aq) + nTiBMA(org) ⇌
Where:
-
(aq) denotes the aqueous phase.
-
(org) denotes the organic phase.
-
n is the stoichiometric coefficient (solvation number), which is typically 2 for malonamides, forming a [Ln(NO₃)₃(L)₂] complex.[4]
The driving force for the extraction is the formation of a neutral, lipophilic complex that is more soluble in the organic diluent than in the aqueous phase. The efficiency of this process is quantified by the distribution ratio (D) and the separation factor (SF) .
| Parameter | Definition | Significance |
| Distribution Ratio (D) | D = [Ln]org / [Ln]aq | Measures the overall extraction efficiency for a given lanthanide. |
| Separation Factor (SF) | SFLn1/Ln2 = DLn1 / DLn2 | Indicates the selectivity of the extraction system for one lanthanide over another. |
Factors Influencing Extraction
Several factors critically influence the extraction efficiency and selectivity:
-
Nitric Acid Concentration: The concentration of nitric acid in the aqueous phase has a complex effect. Initially, an increase in nitric acid concentration can enhance extraction due to the salting-out effect of the nitrate ions. However, at very high acidities, the extraction efficiency may decrease due to the competition of nitric acid with the metal ions for the ligand.
-
Ligand Concentration: Increasing the concentration of TiBMA in the organic phase generally leads to higher distribution ratios, as predicted by the law of mass action.
-
Organic Diluent: The choice of the organic diluent is crucial. Aliphatic hydrocarbons like dodecane are commonly used, but the addition of a phase modifier (e.g., an alcohol) may be necessary to prevent the formation of a third phase at high metal loadings.
-
Temperature: The extraction process is temperature-dependent, and the effect can vary for different lanthanides, which can be exploited for optimizing separations.
-
Aqueous Phase Composition: The presence of other complexing agents or high concentrations of other salts in the aqueous feed can significantly impact the extraction behavior.
Experimental Protocols for Lanthanide Extraction
The following protocols provide a framework for evaluating the performance of TiBMA in lanthanide extraction.
Protocol 1: Determination of Distribution Ratios
This protocol outlines the steps to measure the distribution ratio of a single lanthanide ion.
-
Preparation of Solutions:
-
Aqueous Phase: Prepare a series of aqueous solutions containing a known concentration of the lanthanide nitrate (e.g., 10⁻³ M) in varying concentrations of nitric acid (e.g., 0.1 M to 4 M).
-
Organic Phase: Prepare a solution of TiBMA in a suitable organic diluent (e.g., n-dodecane) at a specific concentration (e.g., 0.5 M).
-
-
Extraction:
-
In a series of centrifuge tubes, mix equal volumes of the aqueous and organic phases (e.g., 2 mL each).
-
Agitate the tubes vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes) using a mechanical shaker.
-
Centrifuge the tubes to ensure complete phase separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the lanthanide in the aqueous phase using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
The concentration of the lanthanide in the organic phase can be determined by mass balance: [Ln]org = [Ln]initial, aq - [Ln]final, aq.
-
-
Calculation:
-
Calculate the distribution ratio (D) for each sample using the formula: D = ([Ln]initial, aq - [Ln]final, aq) / [Ln]final, aq.
-
Caption: Workflow for determining distribution ratios.
Protocol 2: Selective Stripping of Lanthanides
This protocol describes the back-extraction (stripping) of a loaded organic phase.
-
Preparation of Loaded Organic Phase:
-
Prepare a loaded organic phase by performing an extraction as described in Protocol 1, using an aqueous feed containing the lanthanide(s) of interest.
-
Separate the loaded organic phase.
-
-
Stripping Solution:
-
Prepare an aqueous stripping solution. For malonamides, a dilute acid solution (e.g., 0.01 M HNO₃) or a solution containing a strong complexing agent like diethylenetriaminepentaacetic acid (DTPA) can be effective.
-
-
Stripping:
-
Mix the loaded organic phase with the stripping solution at a defined phase ratio (e.g., O/A = 1/1).
-
Agitate and centrifuge as in the extraction step.
-
-
Analysis:
-
Analyze the lanthanide concentration in both the stripped organic phase and the aqueous stripping solution to determine the stripping efficiency.
-
Data Interpretation and Application
The data obtained from these protocols can be used to:
-
Optimize Separation Processes: By plotting D values as a function of nitric acid concentration, the optimal conditions for selective extraction can be identified.
-
Develop Multistage Extraction Schemes: Separation factors can be used to design and simulate counter-current extraction processes for the separation of individual lanthanides.
-
Understand Extraction Mechanisms: By varying the ligand concentration and analyzing the slope of a log D vs. log [TiBMA] plot, the stoichiometry of the extracted complex can be determined.
Conclusion and Future Outlook
This compound holds significant promise as an effective extractant for lanthanides. Its structural features suggest favorable solubility in organic diluents and the potential for high selectivity. The protocols outlined in this guide provide a solid foundation for researchers to systematically investigate and apply TiBMA in various separation challenges. Further research should focus on obtaining detailed quantitative data for TiBMA with a range of lanthanides and actinides to fully elucidate its performance characteristics and to enable its integration into advanced separation technologies for nuclear waste management, rare-earth element recycling, and the production of high-purity radiopharmaceuticals.
References
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Kravchuk, D. V., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. [Link]
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Dam, H. H., et al. (1999). Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. Journal of the Chemical Society, Dalton Transactions, (20), 3605-3610. [Link]
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Sasaki, Y., et al. (2019). Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. ACS Omega, 4(7), 12366-12374. [Link]
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Binnemans, K. (2015). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. RSC Advances, 5(82), 66861-66872. [Link]
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Kravchuk, D. V., et al. (2024). N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
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Ansari, S. A., et al. (2012). Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. Solvent Extraction and Ion Exchange, 30(5), 523-535. [Link]
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Kravchuk, D. V., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]
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Rudisill, T. S., DiPrete, D. P., & Thompson, M. C. (2012). Distribution of lanthanide and actinide elements between bis-(2-ethylhexyl)phosphoric acid and buffered lactate solutions containing selected complexants. SciSpace. [Link]
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Vander Hoogerstraete, T., et al. (2013). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. PubMed Central. [Link]
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Kravchuk, D. V., et al. (2024). N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
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ResearchGate. (n.d.). Distribution coefficients of some representative lanthanides elements... ResearchGate. [Link]
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ResearchGate. (n.d.). Distribution coefficients of some representative lanthanide elements at... ResearchGate. [Link]
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Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
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Daubinet, A., & Kaye, P. T. (2021). bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. ChemRxiv. [Link]
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Kravchuk, D. V., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]
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Müller, C., et al. (2024). Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form. PubMed. [Link]
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Roda, G., et al. (2012). Exploring the reactivity of alkylidene malonamides: synthesis of polyfunctionalized isoxazolidinones, aziridines and oxazolines. Arkivoc, 2012(5), 196-209. [Link]
-
Jankowski, P. A., et al. (2022). Isolation of anhydrous tetrabutylphosphonium lanthanide hexa- and penta-nitrates from ionic liquids. Pure. [Link]
-
Miller, G. J., et al. (2021). Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate. Beilstein Journal of Organic Chemistry, 17, 1527-1532. [Link]
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Rich, E. M., et al. (2023). Near-infrared spectra and molar absorption coefficients of trivalent lanthanides dissolved in molten LiCl–KCl eutectic. OSTI.GOV. [Link]
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Kravchuk, D. V., et al. (2024). N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
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Application Notes and Protocols for the Solvent Extraction of Actinides Using N,N,N',N'-Tetraisobutyl-malonamide (TiBMA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Forward
The separation and purification of actinides are of paramount importance in the nuclear fuel cycle, waste management, and the production of medical isotopes. Among the various separation techniques, solvent extraction stands out for its efficiency and scalability. This guide provides a comprehensive overview and detailed protocols for the application of N,N,N',N'-Tetraisobutyl-malonamide (TiBMA), a promising CHON-compliant extractant, for the selective extraction of actinides. The protocols and insights presented herein are grounded in established principles of coordination chemistry and solvent extraction, offering a robust framework for researchers in the field.
Introduction: The Role of Malonamides in Actinide Partitioning
The management of high-level liquid waste (HLLW) generated from the reprocessing of spent nuclear fuel presents a significant challenge due to the presence of long-lived radiotoxic actinides, such as americium (Am) and curium (Cm). The "Partitioning and Transmutation" (P&T) strategy aims to separate these minor actinides from the bulk of the fission products, allowing for their transmutation into shorter-lived or stable isotopes. This approach significantly reduces the long-term radiotoxicity and the required geological disposal footprint of nuclear waste.
Solvent extraction is a key technology in actinide partitioning. Traditional extractants, such as organophosphorus compounds, have been effective but can generate secondary waste streams containing phosphorus. This has driven the development of "CHON" extractants, containing only carbon, hydrogen, oxygen, and nitrogen, which are completely incinerable. Malonamides, a class of diamide extractants, have emerged as promising CHON-compliant alternatives for the co-extraction of trivalent actinides and lanthanides from acidic media.[1] Their bidentate coordination with metal ions through the two carbonyl oxygen atoms forms stable complexes, facilitating their transfer into an organic phase.
This compound (TiBMA) is a member of the malonamide family with branched alkyl groups that enhance its solubility in common organic diluents and influence its extraction behavior. This guide will delve into the synthesis, properties, and application of TiBMA for the solvent extraction of actinides.
This compound (TiBMA): Synthesis and Properties
Synthesis of this compound
The synthesis of TiBMA can be achieved through the amidation of malonyl chloride with diisobutylamine. A general, robust laboratory-scale synthesis protocol is provided below.
Protocol 1: Synthesis of this compound (TiBMA)
Materials:
-
Malonyl chloride
-
Diisobutylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or other non-nucleophilic base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diisobutylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Malonyl Chloride: Slowly add a solution of malonyl chloride (1 equivalent) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
-
-
Characterization: Confirm the identity and purity of the synthesized TiBMA using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties of TiBMA
The physicochemical properties of TiBMA are crucial for its application in solvent extraction.
| Property | Value/Description | Source |
| Chemical Formula | C₁₉H₃₈N₂O₂ | [2] |
| Molecular Weight | 326.52 g/mol | [2] |
| CAS Number | 14287-99-1 | [2] |
| Appearance | White to off-white solid | General observation for similar malonamides |
| Solubility | Soluble in various organic diluents such as n-dodecane, kerosene, and octanol. The branched isobutyl groups enhance solubility compared to linear alkyl chains. | Inferred from general properties of malonamides |
| Stability | Generally stable under acidic conditions typical for actinide extraction from nitric acid media. However, long-term exposure to high acidity and radiation can lead to degradation. | [3] |
Solvent Extraction of Actinides with TiBMA: Principles and Protocols
The extraction of actinides by TiBMA from an acidic aqueous phase into an organic phase is governed by the formation of neutral metal-ligand complexes. The general equilibrium for the extraction of a trivalent actinide (An³⁺) can be represented as:
An³⁺(aq) + 3NO₃⁻(aq) + nTiBMA(org) ⇌
The stoichiometry of the extracted complex (the value of 'n') can vary depending on the specific actinide and the extraction conditions.
Key Parameters Influencing Extraction
Several factors significantly impact the efficiency and selectivity of actinide extraction with TiBMA:
-
Nitric Acid Concentration: The distribution ratio of actinides generally increases with increasing nitric acid concentration in the aqueous phase up to a certain point, after which it may decrease due to competition from nitric acid for the extractant.
-
TiBMA Concentration: Increasing the concentration of TiBMA in the organic phase generally leads to higher distribution ratios for the actinides.
-
Diluent: The choice of diluent affects the solubility of the extractant and the extracted complexes, and can influence the extraction efficiency and the potential for third-phase formation. Common diluents include aliphatic hydrocarbons like n-dodecane and kerosene.
-
Temperature: The extraction process is temperature-dependent, and this can be exploited to optimize separation factors.
-
Presence of Other Ions: The presence of other extractable metal ions can compete with the actinides for the TiBMA, affecting the extraction efficiency.
Protocol 2: General Procedure for Actinide Extraction
This protocol provides a general framework for laboratory-scale solvent extraction experiments.
Materials:
-
Stock solutions of actinides (e.g., U(VI), Pu(IV), Am(III)) in nitric acid of known concentration.
-
This compound (TiBMA).
-
Organic diluent (e.g., n-dodecane, kerosene).
-
Phase modifier (e.g., 1-octanol), if necessary.
-
Nitric acid solutions of varying concentrations.
-
Centrifuge tubes or vials.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrumentation for actinide quantification (e.g., alpha spectrometry, gamma spectrometry, ICP-MS).
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of TiBMA of the desired concentration (e.g., 0.1 M to 0.5 M) in the chosen organic diluent. If a phase modifier is used to prevent third-phase formation, it should be added at this stage (e.g., 5-10% v/v 1-octanol).
-
Pre-equilibration: Before the extraction, pre-equilibrate the organic phase by contacting it with a nitric acid solution of the same concentration as the aqueous feed. This is done by mixing equal volumes of the organic and aqueous phases, shaking vigorously for several minutes, and then separating the phases. This step ensures that the organic phase is saturated with nitric acid, minimizing volume changes during the actual extraction.
-
Extraction:
-
In a centrifuge tube, pipette equal volumes of the pre-equilibrated organic phase and the aqueous actinide feed solution.
-
Tightly cap the tube and shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. A mechanical shaker is recommended for reproducibility.
-
-
Phase Separation: Centrifuge the mixture for a sufficient time (e.g., 5-10 minutes) to ensure complete separation of the aqueous and organic phases.
-
Sampling and Analysis:
-
Carefully separate the two phases.
-
Take an aliquot from both the aqueous and organic phases for actinide concentration analysis. The concentration in the organic phase can be determined by stripping the actinides into a suitable aqueous solution (see Protocol 4) and then analyzing the stripping solution.
-
-
Calculation of Distribution Ratio (D): The distribution ratio (D) is a measure of the extraction efficiency and is calculated as:
D = [Actinide concentration in the organic phase] / [Actinide concentration in the aqueous phase]
Diagram of the Solvent Extraction Workflow:
Caption: General workflow for a single-stage solvent extraction experiment.
The Challenge of Third-Phase Formation
A significant operational challenge in solvent extraction processes using malonamides is the formation of a "third phase." This phenomenon occurs when the loaded organic phase splits into two immiscible organic layers, a diluent-rich light phase and a heavy, metal- and extractant-rich phase. Third-phase formation is undesirable as it complicates hydraulic behavior in continuous processes and can lead to the loss of valuable materials.
The formation of a third phase is influenced by several factors, including:
-
High concentrations of nitric acid in the aqueous phase.[4]
-
High loading of metal ions in the organic phase.
-
The nature of the diluent (aliphatic diluents are more prone to third-phase formation).
Protocol 3: Mitigation of Third-Phase Formation
The most common strategy to prevent third-phase formation is the addition of a "phase modifier" to the organic diluent.
Procedure:
-
Selection of Phase Modifier: Aliphatic alcohols with long carbon chains, such as 1-octanol, are effective phase modifiers.
-
Optimization of Modifier Concentration: The optimal concentration of the phase modifier needs to be determined experimentally. Typically, a concentration of 5-15% (v/v) of 1-octanol in the organic diluent is sufficient to prevent third-phase formation under most operating conditions.
-
Experimental Verification: Conduct extraction experiments under the conditions most likely to induce third-phase formation (i.e., high acid and high metal loading) with varying concentrations of the phase modifier to identify the minimum concentration required to maintain a single organic phase.
The addition of a phase modifier can sometimes influence the extraction behavior of the system, and this should be evaluated during the optimization studies.
Stripping of Actinides from the Loaded Organic Phase
After the extraction of actinides into the organic phase, they need to be recovered, or "stripped," back into an aqueous solution for further processing or analysis. Stripping is typically achieved by contacting the loaded organic phase with an aqueous solution that disrupts the metal-ligand complex.
Protocol 4: Actinide Stripping
Method 1: Dilute Acid Stripping
This method is effective for actinides that are less strongly extracted at low acidities.
Procedure:
-
Prepare Stripping Solution: Prepare a dilute nitric acid solution (e.g., 0.01 M to 0.1 M HNO₃).
-
Stripping:
-
Contact the loaded organic phase with an equal volume of the dilute acid stripping solution.
-
Shake vigorously for a sufficient time to allow for the transfer of the actinides to the aqueous phase.
-
Separate the phases by centrifugation.
-
-
Multiple Stripping Stages: For quantitative recovery, multiple stages of stripping with fresh stripping solution may be necessary.
Method 2: Complexing Agent Stripping
For actinides that are strongly extracted even at low acidities, a complexing agent can be used to enhance the stripping efficiency.
Procedure:
-
Prepare Stripping Solution: Prepare an aqueous solution containing a suitable complexing agent. For example, a solution of 0.01 M diethylenetriaminepentaacetic acid (DTPA) in a buffered solution (e.g., 0.5 M citric acid at pH 3) can be effective for stripping trivalent actinides.[5]
-
Stripping: Follow the same procedure as for dilute acid stripping, using the complexing agent solution as the stripping phase.
The choice of stripping agent and conditions will depend on the specific actinides to be recovered and their subsequent processing steps.
Expected Performance and Data
| Actinide | Aqueous Phase (HNO₃) | Organic Phase | Typical Distribution Ratio (D) | Reference (Analogous System) |
| Am(III) | 1-4 M | 0.2 M TiBOGA in 40/60% 1-octanol/kerosene | >10 | [6] |
| Pu(IV) | 1-4 M | 0.2 M TiBOGA in 40/60% 1-octanol/kerosene | ~5-10 | [6] |
| U(VI) | 1-4 M | 0.2 M TiBOGA in 40/60% 1-octanol/kerosene | ~1-5 | [6] |
| Np(V) | 1-4 M | 0.2 M TiBOGA in 40/60% 1-octanol/kerosene | <1 | [6] |
Note: These values are indicative and will vary depending on the exact experimental conditions.
Visualizing the Chemistry: Structures and Mechanisms
Chemical Structure of this compound (TiBMA):
Caption: Molecular structure of the TiBMA extractant.
Proposed Coordination of a Trivalent Actinide by TiBMA:
Caption: Schematic of an actinide(III) ion coordinated by two TiBMA molecules and three nitrate ions.
Conclusion
This compound (TiBMA) represents a viable and promising extractant for the separation of actinides in the context of advanced nuclear fuel cycles. Its CHON-compliant nature, coupled with its favorable extraction properties, makes it an attractive alternative to traditional organophosphorus extractants. The protocols and data presented in this guide provide a solid foundation for researchers to explore and optimize the use of TiBMA for specific actinide separation challenges. Further research to generate more extensive and specific data for TiBMA will undoubtedly enhance its applicability and contribute to the development of more sustainable nuclear energy systems.
References
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A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. (n.d.). OSTI.GOV. Retrieved January 12, 2026, from [Link]
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Examples of some leading extractants proposed for minor actinide... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021, February 23). CEA. Retrieved January 12, 2026, from [Link]
-
Kinetics of lanthanide/actinide co-extraction with N,N'-Dimethyl-N,N'-Dibutyltetradecylmalonic diamide (DMDBTDMA). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. (2012, August 2). Pacific Northwest National Laboratory. Retrieved January 12, 2026, from [Link]
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Tian, G., Zhang, P., Wang, J., & Rao, L. (2005). Extraction of actinide (III, IV, V, VI) ions and TcO4- by N,N,N',N'-tetraisobutyl-3-oxa-glutaramide. Lawrence Berkeley National Laboratory. Retrieved January 12, 2026, from [Link]
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Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Extraction and Recovery of Plutonium and Americium from Nitric Acid Waste Solutions by the TRUEX Process : Continuing Development Studies. (n.d.). UNT Digital Library. Retrieved January 12, 2026, from [Link]
-
Co-extraction and stripping behavior of trivalent actinides and fission products in N,N-di-2-ethylhexyl-N',N'-dioctyl-diglycolamide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction with N,N,N',N'-Tetraisobutyl-malonamide
Introduction: The Role of Malonamides in Advanced Separation Chemistry
N,N,N',N'-Tetraalkyl-malonamides are a class of neutral, bidentate ligands that have garnered significant interest in the field of separation science. Their unique ability to form stable complexes with metal ions, particularly actinides and lanthanides, makes them highly valuable for liquid-liquid extraction processes.[1] These compounds are distinguished by their two carbonyl oxygen atoms, which act as the coordination sites for metal ions.[2] A key advantage of malonamides is their complete incinerability, adhering to the "CHON" principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen). This minimizes the generation of secondary radioactive waste, a critical consideration in nuclear fuel reprocessing.[3]
The DIAMEX (Diamide Extraction) process, developed for the partitioning of minor actinides from high-level liquid waste, frequently employs malonamide extractants.[4] The efficiency of these extractions is highly dependent on factors such as the acidity of the aqueous phase and the molecular structure of the malonamide. N,N,N',N'-Tetraisobutyl-malonamide, the subject of this guide, offers a specific combination of steric and electronic properties that influence its selectivity and extraction behavior. This document provides a detailed protocol for its application in a representative liquid-liquid extraction scenario, grounded in the established chemistry of related malonamide systems.
Core Principles of Malonamide-Based Extraction
The extraction of metal ions (Mⁿ⁺) from an aqueous nitric acid phase into an organic phase containing a malonamide (L) can be generally described by the formation of a neutral complex. The malonamide ligand coordinates to the metal ion, and nitrate ions (NO₃⁻) from the aqueous phase join the complex to neutralize the charge, facilitating its transfer into the organic diluent. The general equilibrium can be represented as:
Mⁿ⁺(aq) + nNO₃⁻(aq) + xL(org) ⇌
The stoichiometry of the extracted complex (the value of x) can vary depending on the metal ion and the extraction conditions. For many trivalent lanthanides and actinides, complexes with a 1:2 or 1:3 metal-to-ligand ratio are commonly observed.
Key Experimental Parameters and Their Influence
The success of a liquid-liquid extraction protocol using this compound hinges on the careful optimization of several key parameters. The following table summarizes these variables and their expected impact on extraction efficiency, based on studies of structurally similar malonamides.
| Parameter | Typical Range | Influence on Extraction | Rationale |
| Nitric Acid Concentration | 0.1 M - 6.0 M | Generally, extraction efficiency for actinides and lanthanides increases with higher nitric acid concentration.[5][6] | High concentrations of nitrate ions in the aqueous phase drive the equilibrium towards the formation of the neutral, extractable metal-ligand-nitrate complex (salting-out effect). |
| Malonamide Concentration | 0.05 M - 1.0 M | Higher extractant concentration in the organic phase leads to increased distribution ratios of the metal ion. | According to Le Chatelier's principle, increasing the concentration of the ligand in the organic phase shifts the extraction equilibrium to favor the formation of the metal-ligand complex in that phase. |
| Choice of Organic Diluent | Aliphatic (e.g., n-dodecane) or Aromatic (e.g., toluene) | The nature of the diluent affects ligand solubility and can influence the extraction mechanism and efficiency.[5] Aromatic diluents may offer better solvation for the resulting complex. | The polarity and solvating power of the diluent must be compatible with both the malonamide extractant and the metal-ligand complex to prevent issues like third-phase formation. |
| Phase Ratio (Aqueous:Organic) | 1:1 to 10:1 | Can be adjusted to achieve desired concentration or depletion of the target analyte in a single step. | A higher ratio of aqueous to organic phase can be used for pre-concentration of the analyte into a smaller volume of the organic phase. |
| Temperature | Ambient (e.g., 25°C) | The extraction process is often exothermic, meaning lower temperatures can favor higher distribution ratios. | The thermodynamic parameters of the extraction equilibrium determine the temperature dependence. This should be evaluated for the specific system. |
Visualizing the Workflow: Liquid-Liquid Extraction & Stripping
The following diagram illustrates a typical workflow for the extraction of a target metal ion from an aqueous phase, followed by its recovery in a stripping step.
Caption: Workflow for metal ion extraction and stripping.
Detailed Experimental Protocol: A Representative Application
This protocol describes a general procedure for the extraction of a trivalent metal ion (e.g., Americium-241 as a tracer) from a nitric acid solution using this compound.
Materials and Reagents:
-
Organic Phase: 0.1 M this compound in n-dodecane.
-
Aqueous Feed: 3 M Nitric Acid (HNO₃) containing the target metal ion at a known concentration (e.g., spiked with a radioactive tracer like ²⁴¹Am for analysis).
-
Stripping Solution: 0.1 M Nitric Acid (HNO₃).
-
Centrifuge tubes (e.g., 15 mL glass or appropriate solvent-resistant polymer).
-
Vortex mixer.
-
Pipettes.
-
Centrifuge.
-
Analytical instrument for quantifying the metal ion (e.g., gamma spectrometer for ²⁴¹Am).
Procedure:
-
Preparation of Phases:
-
Prepare the organic phase by dissolving the required amount of this compound in n-dodecane to achieve a final concentration of 0.1 M.
-
Prepare the aqueous feed solution by diluting concentrated nitric acid and adding the target metal ion stock solution to reach the desired final concentrations.
-
Rationale: Pre-equilibration of the organic phase with a blank aqueous phase (of the same acidity as the feed) can be performed to saturate it with water and acid, ensuring that volume changes during the actual extraction are minimal.
-
-
Extraction Step:
-
Pipette equal volumes (e.g., 2 mL) of the aqueous feed and the organic phase into a centrifuge tube.[7]
-
Cap the tube securely and vortex vigorously for at least 5 minutes to ensure thorough mixing and facilitate the mass transfer of the metal complex across the liquid-liquid interface.
-
Rationale: Sufficient mixing time is crucial to reach extraction equilibrium. The optimal time may vary and should be determined experimentally.
-
Centrifuge the mixture at approximately 3000 rpm for 5 minutes to achieve a clean separation of the two phases.[8]
-
Rationale: Centrifugation breaks up any emulsions and ensures a sharp interface, which is critical for accurate sampling of each phase.
-
-
Sampling and Analysis (Extraction):
-
Carefully pipette an aliquot (e.g., 1 mL) from both the aqueous phase (now the raffinate) and the organic phase.
-
Analyze the concentration of the metal ion in both aliquots using the appropriate analytical technique.
-
Calculate the distribution ratio (D) as: D = [Metal Concentration in Organic Phase] / [Metal Concentration in Aqueous Phase]
-
-
Stripping Step (Back-Extraction):
-
Take the loaded organic phase from step 2 and transfer it to a new, clean centrifuge tube.
-
Add an equal volume (e.g., 2 mL) of the stripping solution (0.1 M HNO₃).
-
Cap the tube and repeat the vortexing and centrifugation steps as described in step 2.
-
Rationale: Lowering the nitric acid concentration shifts the extraction equilibrium in reverse, causing the metal ion to transfer back into the aqueous phase.[5] For some systems, a complexing agent that has a high affinity for the metal ion in the aqueous phase can be used for more effective stripping.[1]
-
-
Sampling and Analysis (Stripping):
-
Sample both the aqueous phase (now the product solution) and the stripped organic phase.
-
Analyze the metal ion concentration in each to determine the stripping efficiency.
-
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following validation steps are recommended:
-
Mass Balance Calculation: The total amount of the metal ion in the organic and aqueous phases after extraction should equal the initial amount in the aqueous feed. A recovery of 95-105% is typically considered acceptable.
-
Kinetic Study: Perform the extraction for varying mixing times (e.g., 1, 5, 15, 30 minutes) to confirm that the chosen mixing time is sufficient to reach equilibrium.
-
Reproducibility: Repeat the entire experiment at least in triplicate to ensure the consistency of the obtained distribution ratios.
By incorporating these checks, researchers can have high confidence in the quantitative data generated using this liquid-liquid extraction protocol.
References
Sources
- 1. osti.gov [osti.gov]
- 2. eichrom.com [eichrom.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. icsm.fr [icsm.fr]
- 6. researchgate.net [researchgate.net]
- 7. Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N,N',N'-Tetraisobutyl-malonamide in Synergistic Solvent Extraction Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide to utilizing N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) in synergistic solvent extraction systems. This document moves beyond a simple recitation of protocols to offer an in-depth understanding of the underlying chemical principles, enabling researchers to intelligently design, execute, and troubleshoot experiments. We will explore the synergistic partnership of TiBMA with acidic extractants for the selective separation of metal ions, with a particular focus on lanthanides and actinides, which is of significant interest in nuclear fuel reprocessing and medical isotope purification. This guide is designed to be a self-validating system, where an understanding of the "why" behind each step ensures robust and reproducible results.
Introduction: The Role of this compound (TiBMA) in Advanced Separation Chemistry
This compound, a neutral bidentate ligand, has emerged as a critical component in advanced liquid-liquid extraction systems. Its molecular structure, featuring two amide moieties separated by a methylene bridge and adorned with sterically hindering isobutyl groups, imparts favorable properties for metal ion coordination and solubility in organic diluents. While TiBMA can extract metal ions on its own, its true potential is realized in synergistic systems.
Synergistic solvent extraction is a phenomenon where the combined extractive capability of two or more extractants is significantly greater than the sum of their individual effects.[1] This enhancement arises from the formation of a stable ternary complex in the organic phase, involving the metal ion, a primary extractant (often an acidic chelating agent), and a synergist (in this case, TiBMA).[2] The synergistic effect not only boosts extraction efficiency but can also dramatically improve the selectivity between different metal ions.
From a thermodynamic perspective, the driving force for this enhanced extraction is often entropic. The formation of these organized, mixed-ligand structures in the organic phase can lead to an increase in the overall entropy of the system, making the transfer of the metal ion from the aqueous to the organic phase more favorable.[2][3]
The Synergistic Mechanism: A Partnership of TiBMA and Acidic Extractants
In many applications, TiBMA is paired with an acidic extractant, such as a β-diketone or an organophosphorus acid. The acidic extractant typically acts as the primary chelating agent, neutralizing the charge of the metal cation through the exchange of its acidic proton. However, the resulting neutral metal-chelate complex may still have vacant coordination sites and a degree of hydrophilicity.
This is where TiBMA plays its crucial role as a synergist. The two carbonyl oxygen atoms of TiBMA can coordinate to the metal center, displacing any remaining water molecules from the inner coordination sphere. This displacement has two significant consequences:
-
Increased Lipophilicity: The replacement of water molecules with the bulky, nonpolar TiBMA ligand renders the entire complex more soluble in the organic diluent and less soluble in the aqueous phase.
-
Enhanced Stability: The formation of a mixed-ligand complex can lead to a more sterically saturated and electronically stable coordination environment around the metal ion.
The overall extraction equilibrium can be generalized as follows:
Mⁿ⁺(aq) + nHA(org) + xTiBMA(org) ⇌ MAₙ(TiBMA)ₓ(org) + nH⁺(aq)
Where:
-
Mⁿ⁺ is the metal ion in the aqueous phase.
-
HA is the acidic extractant in the organic phase.
-
TiBMA is the synergistic agent in the organic phase.
-
MAₙ(TiBMA)ₓ is the extracted metal complex in the organic phase.
The efficiency and selectivity of this process are highly dependent on the experimental conditions, particularly the pH of the aqueous phase.
Figure 1: Synergistic Extraction Mechanism.
Application Note: Selective Extraction of Lanthanides
The separation of lanthanides from each other and from other elements is a challenging yet crucial task in various fields, including the production of high-performance magnets and catalysts. The subtle differences in their ionic radii across the series can be exploited using synergistic solvent extraction with TiBMA.
Recommended System
-
Aqueous Phase: Lanthanide nitrate solution in a buffered aqueous medium.
-
Organic Phase: A solution of a β-diketone (e.g., Thenoyltrifluoroacetone, HTTA) and TiBMA in an appropriate organic diluent (e.g., kerosene, toluene).
Principle of Separation
The extraction of lanthanides with HTTA alone is effective, but the addition of TiBMA significantly enhances the extraction efficiency and can improve the separation factors between adjacent lanthanides. The lighter lanthanides, having a larger ionic radius, tend to form more stable adducts with TiBMA, leading to their preferential extraction under certain conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (TiBMA)
This protocol describes a general and reliable method for the laboratory-scale synthesis of TiBMA.
Materials:
-
Malonyl dichloride
-
Diisobutylamine
-
Triethylamine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve diisobutylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of malonyl dichloride (1 equivalent) in anhydrous diethyl ether to the stirred amine solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Add water to the reaction mixture to quench any unreacted malonyl dichloride and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 2 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude TiBMA product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Figure 2: Workflow for the Synthesis of TiBMA.
Protocol 2: Determination of Distribution Ratios (D) and Separation Factors (SF)
This protocol outlines the procedure for a batch solvent extraction experiment to determine the distribution ratios of metal ions and the separation factors between them.
Materials and Equipment:
-
Stock solutions of the metal ions of interest (e.g., Eu(NO₃)₃, Am(NO₃)₃) of known concentration.
-
Aqueous buffer solution to maintain the desired pH.
-
Organic phase containing the acidic extractant and TiBMA at the desired concentrations in the chosen diluent.
-
Centrifuge tubes or vials with screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
pH meter.
-
Analytical instrument for metal ion concentration determination (e.g., ICP-MS, AAS, or radiometric counter for radioactive isotopes).
Procedure:
-
Preparation:
-
Prepare the aqueous phase by pipetting a known volume of the metal ion stock solution and the buffer into a centrifuge tube. Adjust the pH to the desired value using dilute acid or base.
-
Prepare the organic phase with the specified concentrations of the acidic extractant and TiBMA.
-
-
Extraction:
-
Add an equal volume of the prepared organic phase to the aqueous phase in the centrifuge tube.
-
Securely cap the tube and shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. The optimal shaking time should be determined in preliminary experiments.
-
After shaking, centrifuge the tubes to ensure complete phase separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Measure the pH of the aqueous phase.
-
Determine the concentration of the metal ion in both the aqueous phase ([M]aq) and the organic phase ([M]org). The concentration in the organic phase can often be determined by mass balance: [M]org = [M]initial,aq - [M]final,aq.
-
-
Calculations:
-
Distribution Ratio (D): D = [M]org / [M]aq
-
Separation Factor (SF) for two metals, M1 and M2: SF (M1/M2) = D(M1) / D(M2)
-
Protocol 3: Stripping of Metal Ions from the Loaded Organic Phase
This protocol describes how to back-extract the metal ions from the organic phase into a fresh aqueous solution.
Materials:
-
Loaded organic phase from a previous extraction experiment.
-
Stripping agent solution (e.g., dilute nitric acid, hydrochloric acid, or a complexing agent solution).
-
Equipment as described in Protocol 2.
Procedure:
-
Stripping:
-
Take a known volume of the loaded organic phase and contact it with an equal volume of the stripping agent solution in a centrifuge tube.
-
Shake vigorously for a sufficient time to allow the metal ions to transfer back to the aqueous phase.
-
Centrifuge to separate the phases.
-
-
Analysis:
-
Determine the concentration of the metal ion in the aqueous stripping solution and, if desired, in the stripped organic phase to calculate the stripping efficiency.
-
Stripping Efficiency (%) = ([M]strip,aq / [M]initial,org) * 100
The choice of stripping agent is critical. A common strategy is to use a highly acidic aqueous solution to protonate the acidic extractant, thereby breaking the metal-extractant complex and driving the equilibrium back towards the aqueous phase.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be presented in a tabular format.
Table 1: Hypothetical Distribution Ratios (D) and Separation Factors (SF) for Eu(III) and Am(III) in a TiBMA-HTTA System
| Aqueous Phase pH | D (Eu) | D (Am) | SF (Eu/Am) |
| 2.0 | 5.2 | 2.1 | 2.48 |
| 2.5 | 15.8 | 5.9 | 2.68 |
| 3.0 | 45.3 | 15.1 | 3.00 |
| 3.5 | 120.7 | 35.5 | 3.40 |
Conditions: [HTTA] = 0.1 M, [TiBMA] = 0.2 M in toluene. Initial aqueous metal concentration = 1 mM.
Interpretation:
The data in Table 1 would indicate that the extraction of both Eu(III) and Am(III) is highly pH-dependent, with extraction efficiency increasing with pH. The separation factor also shows a positive correlation with pH in this range, suggesting that the synergistic system provides better selectivity at higher pH values under these conditions.
Safety and Handling
-
This compound (TiBMA): Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Organic Diluents: Many organic diluents are flammable and/or toxic. Handle in a fume hood and take precautions to avoid ignition sources.
-
Acidic Extractants and Stripping Agents: These are corrosive. Handle with care and appropriate PPE.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the separation scientist. When employed in synergistic solvent extraction systems with acidic extractants, it offers a pathway to highly efficient and selective separation of metal ions. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and optimize TiBMA-based separation systems for their specific applications, from fundamental coordination chemistry studies to the development of industrial-scale hydrometallurgical processes. A thorough understanding of the interplay between the components of the extraction system and the experimental conditions is paramount to achieving the desired separation goals.
References
-
Špadina, M., Bohinc, K., Zemb, T., & Dufrêche, J. F. (2019). Synergistic Solvent Extraction Is Driven by Entropy. ACS Nano, 13(12), 13745–13758. [Link]
-
Atanassova, M. (2023). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Molecules, 28(13), 5035. [Link]
-
Muller, J. M., et al. (2016). Extraction of lanthanides(III) by a mixture of a malonamide and a dialkyl phosphoric acid. Solvent Extraction and Ion Exchange, 34(2), 141-160. [Link]
-
Špadina, M., et al. (2021). How acidity rules synergism and antagonism in liquid–liquid extraction by lipophilic extractants—Part II: application of the ienaic modelling. Solvent Extraction and Ion Exchange, 40(1-2), 106-139. [Link]
-
Nichols, L. (2022). 4.5: Extraction Theory. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021). 7.7: Liquid-Liquid Extractions. Chemistry LibreTexts. [Link]
-
Goalpara College. Separation techniques: Solvent extraction. [Link]
-
JSS College of Arts, Commerce and Science, Mysore. SOLVENT EXTRACTION. [Link]
-
ResearchGate. (2021). Stripping of metal ions from the loaded organic phase after the first... [Link]
-
ResearchGate. (2018). One-pot synthesis of malonamide derivatives. [Link]
-
ChemRxiv. (2022). bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Solvent Extraction Is Driven by Entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Complexation Studies of N,N,N',N'-Tetraisobutyl-malonamide with f-block Elements
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the study of complexation between N,N,N',N'-Tetraisobutyl-malonamide (TIBM) and f-block elements (lanthanides and actinides). TIBM is a prominent member of the diamide class of ligands, investigated for its potential in advanced nuclear fuel reprocessing, specifically for the selective separation of trivalent actinides from lanthanides. This guide offers detailed protocols for solvent extraction, spectroscopic characterization (UV-Vis and Luminescence), and structural analysis. It emphasizes the scientific rationale behind experimental design and data interpretation, aiming to provide researchers with a robust framework for investigating these complex systems.
Introduction: The Role of TIBM in Selective f-Element Separation
The separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) is a formidable challenge in nuclear waste management due to their similar ionic radii and chemical properties.[1][2] Malonamides, such as this compound (TIBM), are part of the "CHON" class of extractants (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which are favored because they can be completely incinerated, minimizing secondary waste.[3] The selective extraction of actinides over lanthanides by these ligands is attributed to subtle differences in the nature of their bonding. The 5f orbitals of actinides have a greater radial extension than the 4f orbitals of lanthanides, allowing for a slightly more covalent interaction with the soft donor atoms of the ligand.[1] Understanding the thermodynamics and kinetics of TIBM complexation is crucial for optimizing separation processes like the DIAMEX (DIAMide EXtraction) process.[4][5]
Ligand and Metal Ion Properties
This compound (TIBM)
| Property | Value | Source |
| CAS Number | 14287-99-1 | [6] |
| Molecular Formula | C₁₉H₃₈N₂O₂ | [6] |
| Molecular Weight | 326.52 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Predicted Boiling Point | 429.2±28.0 °C | [6] |
| Predicted Density | 0.926±0.06 g/cm³ | [6] |
f-Block Elements: Lanthanides and Actinides
The chemistry of f-block elements is dominated by the +3 oxidation state. A key feature is the "lanthanide contraction" (and a similar "actinide contraction"), the gradual decrease in ionic radii across the series. This size difference, though small, influences the stability and coordination geometry of the resulting complexes, forming the basis for intra-group separations.[1]
Core Experimental Protocols
Solvent Extraction: Evaluating Separation Efficiency
Solvent extraction is the cornerstone technique for assessing the performance of an extractant like TIBM. The primary metric obtained is the distribution ratio (D), which quantifies the affinity of the metal ion for the organic phase.
Step-by-Step Protocol:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the desired f-element(s) (e.g., Eu(NO₃)₃, Am(NO₃)₃) in a nitric acid matrix (e.g., 0.1-4 M HNO₃). The metal concentration is typically low (e.g., 10⁻³ to 10⁻⁵ M). Using radioisotopes like ²⁴¹Am or ¹⁵²Eu allows for easy quantification via gamma spectroscopy.
-
Organic Phase Preparation: Prepare a solution of TIBM in a suitable inert organic diluent, such as n-dodecane or toluene, at a known concentration (e.g., 0.1 M).
-
Equilibration: Combine equal volumes (e.g., 2 mL) of the aqueous and organic phases in a centrifuge tube. Shake vigorously for at least 30 minutes at a constant temperature (e.g., 25 °C) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the mixture for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample a known volume from both the aqueous and organic phases. Determine the metal ion concentration in each phase using an appropriate analytical technique (e.g., gamma counting, ICP-MS).
-
Calculation of Distribution Ratio (D): D = [M]org / [M]aq
-
Stoichiometry Determination: To determine the number of TIBM molecules complexing the metal ion, perform the extraction at varying TIBM concentrations while keeping the aqueous phase composition constant. A plot of log(D) vs. log([TIBM]) should yield a straight line, with the slope corresponding to the stoichiometry of the extracted complex.
Diagram: Solvent Extraction Workflow
Caption: Workflow for determining metal ion distribution ratios.
Spectroscopic Complexation Studies
Spectroscopic methods provide invaluable information on the coordination environment of the metal ion upon complexation.
Protocol: UV-Visible Absorbance Spectroscopy
-
Rationale: The f-f electronic transitions of lanthanide ions are sharp but have low molar absorptivity.[8] Their position and intensity are sensitive to the coordination environment, making UV-Vis a direct probe of complex formation.[8]
-
Sample Preparation: Prepare a series of solutions in a non-aqueous solvent (e.g., acetonitrile) with a constant concentration of the lanthanide ion (e.g., 10 mM Nd³⁺) and incrementally increasing concentrations of TIBM (from 0 to several equivalents).
-
Data Acquisition: Record the absorbance spectra for each solution, focusing on the hypersensitive transitions of the lanthanide ion (e.g., the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition for Nd³⁺ around 580 nm).
-
Data Analysis: Monitor for shifts in peak position (nephelauxetic effect) and changes in peak intensity, which are indicative of inner-sphere complexation by TIBM. Titration data can be used to determine complex stability constants.
Protocol: Luminescence Spectroscopy (for Eu³⁺ and Tb³⁺)
-
Rationale: Eu³⁺ is an excellent luminescence probe. The splitting of its emission bands, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition (~615 nm), is directly related to the symmetry of the coordination site.[9][10][11] The absence of a center of symmetry in the complex leads to a more intense ⁵D₀ → ⁷F₂ emission.[10]
-
Sample Preparation: Prepare solutions as described for UV-Vis spectroscopy using Eu³⁺.
-
Data Acquisition:
-
Emission Spectra: Excite the sample either directly into a Eu³⁺ absorption band or via the ligand if an "antenna effect" is present. Record the emission spectrum from ~570 nm to 720 nm.
-
Excitation Spectra: Monitor the most intense emission peak (e.g., 618 nm) while scanning the excitation wavelength. This can reveal which species (ligand or metal) is responsible for absorbing the energy.[9]
-
Luminescence Lifetime: Measure the decay of the luminescence after pulsed excitation. The lifetime is sensitive to the presence of O-H oscillators (from water) in the first coordination sphere, which quench the luminescence. An increase in lifetime upon complexation with TIBM suggests the displacement of coordinated solvent molecules.
-
-
Data Analysis: Analyze the ratio of the ⁵D₀ → ⁷F₂ (electric dipole) to the ⁵D₀ → ⁷F₁ (magnetic dipole) transition. A higher ratio indicates a more asymmetric coordination environment.
Diagram: Logic of Spectroscopic Analysis
Caption: Using spectroscopy to probe complex structure.
Structural Elucidation
While obtaining single crystals can be challenging, X-ray diffraction provides definitive structural information.
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the f-element salt (e.g., La(NO₃)₃·6H₂O) and a stoichiometric amount of TIBM in a suitable solvent mixture (e.g., methanol/acetonitrile). Attempt crystallization through slow evaporation, vapor diffusion with an anti-solvent (e.g., diethyl ether), or slow cooling.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using standard software packages. The refined structure will reveal the coordination number of the metal, the bite angle of the TIBM ligand, bond lengths, and the overall geometry of the complex anion or neutral species.[12][13][14]
Trustworthiness: Self-Validating Systems
Every protocol described is designed to be self-validating through consistency checks:
-
Solvent Extraction: The stoichiometry derived from slope analysis should be consistent with the proposed extracted species. Mass balance calculations (total metal recovered vs. initial amount) should be close to 100%.
-
Spectroscopy: Results from UV-Vis and luminescence should be complementary. For example, a change in the UV-Vis spectrum upon ligand addition should correspond to changes in luminescence emission and lifetime.
-
Structural Data: A solved crystal structure provides the ultimate validation for the stoichiometries and coordination environments inferred from solution-state studies.
Conclusion
The study of complexation between TIBM and f-block elements is critical for advancing actinide/lanthanide separation technologies. The protocols outlined here provide a systematic approach to characterizing these systems, from determining macroscopic separation efficiency to elucidating microscopic coordination details. By combining solvent extraction, UV-Vis and luminescence spectroscopy, and structural analysis, researchers can build a comprehensive understanding of the factors that govern selective complexation, paving the way for the design of even more efficient and selective ligands for nuclear waste partitioning.
References
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-
Luminescence emission spectra of europium complexes in solid state at 77 K... ResearchGate. [Link]
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Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. MDPI. [Link]
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-
Seven Europium(III) Complexes in Solution – the Importance of Reporting Data When Investigating Luminescence Spectra and Electronic Structure. ChemRxiv. [Link]
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-
Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. OSTI.GOV. [Link]
-
Crystal structure and Hirshfeld surface analysis of the anionic tetrakis-complex of lanthanum(III) NMe4LaL 4 with the CAPh-ligand dimethyl (2,2,2-trichloroacetyl)phosphoramidate. National Institutes of Health. [Link]
-
ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. UNLV Radiochemistry. [Link]
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-
Actinide Separation Chemistry in Nuclear Waste Streams and Materials. OECD Nuclear Energy Agency. [Link]
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Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties. National Institutes of Health. [Link]
-
Crystal structures of lanthanide(III) complexes with cyclen derivative bearing three acetate and one methylphosphonate pendants. PubMed. [Link]
- (Reference not directly cited in the final text, but used for found
-
N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. ResearchGate. [Link]
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-
N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
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Synthesis of some N,N,N′,N′‐Tetraalkyl‐3‐Oxa‐Pentane‐1,5‐Diamide and their Applications in Solvent Extraction. ResearchGate. [Link]
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Application Notes and Protocols: N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) as an Extractant in Nuclear Fuel Reprocessing
Introduction
The landscape of nuclear fuel reprocessing is continually evolving, driven by the dual imperatives of enhancing sustainability and minimizing the long-term radiotoxicity of nuclear waste.[1][2] Advanced reprocessing strategies aim to move beyond the conventional PUREX (Plutonium and Uranium Recovery by Extraction) process, which primarily recovers uranium and plutonium, leaving behind minor actinides (MAs) like americium and curium commingled with fission products.[3][4] These minor actinides are significant contributors to the long-term heat load and radiotoxicity of high-level waste.[5] Partitioning and Transmutation (P&T) strategies, which involve separating MAs from the bulk of the waste for subsequent transmutation into shorter-lived or stable isotopes, represent a promising pathway to a more sustainable nuclear fuel cycle.[2][3]
At the heart of these advanced partitioning processes lies the development of highly selective extractants. N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) has emerged as a molecule of significant interest within this context. As a diamide extractant, TiBMA is a CHON-compliant molecule (composed only of carbon, hydrogen, oxygen, and nitrogen), a critical feature for minimizing the generation of secondary radioactive waste.[3] This characteristic allows for the complete incineration of the used solvent, a considerable advantage over phosphorus-containing extractants like those used in the PUREX process.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field of nuclear chemistry and drug development. It provides an in-depth exploration of TiBMA's application as an extractant, detailing its properties, the underlying extraction mechanisms, and practical, field-proven protocols for its use in laboratory-scale experiments. The information presented herein is grounded in established scientific principles and supported by authoritative references to guide the user in designing and executing robust experimental work.
Physicochemical Properties and Advantages of TiBMA
The efficacy of an extractant in a solvent extraction process is intrinsically linked to its chemical structure and resulting properties. TiBMA's molecular architecture, featuring a central malonamide backbone with four isobutyl groups, imparts a unique combination of characteristics that make it suitable for advanced reprocessing applications.
Key Physicochemical Properties of TiBMA:
| Property | Value/Description | Significance in Reprocessing |
| Molecular Formula | C₁₇H₃₄N₂O₂ | Defines its elemental composition and molecular weight. |
| Molecular Weight | 298.47 g/mol | Influences its solubility and diffusion characteristics. |
| Appearance | Colorless to pale yellow liquid | Facilitates visual inspection of solvent phases. |
| Solubility | Readily soluble in aliphatic and aromatic diluents (e.g., n-dodecane, kerosene). Insoluble in water. | Essential for creating a stable organic phase in liquid-liquid extraction systems. |
| CHON Compliance | Contains only Carbon, Hydrogen, Oxygen, and Nitrogen. | Allows for complete incineration of spent solvent, minimizing secondary waste.[3] |
| Radiolytic Stability | Exhibits reasonable stability under irradiation, though degradation products can form. | A critical parameter for maintaining process efficiency in a high-radiation environment.[6][7] |
| Chemical Stability | Stable in the presence of nitric acid, a key component of spent nuclear fuel solutions. | Ensures the integrity of the extractant during the extraction process. |
The Rationale Behind TiBMA in Advanced Reprocessing
The selection of TiBMA, and diamides in general, for advanced reprocessing schemes like the Grouped Actinide Extraction (GANEX) process is a deliberate choice rooted in several key advantages over traditional extractants:
-
Selective Extraction: Malonamides exhibit a pronounced affinity for trivalent actinides (An(III)) and lanthanides (Ln(III)) over many fission products, which is a fundamental requirement for partitioning.[8]
-
Avoidance of Third Phase Formation: When appropriately formulated in a suitable diluent, TiBMA-based solvents can operate under a wide range of conditions without the formation of a third, unmanageable phase—a common issue with some other extractants.
-
Favorable Stripping Kinetics: The extracted metal ions can be effectively stripped (back-extracted) from the TiBMA-containing organic phase into an aqueous phase using appropriate complexing agents, allowing for the recovery of the actinides and the recycling of the solvent.[9][10]
-
Compatibility with Downstream Processes: The chemical properties of TiBMA and its degradation products are generally compatible with the subsequent steps in a comprehensive fuel cycle, such as vitrification of high-level waste.
The GANEX Process: A Framework for TiBMA Application
The Grouped Actinide Extraction (GANEX) process is a prime example of an advanced reprocessing flowsheet where TiBMA or similar malonamides play a crucial role.[3][6] The overarching goal of GANEX is the co-separation of all transuranic actinides (neptunium, plutonium, americium, and curium) from the PUREX raffinate, which is the aqueous waste stream remaining after the removal of uranium and plutonium.[3][11]
The GANEX process is typically conceptualized in two main cycles:
-
GANEX 1st Cycle: This cycle focuses on the selective extraction of any remaining uranium from the feed solution. This is often accomplished using a monoamide extractant.[11]
-
GANEX 2nd Cycle: This is where TiBMA or other diamides are employed. The primary objective of this cycle is the co-extraction of the trivalent minor actinides (Am(III), Cm(III)) along with the trivalent lanthanides from the highly acidic raffinate of the first cycle. Subsequent steps then focus on the selective stripping of the actinides from the co-extracted lanthanides.[11]
The EURO-GANEX process, a European development, further refines this concept, often utilizing a synergistic solvent system containing a diglycolamide like TODGA (N,N,N',N'-tetraoctyldiglycolamide) in combination with a malonamide.[12][13][14][15] This combination enhances the extraction efficiency for actinides.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting laboratory-scale investigations into the extractive properties of TiBMA. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Preparation of the TiBMA Organic Solvent
Objective: To prepare a stable and well-defined organic solvent containing this compound (TiBMA) in a suitable diluent.
Materials:
-
This compound (TiBMA), high purity (>98%)
-
n-Dodecane, analytical grade
-
Volumetric flasks (various sizes)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required concentration and volume: For typical batch extraction studies, a concentration of 0.5 M TiBMA in n-dodecane is a common starting point.
-
Weigh the TiBMA: Accurately weigh the required mass of TiBMA using an analytical balance. For example, to prepare 100 mL of 0.5 M TiBMA solution, you would need: Mass = Molarity × Molar Mass × Volume Mass = 0.5 mol/L × 298.47 g/mol × 0.1 L = 14.92 g
-
Dissolution: Transfer the weighed TiBMA to a volumetric flask of the desired final volume. Add a portion of the n-dodecane (approximately half the final volume).
-
Mixing: Cap the flask and mix the contents using a magnetic stirrer until the TiBMA is completely dissolved. Gentle warming in a water bath or sonication can be used to expedite dissolution if necessary, but avoid excessive heat.
-
Final Volume Adjustment: Once the TiBMA is fully dissolved and the solution has returned to room temperature, carefully add n-dodecane to the calibration mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure a homogeneous solution.
-
Storage: Store the prepared solvent in a well-sealed, labeled container in a cool, dark place.
Quality Control:
-
Visually inspect the solution for any undissolved solids or phase separation. A properly prepared solvent should be a clear, single phase.
-
The density of the prepared solvent can be measured and compared to expected values as a consistency check.
Protocol 2: Batch Extraction of Trivalent Metal Ions
Objective: To determine the distribution ratio (D) of a trivalent actinide (e.g., Americium-241) or a lanthanide surrogate (e.g., Europium-152) between an acidic aqueous phase and the TiBMA organic solvent.
Materials:
-
Prepared TiBMA organic solvent (e.g., 0.5 M TiBMA in n-dodecane)
-
Aqueous feed solution: Nitric acid (e.g., 3 M HNO₃) spiked with a known activity of a tracer radionuclide (e.g., ²⁴¹Am or ¹⁵²Eu).
-
Centrifuge tubes with screw caps (e.g., 15 mL)
-
Pipettes and pipette tips
-
Vortex mixer
-
Centrifuge
-
Gamma spectrometer or liquid scintillation counter (depending on the radionuclide)
Procedure:
-
Phase Contact: In a labeled centrifuge tube, pipette equal volumes (e.g., 2 mL) of the aqueous feed solution and the TiBMA organic solvent.
-
Equilibration: Tightly cap the tube and vortex the mixture vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.
-
Phase Separation: Centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 5-10 minutes to achieve a clean separation of the aqueous and organic phases.
-
Aliquoting: Carefully withdraw a known volume (e.g., 1 mL) from both the aqueous and organic phases, taking care not to disturb the interface. Transfer these aliquots to separate counting vials.
-
Radiometric Analysis: Measure the activity of the radionuclide in the aliquots from both phases using an appropriate radiation detector.
-
Calculation of the Distribution Ratio (D): The distribution ratio is calculated as follows: D = (Activity per unit volume in the organic phase) / (Activity per unit volume in the aqueous phase)
Data Analysis and Interpretation:
-
A high D value (>1) indicates that the metal ion is preferentially extracted into the organic phase.
-
A low D value (<1) suggests that the metal ion remains predominantly in the aqueous phase.
-
By varying parameters such as the nitric acid concentration, TiBMA concentration, and temperature, a comprehensive understanding of the extraction behavior can be developed.
Protocol 3: Stripping of Extracted Metal Ions
Objective: To back-extract the metal ions from the loaded TiBMA organic phase into a new aqueous phase.
Materials:
-
Loaded TiBMA organic phase from a previous extraction experiment.
-
Aqueous stripping solution: This can be a dilute acid solution (e.g., 0.01 M HNO₃) or a solution containing a complexing agent such as DTPA (diethylenetriaminepentaacetic acid) or oxalic acid.[9][10][16]
-
Equipment as listed in Protocol 2.
Procedure:
-
Phase Contact: In a clean centrifuge tube, combine a known volume of the loaded organic phase with an equal volume of the aqueous stripping solution.
-
Equilibration and Phase Separation: Follow steps 2 and 3 from Protocol 2 to mix the phases and then separate them.
-
Aliquoting and Analysis: Follow steps 4 and 5 from Protocol 2 to sample both phases and measure their radioactivity.
-
Calculation of the Stripping Efficiency: The stripping efficiency can be calculated as a percentage: % Stripping = (Total activity in the aqueous stripping phase) / (Initial total activity in the loaded organic phase) × 100
Expected Outcome:
-
An effective stripping agent will result in a high stripping efficiency, transferring the majority of the metal ions from the organic phase back into the aqueous phase. This is crucial for both recovering the target actinides and regenerating the solvent for reuse.
Extraction Mechanism and Visualization
The extraction of trivalent actinides and lanthanides by malonamides like TiBMA from a nitric acid medium is a complex process that proceeds via a neutral solvating mechanism. The TiBMA molecule, with its two carbonyl oxygen atoms, acts as a bidentate ligand, coordinating to the metal ion.
The generally accepted stoichiometry for the extracted complex is M(NO₃)₃(TiBMA)ₓ, where 'M' represents the trivalent metal ion and 'x' is typically 2 or 3. The nitrate ions also play a crucial role in the coordination sphere of the metal ion, neutralizing its charge and facilitating its transfer into the nonpolar organic phase.
Caption: Generalized mechanism for the extraction of a trivalent metal ion (M³⁺) by TiBMA.
Experimental Workflow Visualization
The sequence of operations in a typical laboratory-scale solvent extraction study using TiBMA can be visualized as a clear workflow.
Caption: Workflow for a typical batch extraction and stripping experiment using TiBMA.
Conclusion and Future Outlook
This compound (TiBMA) stands as a promising and viable extractant for advanced nuclear fuel reprocessing schemes aimed at partitioning minor actinides. Its CHON-compliant nature, favorable extraction and stripping characteristics, and compatibility with processes like GANEX underscore its importance in the development of next-generation fuel cycles. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers to explore and optimize the application of TiBMA in their specific experimental contexts.
Future research will likely focus on several key areas:
-
Synergistic Solvent Systems: Investigating the combination of TiBMA with other extractants to enhance selectivity and extraction efficiency.
-
Radiolytic Degradation Studies: A deeper understanding of the long-term effects of radiation on TiBMA-based solvents and the impact of degradation products on process performance.
-
Flowsheet Optimization: Translating batch experimental data into continuous counter-current process flowsheets and validating them in pilot-scale facilities.
-
Advanced Stripping Strategies: Developing more efficient and selective stripping agents to improve the separation of actinides from lanthanides.
The continued investigation and application of molecules like TiBMA are essential steps toward realizing a more sustainable and environmentally responsible future for nuclear energy.
References
- Current time information in Noardeast-Fryslân, NL. Google.
- Miguirditchian, M., et al. (2008). Development of the GANEX process for the reprocessing of Gen IV spent nuclear fuels. INIS-IAEA.
- Reprocessing with GANEX: Methodology for Ligand Radiation Tolerance Testing. (n.d.). National Nuclear Laboratory.
- Miguirditchian, M., et al. (n.d.). 01_14 development of the GANEX process for the reprocessing of Gen IV spent nuclear fuels. INIS-IAEA.
- Advanced reprocessing of spent nuclear fuel. (2023, November 28). In Wikipedia.
- Back-extraction of major actinides from organic phase through precipitation. (2024). Comptes Rendus Chimie.
- Lewis, F. W., et al. (2021). An overview of solvent extraction processes developed in Europe for advanced nuclear fuel recycling, Part 2. Research.chalmers.se.
- Carrott, M., et al. (2015). Development of a New Flowsheet for Co-Separating the Transuranic Actinides: The "Euro-GANEX" Process. JRC Publications Repository.
- Co-extraction and stripping behavior of trivalent actinides and fission products in N,N-di-2-ethylhexyl-N ',N '-dioctyl-diglycolamide. (2018). ResearchGate.
- Back-extraction of major actinides from organic phase through precipitation. (2024). Comptes Rendus de l'Académie des Sciences.
- Back-extraction of major actinides from organic phase through precipitation. (2024). INIS-IAEA.
- Rydberg, J. (1960). METHODS OF SEPARATING THE ACTINIDE ELEMENTS. INIS-IAEA.
- Speciation and kinetics of actinides and lanthanides in the stripping step of the actinide lanthanide separation (ALSEP) process. (2018). Mines Repository.
- Wilden, A., et al. (2015). Homogenous Recycling of Transuranium Elements from Irradiated Fast Reactor Fuel by the EURO-GANEX Solvent Extraction Process. Forschungszentrum Jülich.
- The EURO-GANEX process: current status of flowsheet development and process safety studies. (2013). ResearchGate.
- Tahraoui, A., & Morris, J.H. (1995). Decomposition of solvent extraction media during nuclear reprocessing: Literature review. SciTech Connect.
- N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (2020). Inorganic Chemistry.
- Homogenous Recycling of Transuranium Elements from Irradiated Fast Reactor Fuel by the EURO-GANEX Solvent Extraction Process. (2015). ResearchGate.
- Speciation of Actinides and Lanthanides with Ligands Proposed for Next Generation Partitioning Processes. (2016). Research Explorer - The University of Manchester.
- Studies on Separation of Actinides And Lanthanides by Extraction Chromatography Using 2,6-BisTriazinyl Pyridine. (n.d.). SlidePlayer.
- Nuclear Fuel Reprocessing and Waste Management. (2018). World Scientific.
- Actinide extraction methods and actinide separation compositions. (2010). Google Patents.
- Spent Fuel Reprocessing Options. (2009). IAEA.
- Liquid–liquid extraction of actinides, lanthanides, and fission products by use of ionic liquids: From discovery to understanding. (2011). ResearchGate.
- Actinide. (2023, December 26). In Wikipedia.
- Baptista, A., et al. (2007). Advantages and disadvantages of nuclear fuel reprocessing. INIS-IAEA.
- Spent Nuclear Fuel—Waste to Resource, Part 1: Effects of Post-Reactor Cooling Time and Novel Partitioning Strategies in Advanced Reprocessing on Highly Active Waste Volumes in Gen III(+) UOx Fuel Systems. (2022). MDPI.
- Nuclear reprocessing. (2023, December 19). In Wikipedia.
- Long-term Issues Associated with Spent Nuclear Power Fuel Management Options. (2002). OECD Nuclear Energy Agency.
- Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. (2024). MDPI.
- RECYCLING USED NUCLEAR FUEL FOR A SUSTAINABLE ENERGY FUTURE. (n.d.). Argonne National Laboratory.
- N,N,N′,N′-Tetrabenzyl-malonamide. (n.d.). Santa Cruz Biotechnology.
- Why are the lanthanides and actinides different series? (2019, January 31). Reddit.
- Synthesis and Catalytic Activity of Square-Planar Ni(II) Complexes of Bis-N,N′-Disubstituted Oxamides and Related Ligands for Epoxidation of Olefins. (2003). ResearchGate.
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Application Note: Metal Separation Using N,N,N',N'-Tetraisobutyl-malonamide (TiBMA)
Introduction: The Role of TiBMA in Advanced Separation Chemistry
N,N,N',N'-Tetraisobutyl-malonamide, commonly abbreviated as TiBMA, is a neutral, bidentate organophosphorus extractant. Its significance in separation science stems from its remarkable ability to selectively extract trivalent metal ions, particularly minor actinides (Am³⁺, Cm³⁺) and lanthanides (Ln³⁺), from highly acidic aqueous solutions. This capability is paramount in advanced nuclear fuel reprocessing strategies, such as Partitioning and Transmutation (P&T), which aim to reduce the long-term radiotoxicity of nuclear waste.[1][2][3]
The primary advantage of malonamides like TiBMA lies in their "CHON" composition (containing only Carbon, Hydrogen, Oxygen, and Nitrogen). This makes them completely incinerable, minimizing the generation of secondary radioactive waste compared to phosphorus-containing extractants like TBP (tri-n-butyl phosphate).[1] Their degradation products are also less detrimental to the separation process.[1] This application note provides a detailed protocol for a bench-scale solvent extraction process using TiBMA, focusing on the separation of trivalent actinides and lanthanides from a simulated nitric acid waste stream.
Mechanism of Extraction: The Bidentate Advantage
The extraction capability of TiBMA is rooted in its molecular structure. The two carbonyl oxygen atoms act as a bidentate chelating agent, forming a stable complex with the target metal ion. In a nitric acid medium, TiBMA typically extracts metal nitrate salts as a neutral complex, generically represented as M(NO₃)₃(TiBMA)ₓ. The efficiency of this extraction is highly dependent on the nitric acid concentration of the aqueous phase.[4][5]
The key to separation lies in the subtle differences in complexation strength between different metal ions. While TiBMA co-extracts trivalent actinides and lanthanides, subsequent selective stripping (back-extraction) can be achieved by carefully controlling the aqueous phase conditions, a principle leveraged in processes like DIAMEX (DIAMide EXtraction).[3]
Physicochemical Properties of TiBMA
A thorough understanding of the extractant's properties is crucial for designing a robust experimental setup.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₈N₂O₂ | [6] |
| Molar Mass | 326.52 g/mol | [6] |
| CAS Number | 14287-99-1 | [6][7] |
| Appearance | Varies (typically liquid or low-melting solid) | - |
| Solubility | Soluble in aromatic and aliphatic hydrocarbons; Insoluble in water. | [1] |
Core Protocol: Bench-Scale Solvent Extraction Workflow
This protocol details a single-batch solvent extraction experiment to determine the distribution and separation of target metals between an aqueous nitric acid phase and an organic TiBMA phase.
Principle
Solvent extraction, or liquid-liquid extraction, is a separation technique based on the differential partitioning of a solute (the metal ion) between two immiscible liquid phases.[8][9][10] In this protocol, an acidic aqueous phase containing the metal ions is vigorously mixed with an organic phase consisting of TiBMA dissolved in an inert diluent. After reaching equilibrium, the phases are separated, and the concentration of metals in each phase is analyzed to determine the extraction efficiency.
Reagents and Materials
-
Organic Phase:
-
Aqueous Phase:
-
Nitric Acid (HNO₃), trace metal grade
-
Standard solutions of target metal ions (e.g., AmCl₃, Eu(NO₃)₃)
-
Deionized Water (18.2 MΩ·cm)
-
-
Equipment:
-
Separatory funnels (125 mL)[8]
-
Mechanical shaker or vortex mixer
-
Centrifuge (for enhancing phase separation)
-
pH meter
-
Analytical balance
-
Pipettes and volumetric flasks
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or other sensitive elemental analyzer
-
Step-by-Step Experimental Procedure
Step 1: Preparation of the Organic Phase (0.5 M TiBMA in n-Dodecane)
-
Rationale: n-Dodecane is a common diluent in nuclear reprocessing due to its high flash point and radiation stability. A concentration of 0.5 M TiBMA is a typical starting point for effective extraction.[1]
-
Accurately weigh 163.26 g of TiBMA.
-
Transfer the TiBMA to a 1 L volumetric flask.
-
Add approximately 500 mL of n-dodecane and mix until the TiBMA is fully dissolved.
-
Bring the flask to the 1 L mark with n-dodecane and mix thoroughly.
Step 2: Preparation of the Aqueous Feed Solution
-
Rationale: The nitric acid concentration is a critical parameter influencing the distribution coefficient. A concentration of 3 M HNO₃ is often used as it promotes high extraction of trivalent actinides and lanthanides.[3]
-
Prepare a 1 L solution of 3 M HNO₃ by carefully diluting concentrated nitric acid.
-
Spike this solution with known concentrations of the target metal ions (e.g., 10 mg/L of Am³⁺ and Eu³⁺). This will serve as the aqueous feed.
Step 3: Extraction (Phase Contact and Equilibration)
-
Rationale: Vigorous mixing increases the interfacial surface area between the two phases, accelerating the mass transfer of the metal-TiBMA complex into the organic phase. A 1:1 phase ratio is standard for initial screening tests.
-
Pipette 20 mL of the aqueous feed solution and 20 mL of the organic phase into a 125 mL separatory funnel.
-
Shake the funnel vigorously for at least 5 minutes using a mechanical shaker to ensure equilibrium is reached.[12]
-
Vent the funnel periodically to release any pressure buildup.
Step 4: Phase Separation
-
Rationale: Complete separation of the two immiscible phases is essential for accurate analysis. Centrifugation can be used to break any emulsions that may form.
-
Allow the funnel to stand undisturbed for 10-15 minutes until the two layers have clearly separated.[12]
-
Carefully drain the lower aqueous phase (raffinate) into a labeled container.
-
Drain the upper organic phase (loaded solvent) into a separate labeled container.
Step 5: Analysis
-
Rationale: To determine the extraction efficiency, the concentration of the metal must be known before and after extraction. ICP-MS is ideal for its high sensitivity to a wide range of elements.
-
Take an aliquot of the initial aqueous feed solution and the post-extraction aqueous raffinate.
-
Prepare samples for ICP-MS analysis by diluting them in 2% HNO₃ as required by the instrument's linear range.
-
Analyze the samples to determine the metal ion concentrations.
Step 6: Stripping (Back-Extraction) - Optional
-
Rationale: Stripping recovers the extracted metal from the organic phase and regenerates the solvent for potential reuse. Using a dilute acid solution shifts the equilibrium, causing the metal-TiBMA complex to dissociate and the metal ions to transfer back to the aqueous phase.[3]
-
Take the loaded organic phase from Step 4 and mix it with an equal volume of a dilute stripping agent (e.g., 0.1 M HNO₃).
-
Repeat the shaking and phase separation steps as described above.
-
Analyze the new aqueous phase (strip solution) to quantify the amount of metal recovered.
Data Analysis and Interpretation
The effectiveness of the separation is quantified using two key metrics: the Distribution Ratio and the Separation Factor.
-
Distribution Ratio (D): This represents the ratio of the total concentration of a metal in the organic phase to its total concentration in the aqueous phase at equilibrium.
-
Formula: D = [M]ₒᵣg / [M]ₐq
-
[M]ₒᵣg can be calculated by mass balance: ([M]ᵢₙᵢₜᵢₐₗ - [M]ₐq) × (Vₐq / Vₒᵣg)
-
-
Separation Factor (α): This measures the ability of the system to separate two different metals (A and B). A high separation factor indicates good selectivity.
-
Formula: α(A/B) = Dₐ / Dₑ
-
-
Percentage Extraction (%E):
-
Formula: %E = (D / (D + Vₐq/Vₒᵣg)) × 100
-
Example Data: Trivalent Ion Extraction
The following table presents typical distribution ratio data for Am(III) and Eu(III) using a malonamide extractant as a function of nitric acid concentration. This illustrates the strong dependence of extraction on acidity.
| HNO₃ Concentration (M) | D (Am³⁺) | D (Eu³⁺) | Separation Factor (α Am/Eu) |
| 1.0 | ~1.5 | ~1.2 | ~1.25 |
| 2.0 | ~5.0 | ~4.0 | ~1.25 |
| 3.0 | ~12.0 | ~9.5 | ~1.26 |
| 4.0 | ~20.0 | ~15.5 | ~1.29 |
| 5.0 | ~25.0 | ~19.0 | ~1.32 |
| (Note: Data is illustrative, based on trends observed for similar malonamides. Actual values must be determined experimentally.)[4][13] |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solvent extraction protocol.
Caption: Workflow for batch solvent extraction using TiBMA.
Safety and Troubleshooting
-
Safety: Always handle concentrated nitric acid in a fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat). If working with radioactive materials, all operations must be conducted in a shielded hot cell or glovebox following strict radiation safety protocols.
-
Troubleshooting:
-
Third Phase Formation: The formation of a third, often organic-heavy phase, can occur at high metal or acid concentrations. This can be mitigated by using an aromatic diluent (e.g., t-butylbenzene) or adding a phase modifier.[1]
-
Emulsion Formation: Stable emulsions can prevent clean phase separation. Increase settling time, use gentle centrifugation, or slightly increase the temperature to help break the emulsion.
-
Poor Extraction: Verify the concentration and purity of the TiBMA extractant. Ensure the aqueous phase acidity is correct and that the mixing time was sufficient to reach equilibrium.
-
References
-
Cuillerdier, C., Musikas, C., Hoel, P., Nigond, L., & Vitart, X. (1991). Malonamides as new extractants for nuclear waste solutions. Separation Science and Technology, 26(9), 1229-1244. [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
-
Enokida, Y., & Yamamoto, I. (2012). Distribution Coefficient Correlations for Nitric Acid, U(VI) and Pu(IV) in Two-Phase System with Aqueous Nitric Acid and 30% Tri-n-Buthylphosphate Solutions. Journal of Nuclear Science and Technology, 39(6), 637-644. [Link]
-
Horwitz, E. P., et al. (n.d.). Determination of distribution coefficients of 41 elements in nitric and hydrochloric acids for actinide resin. OSTI.GOV. [Link]
-
MDPI. (2024). Recovery of Metals from Titanium Ore Using Solvent Extraction Process: Part 1—Transition Metals. MDPI. [Link]
-
Paviet-Hartmann, P., et al. (2013). Overview of Reductants Utilized in Nuclear Fuel Reprocessing/Recycling. Idaho National Laboratory. [Link]
-
ResearchGate. (2011). Liquid–liquid extraction of actinides, lanthanides, and fission products by use of ionic liquids: From discovery to understanding. ResearchGate. [Link]
-
ResearchGate. (2016). Effect of nitric acid concentration of the extraction distribution ratio of Sm(III). ResearchGate. [Link]
-
ResearchGate. (2020). N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]
-
ResearchGate. (n.d.). Formulae or' Malonamides studied (RR 1 NCO)XHR". ResearchGate. [Link]
-
ResearchGate. (n.d.). N′′-Tetramethylmalonamide (TMMA) chelating resin was used for the separation of U(VI) ions and some rare earth ions from acidic media. ResearchGate. [Link]
-
SCIRP. (n.d.). Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System. SCIRP. [Link]
-
University of Tennessee. (n.d.). Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. University of Tennessee. [Link]
-
Various Authors. (n.d.). Reprocessing of spent fast reactor nuclear fuels. ResearchGate. [Link]
- Various Authors. (n.d.). Malonamides as New Extractants for Nuclear Waste Solutions. Google.
-
Various Authors. (n.d.). Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. 123dok. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE | 14287-99-1 [amp.chemicalbook.com]
- 7. N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE | 14287-99-1 [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
Application Note: Unveiling the Thermodynamics of Metal-Ligand Interactions using Isothermal Titration Calorimetry with N,N,N',N'-Tetraisobutyl-malonamide
Introduction: The Significance of Malonamides in Metal Chelation
N,N,N',N'-Tetraisobutyl-malonamide (TIBM) belongs to the versatile class of malonamides, which have garnered significant interest for their exceptional ability to form stable complexes with a variety of metal ions.[1][2] This characteristic has positioned them as crucial reagents in solvent extraction processes, particularly for the separation of lanthanides and actinides from nuclear waste streams.[2] The efficiency and selectivity of these extractions are fundamentally governed by the thermodynamics of the complexation reaction between the malonamide and the metal ions. A thorough understanding of these thermodynamic parameters is therefore paramount for the optimization of existing separation technologies and the rational design of novel, more efficient ligands for applications in drug development, environmental remediation, and critical materials recovery.
Isothermal Titration Calorimetry (ITC) stands out as the gold standard for the direct and comprehensive thermodynamic characterization of binding interactions in solution.[3] In a single experiment, ITC can simultaneously determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction.[3] From these primary measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. This application note provides a detailed protocol for the investigation of the interaction between TIBM and various metal nitrates using ITC, offering researchers a robust framework to elucidate the thermodynamic driving forces behind these important complexation reactions.
Principle of Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a bimolecular interaction.[3] The instrument consists of two identical cells, a sample cell and a reference cell, housed in an adiabatic jacket.[3] The sample cell contains one of the binding partners (in this case, TIBM), while the reference cell contains only the buffer or solvent. A syringe containing the other binding partner (the metal nitrate solution) is used to make a series of precise injections into the sample cell. As the metal nitrate binds to the TIBM, heat is exchanged, causing a minute temperature difference between the sample and reference cells. A feedback system applies power to heaters to maintain a zero temperature difference. The power required to maintain this thermal equilibrium is recorded over time. Each injection produces a heat-rate peak that is integrated to yield the heat change for that injection. Plotting these heat changes against the molar ratio of the reactants generates a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.
Experimental Design and Considerations
The success of an ITC experiment hinges on careful experimental design. The following points are critical for obtaining high-quality, interpretable data for the TIBM-metal nitrate system.
Solvent System Selection
Due to the hydrophobic nature of the isobutyl groups, this compound (TIBM) is expected to have low solubility in purely aqueous solutions. Therefore, a mixed solvent system is likely necessary. A common choice for such systems is a mixture of water and a polar organic solvent like ethanol, methanol, or dimethyl sulfoxide (DMSO).[4][5]
Recommendation: Start with a solvent system of 10% (v/v) ethanol in deionized water . This concentration is generally well-tolerated by ITC instruments and should enhance the solubility of TIBM without significantly denaturing any potential protein interactions if that were a future application. It is crucial that both the TIBM solution in the cell and the metal nitrate solution in the syringe are prepared in the exact same solvent mixture to minimize heats of dilution and mixing.[4]
Concentration of Reactants
The optimal concentrations for an ITC experiment are dictated by the binding affinity (Ka or its reciprocal, the dissociation constant, Kd) and are best determined when the 'c-window' is between 5 and 500. The c-window is defined as:
c = n * [M]t / Kd
where n is the stoichiometry, and [M]t is the total concentration of the macromolecule in the cell.
Since the binding affinity of TIBM for various metal nitrates is likely unknown, initial experiments should be designed to screen for an interaction and provide an estimate of the affinity.
Recommended Starting Concentrations:
-
In the sample cell (200 µL): 20 µM this compound (TIBM)
-
In the injection syringe (40 µL): 200 µM Metal Nitrate
This 10-fold excess of the titrant (metal nitrate) is a good starting point for interactions with unknown affinity.[4] If the binding is very tight (sharp transition in the isotherm), the concentrations can be lowered. If the binding is weak (shallow isotherm), the concentrations may need to be increased, solubility permitting.
Choice of Metal Nitrates
The stability of metal nitrates in the chosen solvent system is a key consideration. Some metal nitrates are prone to hydrolysis, especially at neutral or near-neutral pH, which can complicate the interpretation of the ITC data.[6] Lanthanide nitrates are generally more stable against hydrolysis compared to many transition metal nitrates.
Suggested Metal Nitrates for Initial Studies:
-
Lanthanum(III) nitrate (La(NO₃)₃): A good representative of the lighter lanthanides.
-
Europium(III) nitrate (Eu(NO₃)₃): Frequently used in studies of lanthanide complexation.
-
Ytterbium(III) nitrate (Yb(NO₃)₃): A representative of the heavier lanthanides.
-
Copper(II) nitrate (Cu(NO₃)₂): A common transition metal nitrate.
It is advisable to prepare fresh metal nitrate solutions for each experiment to minimize potential degradation.
Detailed Experimental Protocol
This protocol is designed for a standard isothermal titration calorimeter with a sample cell volume of approximately 200 µL and a syringe volume of 40 µL.
Materials
-
This compound (TIBM), high purity (>98%)
-
Metal nitrates (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Yb(NO₃)₃·5H₂O, Cu(NO₃)₂·3H₂O), analytical grade
-
Ethanol (200 proof, absolute)
-
Deionized water (18.2 MΩ·cm)
-
ITC instrument and consumables (cells, syringes, etc.)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Degasser
Solution Preparation
-
Solvent Preparation: Prepare a sufficient volume of 10% (v/v) ethanol in deionized water. For example, to make 100 mL, add 10 mL of absolute ethanol to a 100 mL volumetric flask and bring to volume with deionized water. This will be referred to as the "experimental solvent."
-
TIBM Stock Solution (e.g., 1 mM): Accurately weigh a small amount of TIBM and dissolve it in the experimental solvent to create a stock solution of known concentration (e.g., 1 mM). Gentle warming or sonication may be required to fully dissolve the TIBM.
-
Metal Nitrate Stock Solutions (e.g., 10 mM): Accurately weigh the required amount of each metal nitrate hydrate and dissolve it in the experimental solvent to create stock solutions of known concentration (e.g., 10 mM).
-
Working Solutions:
-
TIBM Solution (for the cell): Prepare the desired volume of the 20 µM TIBM solution by diluting the 1 mM stock solution with the experimental solvent. For a 200 µL cell, you will need approximately 300-350 µL to ensure proper filling.
-
Metal Nitrate Solution (for the syringe): Prepare the desired volume of the 200 µM metal nitrate solution by diluting the 10 mM stock solution with the experimental solvent. For a 40 µL syringe, you will need about 50-60 µL.
-
-
Degassing: Degas all solutions (TIBM, metal nitrate, and experimental solvent for the reference cell) for 5-10 minutes immediately prior to loading into the ITC to prevent the formation of air bubbles in the cell and syringe.
ITC Instrument Setup and Titration
-
Instrument Cleaning: Ensure the sample cell, reference cell, and syringe are thoroughly cleaned with deionized water and then rinsed with the experimental solvent.
-
Loading the Reference Cell: Fill the reference cell with the experimental solvent.
-
Loading the Sample Cell: Carefully load the TIBM solution into the sample cell, avoiding the introduction of air bubbles.
-
Loading the Syringe: Load the metal nitrate solution into the syringe, again ensuring no air bubbles are present.
-
Equilibration: Allow the system to equilibrate thermally at the desired temperature (e.g., 25 °C) until a stable baseline is achieved.
-
Titration Parameters: Set up the titration sequence. A typical sequence for an initial experiment would be:
-
Number of injections: 20
-
Injection volume: 2 µL
-
Spacing between injections: 150 seconds
-
Stirring speed: 750 rpm
-
-
Run the Experiment: Start the titration.
-
Control Experiment: After the main experiment, perform a control titration by injecting the metal nitrate solution into the experimental solvent in the sample cell. This will measure the heat of dilution of the metal nitrate, which must be subtracted from the experimental data for accurate analysis.
Data Analysis and Interpretation
-
Data Processing: The raw ITC data (power vs. time) is processed by integrating the area under each injection peak to determine the heat change per injection.
-
Subtraction of Control Data: The heat of dilution from the control experiment is subtracted from the heat of binding for each corresponding injection in the main experiment.
-
Isotherm Generation: The corrected heat per injection is plotted against the molar ratio of the metal nitrate to TIBM.
-
Model Fitting: The resulting binding isotherm is fitted to an appropriate binding model (e.g., one-site, two-sites, sequential binding) using the ITC software. The fitting process will yield the thermodynamic parameters:
-
n: Stoichiometry of the binding reaction
-
Ka: Association constant (M⁻¹)
-
ΔH: Enthalpy of binding (kcal/mol or kJ/mol)
-
-
Calculation of other Thermodynamic Parameters:
-
Kd (Dissociation constant): Kd = 1 / Ka
-
ΔG (Gibbs free energy change): ΔG = -RT * ln(Ka) (where R is the gas constant and T is the absolute temperature in Kelvin)
-
ΔS (Entropy change): ΔS = (ΔH - ΔG) / T
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Isothermal Titration Calorimetry experiment for studying the interaction between TIBM and metal nitrates.
Caption: Experimental workflow for the ITC analysis of TIBM-metal nitrate binding.
Hypothetical Data Presentation
The following table presents hypothetical data for the interaction of TIBM with different metal nitrates, as would be determined from the ITC experiments.
| Metal Nitrate | Stoichiometry (n) | Association Constant (Ka) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| La(NO₃)₃ | 2.1 | 1.5 x 10⁵ | -8.5 | -7.1 | -1.4 |
| Eu(NO₃)₃ | 1.9 | 5.0 x 10⁵ | -9.2 | -7.8 | -1.4 |
| Yb(NO₃)₃ | 2.0 | 8.0 x 10⁴ | -7.8 | -6.7 | -1.1 |
| Cu(NO₃)₂ | 1.1 | 2.5 x 10⁴ | -5.4 | -6.0 | +0.6 |
Note: This data is purely illustrative and intended to demonstrate how the results of the ITC experiments can be presented.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The inclusion of a control experiment to determine the heat of dilution is a critical step in ensuring the accuracy of the binding enthalpy measurement. Furthermore, the quality of the data can be assessed by examining the residuals of the fit of the binding model to the experimental data; randomly distributed residuals indicate a good fit. Consistency of the thermodynamic parameters across replicate experiments is the ultimate validation of the results.
Conclusion
Isothermal Titration Calorimetry provides a powerful and direct means to elucidate the thermodynamic driving forces of this compound complexation with metal nitrates. The detailed protocol and considerations presented in this application note offer a solid foundation for researchers to obtain high-quality, reproducible data. This information is invaluable for a deeper understanding of the fundamental coordination chemistry of malonamides and will aid in the development of advanced materials and processes that rely on selective metal chelation.
References
-
Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. (n.d.). Retrieved from [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. Retrieved from [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved from [Link]
-
How to choose the concentration of protein and ligand for ITC experiment? (2019, May 21). ResearchGate. Retrieved from [Link]
-
Isothermal Titration Calorimetry in Organic Solvent Systems. (n.d.). TA Instruments. Retrieved from [Link]
-
On the stability constants of metal–nitrate complexes in aqueous solutions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Isothermal titration calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012, December 20). protocols.io. Retrieved from [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. Retrieved from [Link]
-
Spectroscopic Study on the Complexation of trivalent Actinide and Lanthanide ions with TEDGA in Solution. (n.d.). ResearchGate. Retrieved from [Link]
-
On the Stability Constants of Metal-Nitrate Complexes in Aqueous Solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Complexation thermodynamics and structural studies of trivalent actinide and lanthanide complexes with DTPA, MS-325 and HMDTPA. (2013, January 31). OSTI.GOV. Retrieved from [Link]
-
Thermodynamic study of complexation of lanthanide/actinide with cement additives by isothermal micro-titration calorimetry. (n.d.). International Nuclear Information System. Retrieved from [Link]
-
Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Potentiometric Studies of the Complexation Properties of Selected Lanthanide Ions with Schiff Base Ligand. (n.d.). MDPI. Retrieved from [Link]
-
bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. (n.d.). PMC. Retrieved from [Link]
-
Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. (2021, January 14). bioRxiv. Retrieved from [Link]
-
N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Exploring the reactivity of alkylidene malonamides: synthesis of polyfunctionalized isoxazolidinones, aziridines and oxazolines. (n.d.). Arkivoc. Retrieved from [Link]
-
Ion–ion–solvent interactions in solution. Part 6.—Aqueous solutions of metal nitrates having cations with incomplete valence shells. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
-
Volumetric behaviour of tetra-n-butyl ammonium bromide in various solvents at different temperatures. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of Terephthalic Acid in Aqueous N-Methyl Pyrrolidone and N,N-Dimethyl Acetamide Solvents at (303.2 to 363.2) K. (n.d.). ResearchGate. Retrieved from [Link]
-
The Production and Hydrolysis of Organic Nitrates from OH Radical Oxidation of β-Ocimene. (2020, June 16). University of California, Irvine. Retrieved from [Link]
-
Correlation of N2O solubilities in polar solvents. (n.d.). ResearchGate. Retrieved from [Link]
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- 5. tainstruments.com [tainstruments.com]
- 6. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of N,N,N',N'-Tetraisobutyl-malonamide Complexes using UV-Vis Spectroscopy
Abstract
This technical guide provides a comprehensive framework for utilizing Ultraviolet-Visible (UV-Vis) spectroscopy to study the formation and stoichiometry of metal complexes with N,N,N',N'-Tetraisobutyl-malonamide (TIBM). TIBM and other malonamides are of significant interest, particularly in the field of nuclear fuel reprocessing for the selective extraction of actinides and lanthanides.[1][2] This document outlines the fundamental principles, detailed experimental protocols, and data analysis methodologies required to elucidate the stoichiometric ratios of TIBM-metal complexes. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of coordination chemistry.
Introduction: The Significance of TIBM in Coordination Chemistry
This compound (TIBM) is a bidentate ligand that forms stable complexes with a variety of metal ions. Its unique structure allows for the chelation of metal ions, leading to the formation of well-defined coordination complexes. The study of these complexes is crucial for understanding and optimizing solvent extraction processes, particularly in the separation of f-block elements.[3][4] UV-Vis spectroscopy offers a non-destructive and highly sensitive method to probe the electronic transitions within these molecules, providing valuable insights into their formation and stability.[5][6][7] The formation of a complex between a metal ion and a ligand like TIBM often results in a shift in the absorption spectrum, which can be quantitatively monitored to determine the stoichiometry and stability of the complex.[8]
Foundational Principles: UV-Vis Spectroscopy for Complex Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[5] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. In the context of TIBM-metal complexes, the absorption of UV-Vis radiation can be attributed to several types of electronic transitions[8][9]:
-
d-d Transitions: In complexes with transition metals, electrons can be excited from one d-orbital to another. These transitions are typically weak.
-
Charge-Transfer (CT) Transitions: These involve the movement of an electron between the metal ion and the ligand. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often intense and provide a sensitive probe for complex formation.[9]
The Beer-Lambert Law is the cornerstone of quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the precise determination of complex concentration.
Experimental Design and Protocols
A successful UV-Vis spectroscopic study of TIBM-metal complexes hinges on meticulous experimental design and execution. The following protocols provide a robust framework for obtaining high-quality data.
Materials and Instrumentation
-
Metal Salts: Analytical grade salts of the metal ion of interest (e.g., lanthanide nitrates, transition metal chlorides).
-
Solvent: A solvent that dissolves both TIBM and the metal salt and is transparent in the wavelength range of interest (e.g., ethanol, methanol, acetonitrile).
-
UV-Vis Spectrophotometer: A dual-beam instrument is recommended for stability and accuracy.
-
Volumetric Glassware: Calibrated flasks and pipettes for accurate solution preparation.
Workflow for Complex Formation and Spectral Acquisition
The following diagram illustrates the general workflow for preparing samples and acquiring UV-Vis spectra.
Caption: Experimental workflow for UV-Vis analysis of TIBM-metal complexes.
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate stock solutions are fundamental to the success of stoichiometric determinations. Any errors in concentration will propagate through all subsequent measurements.
-
Metal Stock Solution (e.g., 1 mM): Accurately weigh the required amount of the metal salt and dissolve it in a known volume of the chosen solvent in a volumetric flask.
-
TIBM Stock Solution (e.g., 1 mM): Accurately weigh the required amount of TIBM and dissolve it in the same solvent in a separate volumetric flask.
Protocol 2: Determining the Stoichiometry using the Method of Continuous Variations (Job's Plot)
Rationale: The Job's plot, or method of continuous variations, is a classic technique to determine the stoichiometry of a complex in solution.[12][13][14] By keeping the total molar concentration of the metal and ligand constant while varying their mole fractions, the maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.[15][16]
-
Prepare a series of solutions in volumetric flasks where the total concentration of metal (M) and TIBM (L) is constant, but the mole fraction of the ligand (XL) varies from 0 to 1.
-
For a total concentration of 1 mM, the sum of the concentrations of M and L in each flask will be 1 mM.
-
Allow the solutions to equilibrate. The time required for complex formation should be determined in preliminary experiments.
-
Record the UV-Vis spectrum for each solution over the appropriate wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for the complex. This is typically a new peak or a significant shift from the absorbance of the free ligand or metal ion.
-
Plot the absorbance at λmax against the mole fraction of the ligand (XL).
-
The maximum of the plot corresponds to the stoichiometric ratio of the complex.[17] For example, a maximum at XL = 0.5 indicates a 1:1 complex, while a maximum at XL = 0.67 suggests a 1:2 (M:L) complex.
Table 1: Example Data for Job's Plot
| Mole Fraction of TIBM (XL) | [TIBM] (mM) | [Metal] (mM) | Absorbance at λmax |
| 0.0 | 0.0 | 1.0 | 0.010 |
| 0.1 | 0.1 | 0.9 | 0.125 |
| 0.2 | 0.2 | 0.8 | 0.240 |
| 0.3 | 0.3 | 0.7 | 0.355 |
| 0.4 | 0.4 | 0.6 | 0.470 |
| 0.5 | 0.5 | 0.5 | 0.585 |
| 0.6 | 0.6 | 0.4 | 0.460 |
| 0.7 | 0.7 | 0.3 | 0.345 |
| 0.8 | 0.8 | 0.2 | 0.230 |
| 0.9 | 0.9 | 0.1 | 0.115 |
| 1.0 | 1.0 | 0.0 | 0.005 |
Protocol 3: Determining the Stoichiometry using the Mole-Ratio Method
Rationale: The mole-ratio method is another powerful technique for determining the stoichiometry of complexes.[18][19] In this method, the concentration of one component (usually the metal ion) is held constant while the concentration of the other (the ligand) is varied.[20] A plot of absorbance versus the molar ratio of ligand to metal will show a break at the point corresponding to the stoichiometry of the complex.[16]
-
Prepare a series of solutions where the concentration of the metal ion is kept constant.
-
Add increasing amounts of the TIBM stock solution to each flask.
-
Dilute all solutions to the same final volume.
-
Allow the solutions to equilibrate.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at the λmax of the complex against the molar ratio of [L]/[M].
-
The plot will typically consist of two linear segments that intersect at the molar ratio corresponding to the stoichiometry of the complex.[21]
Data Analysis and Interpretation
Logical Flow of Data Analysis
The following diagram outlines the logical progression from raw spectral data to the determination of complex stoichiometry.
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Introduction: The Emergence of Diamide Extractants in Modern Hydrometallurgy
An In-Depth Technical Guide to the Application of N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) in Hydrometallurgy
The field of hydrometallurgy is in a constant state of evolution, driven by the need for more efficient, selective, and environmentally benign processes for metal recovery. Solvent extraction is a cornerstone of these processes, enabling the separation and purification of valuable metals from complex aqueous solutions such as leach liquors.[1][2] For decades, extractants like tri-n-butyl phosphate (TBP) have been the industry standard, particularly in nuclear fuel reprocessing.[3][4] However, the quest for alternatives with improved performance and waste-reduction characteristics has led to significant research into novel classes of extractants.
Among the most promising of these are the N,N,N',N'-tetra-alkyl malonamides, a class of diamide ligands. This compound (TiBMA) has emerged as a significant candidate within this class. As a CHON-type extractant (composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen), TiBMA offers the distinct advantage of complete incinerability, minimizing the generation of secondary radioactive waste compared to phosphorus-containing extractants. Its unique molecular structure allows it to act as a powerful neutral or solvating extractant, forming stable complexes with actinides and lanthanides, making it highly valuable for applications in nuclear fuel reprocessing and rare earth element (REE) recovery.[5][6]
This guide provides a detailed overview of the principles and protocols for applying TiBMA in the hydrometallurgical extraction of key metals, with a focus on Uranium (VI) and representative Rare Earth Elements.
Core Principles of Metal Extraction with TiBMA
The efficacy of TiBMA as an extractant is rooted in its ability to form stable, neutral complexes with metal ions in an acidic aqueous phase, thereby rendering them soluble in an immiscible organic phase.
Mechanism of Extraction: The extraction process is governed by a neutral or solvating mechanism. The two carbonyl oxygen atoms of the malonamide group act as a bidentate ligand, coordinating with the metal ion. To maintain charge neutrality in the extracted species, anions from the aqueous phase (typically nitrate ions, NO₃⁻) are co-extracted into the organic phase. The general equilibrium for the extraction of a trivalent metal ion (M³⁺) from a nitric acid medium can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nTiBMA(org) ⇌ M(NO₃)₃·(TiBMA)n(org)
The stoichiometry (the value of 'n') of the extracted complex can vary depending on the specific metal, the concentration of the extractant, and the acidity of the aqueous phase. For Uranium (VI), which exists as the uranyl ion (UO₂²⁺), the extraction typically proceeds via the formation of a UO₂(NO₃)₂·(TiBMA)₂ complex.[7]
Key Factors Influencing Extraction Efficiency:
-
Aqueous Phase Acidity: The concentration of nitric acid in the aqueous phase is a critical parameter. Higher acidity generally enhances the extraction of metals by increasing the availability of nitrate ions and promoting the formation of the neutral metal-nitrate species that is complexed by TiBMA.
-
Extractant Concentration: As per the law of mass action, increasing the concentration of TiBMA in the organic diluent shifts the equilibrium towards the formation of the extracted complex, leading to higher distribution ratios.
-
Choice of Diluent: The organic diluent not only serves as a carrier for the extractant but also influences the physical properties of the solvent phase (e.g., viscosity, density) and the solubility of the extracted complex. Aliphatic hydrocarbons like n-dodecane and n-octane are commonly used due to their chemical stability, high flash points, and low miscibility with the aqueous phase.[7]
-
Temperature: The extraction process can be either exothermic or endothermic. Therefore, temperature control is essential for reproducible results. The effect of temperature on the extraction distribution ratios must be studied to determine the thermodynamics of the reaction.[7]
-
Stripping (Back-Extraction): To recover the extracted metal from the loaded organic phase, a process known as stripping is employed. This is typically achieved by contacting the loaded organic phase with an aqueous solution that disrupts the metal-TiBMA complex. Common stripping agents include dilute nitric acid, complexing agents (e.g., EDTA), or water. The lower acidity of the stripping solution shifts the equilibrium back to the left, releasing the metal ions into the new aqueous phase.
Application Protocol 1: Extraction of Uranium (VI) from Nitric Acid Solutions
This protocol details the procedure for evaluating the extraction efficiency of TiBMA for Uranium (VI) from a simulated nitric acid leach solution.
1. Materials and Reagents
-
Extractant: this compound (TiBMA)
-
Diluent: n-Dodecane (or n-Octane)
-
Aqueous Feed: Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O), Nitric Acid (HNO₃, 70%), Deionized water
-
Stripping Agent: 0.01 M Nitric Acid
-
Equipment: Separatory funnels (125 mL), mechanical shaker, pH meter, volumetric flasks, pipettes, centrifuge (optional), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a UV-Vis Spectrophotometer for uranium analysis.
2. Experimental Procedure
Step 1: Preparation of the Organic Solvent Prepare a 0.5 M solution of TiBMA in n-dodecane. Accurately weigh the required mass of TiBMA and dissolve it in the appropriate volume of n-dodecane in a volumetric flask. Ensure complete dissolution. Causality: A 0.5 M concentration is a typical starting point for evaluating diamide extractants, providing a sufficient number of ligand molecules for effective metal complexation. n-Dodecane is chosen for its favorable physical properties and extensive use in hydrometallurgical research.
Step 2: Preparation of the Aqueous Feed Solution Prepare a stock solution of 10 g/L Uranium (VI) by dissolving the required amount of UO₂(NO₃)₂·6H₂O in 3 M HNO₃. From this stock, prepare aqueous feed solutions with a constant uranium concentration (e.g., 1 g/L) and varying HNO₃ concentrations (e.g., 1 M, 2 M, 3 M, 4 M, 5 M). Causality: Varying the nitric acid concentration is essential to determine the optimal acidity for uranium extraction, as this is a key driver of the extraction equilibrium.[7]
Step 3: Solvent Extraction
-
Pipette equal volumes (e.g., 20 mL) of the 0.5 M TiBMA organic solvent and one of the aqueous feed solutions into a 125 mL separatory funnel. This corresponds to an Organic to Aqueous phase ratio (O/A) of 1.
-
Place the separatory funnel on a mechanical shaker and agitate for 30 minutes.
-
Allow the phases to disengage for at least 30 minutes. If an emulsion forms, the phases can be separated by centrifugation.
-
Carefully separate the two phases. The aqueous phase (now termed the raffinate) is collected for analysis. Causality: An O/A ratio of 1 is standard for initial laboratory screening. A 30-minute shaking time is typically sufficient to ensure that the extraction reaction reaches equilibrium.
Step 4: Analysis and Data Calculation
-
Analyze the initial concentration of uranium in the aqueous feed ([U]aq, initial) and the final concentration in the raffinate ([U]aq, final) using ICP-MS or another suitable analytical technique.
-
Calculate the concentration of uranium extracted into the organic phase by mass balance: [U]org = [U]aq, initial - [U]aq, final.
-
Calculate the Distribution Ratio (Dᵤ) and the Extraction Efficiency (%E):
-
Dᵤ = [U]org / [U]aq, final
-
%E = (Dᵤ / (Dᵤ + 1)) * 100
-
Step 5: Stripping (Back-Extraction)
-
Take a known volume of the uranium-loaded organic phase from Step 3 and contact it with an equal volume of the stripping agent (0.01 M HNO₃) in a clean separatory funnel.
-
Shake for 30 minutes and allow the phases to separate.
-
Collect the aqueous strip solution and analyze its uranium concentration to determine the stripping efficiency. Causality: A very low acid concentration (0.01 M HNO₃) is used to disrupt the UO₂(NO₃)₂·(TiBMA)₂ complex, shifting the equilibrium and forcing the uranium ions back into the aqueous phase.
3. Data Presentation
The results can be summarized in a table to clearly show the effect of nitric acid concentration on uranium extraction.
| Nitric Acid Concentration (M) | Dᵤ (Distribution Ratio) | % Extraction Efficiency |
| 1.0 | 5.2 | 83.9% |
| 2.0 | 15.8 | 94.1% |
| 3.0 | 35.5 | 97.3% |
| 4.0 | 50.1 | 98.0% |
| 5.0 | 42.3 | 97.7% |
| (Note: Data are representative and for illustrative purposes only.) |
4. Visualization of the Workflow
Caption: Workflow for Uranium (VI) extraction and stripping using TiBMA.
Application Protocol 2: Extraction of Rare Earth Elements (REEs)
The separation of REEs is challenging due to their similar chemical properties.[8] TiBMA shows promise for group separation of lanthanides from actinides or for selective extraction under specific conditions. This protocol outlines a general method for testing the extraction of a representative light REE, Neodymium (Nd).
1. Materials and Reagents
-
Extractant: this compound (TiBMA)
-
Diluent: n-Dodecane
-
Aqueous Feed: Neodymium (III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O), Nitric Acid (HNO₃, 70%), Deionized water
-
Equipment: Same as for the uranium protocol, with ICP-MS being the preferred analytical method for REE quantification.
2. Experimental Procedure
The procedure is analogous to the one described for uranium, with modifications to the aqueous feed.
Step 1: Preparation of the Organic Solvent Prepare a 0.5 M solution of TiBMA in n-dodecane as described previously.
Step 2: Preparation of the Aqueous Feed Solution Prepare an aqueous feed solution containing 500 mg/L of Nd³⁺ in 3 M HNO₃. The optimal acidity for REE extraction may differ from that for uranium and should be investigated systematically.
Step 3: Solvent Extraction Perform the extraction following the same procedure as for uranium, using equal volumes of the organic solvent and the REE aqueous feed solution.
Step 4: Analysis and Data Calculation
-
Analyze the initial and final concentrations of Neodymium in the aqueous phase ([Nd]aq, initial and [Nd]aq, final) using ICP-MS.
-
Calculate the Distribution Ratio (Dₙ꜀) and the Extraction Efficiency (%E) for Neodymium using the same formulas as for uranium.
3. Data Presentation
| Aqueous Phase Acidity (M HNO₃) | Dₙ꜀ (Distribution Ratio) | % Extraction Efficiency |
| 3.0 | 2.5 | 71.4% |
| (Note: Data are representative and for illustrative purposes only. REE extraction with malonamides is often less efficient than actinide extraction under similar conditions, a property exploited for their separation.) |
4. Visualization of REE Complexation
Caption: Simplified mechanism of Neodymium (III) extraction by TiBMA.
Conclusion and Future Outlook
This compound (TiBMA) represents a significant advancement in solvent extraction technology. Its ability to effectively extract actinides like uranium, coupled with its complete incinerability, positions it as a superior alternative to traditional organophosphorus extractants in nuclear waste management.[5] While its application for rare earth element separation is still an active area of research, its unique selectivity profiles offer potential solutions for complex separation challenges. The protocols outlined in this guide provide a robust framework for researchers and scientists to explore and optimize the use of TiBMA in various hydrometallurgical applications, paving the way for more sustainable and efficient metal recovery processes.
References
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- Shinde, A. (2019). EXTRACTION PROTOCOLS.
- Ansari, S. A., et al. (2013). Comparison of Hydrometallurgical Parameters of N,N‐Dialkylamides and of Tri‐n‐Butylphosphate.
- Ivanov, A. S., et al. (2021). N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV.
- Zhang, Q.-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC.
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- Mathur, J. N., et al. (2000). N, N, N', N' tetrabutyl dodecyl malonamide (TBDDMA) as a novel extractant for actinide partitioning. INIS-IAEA.
- Li, Z., et al. (2021). Ethylammonium nitrate enhances the extraction of transition metal nitrates by tri‐n‐butyl phosphate (TBP).
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting and Preventing Third Phase Formation with N,N,N',N'-Tetraisobutyl-malonamide (TiBMA)
For: Researchers, scientists, and drug development professionals utilizing TiBMA in solvent extraction systems.
This guide provides in-depth technical support for identifying, troubleshooting, and proactively preventing third phase formation, a common challenge in solvent extraction processes employing N,N,N',N'-Tetraisobutyl-malonamide (TiBMA). Our objective is to equip you with the foundational knowledge and actionable protocols necessary to ensure robust and efficient separations.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles of third phase formation to provide a strong diagnostic foundation.
Q1: What is "third phase formation" and why is it a critical issue in my extraction process?
A1: Third phase formation is an undesirable phenomenon where the organic phase in a liquid-liquid extraction system splits into two distinct, immiscible organic layers upon contact with the aqueous phase and sufficient metal loading.[1][2] This results in a total of three phases in your separatory funnel or reactor: the original aqueous phase, a diluent-rich (light) organic phase, and a dense, metal-complex-rich (heavy) organic third phase.[3]
This event is highly detrimental for several reasons:
-
Process Inefficiency: It complicates hydraulic control in continuous processes like counter-current extraction, making phase separation and material balance difficult to manage.[4]
-
Poor Separation: The third phase effectively sequesters a high concentration of your target metal and the TiBMA extractant, leading to poor extraction efficiency and potential loss of valuable materials.[1]
-
Operational Challenges: The third phase can be highly viscous, leading to the formation of stable emulsions, cruds at the interface, and overall difficult handling and phase disengagement.[5]
Q2: What is the underlying mechanism causing third phase formation with TiBMA?
A2: The formation of a third phase is fundamentally a solubility problem. The TiBMA ligand coordinates with metal ions (e.g., actinides, lanthanides) from the aqueous nitric acid feed to form a neutral metal-ligand complex.[6] This complex is highly polar.
In aliphatic diluents like n-dodecane, which are non-polar, the polar metal-TiBMA complexes have limited solubility. As the concentration of the extracted metal complex increases, these polar entities begin to self-associate, forming aggregates or reverse micelles.[1][7][8] When a critical concentration is exceeded—known as the Limiting Organic Concentration (LOC)—these aggregates become so large that they are no longer soluble in the bulk non-polar diluent, leading to macroscopic phase separation.[1][3] This process is driven by strong attractive forces between the polar cores of these aggregates.[7]
Q3: What are the primary experimental factors that trigger third phase formation?
A3: Several interconnected factors govern the onset of third phase formation. Understanding these is the first step in prevention:
-
Metal Loading: This is the most direct cause. Exceeding the solubility limit (the LOC) of the metal-TiBMA complex in the organic phase will induce phase splitting.
-
Diluent Choice: The nature of the organic diluent is critical. Non-polar aliphatic diluents (e.g., n-dodecane, kerosene) have a low affinity for the polar metal complex and are highly susceptible to third phase formation.[3][9] Aromatic or more polar diluents can better solvate the complex, increasing its solubility.[9][10][11]
-
Aqueous Phase Acidity (HNO₃ Concentration): High nitric acid concentrations can promote the extraction of acid along with the metal, increasing the overall polarity and aggregation tendency of the complexes in the organic phase, thus lowering the LOC.
-
Temperature: Temperature affects both the extraction equilibrium and the solubility of the complex. In many systems, increasing the temperature can increase the solubility of the extracted complex, thereby preventing or reversing third phase formation.[12][13][14]
-
TiBMA Concentration: Higher concentrations of TiBMA can extract more metal, but the overall stability of the organic phase depends on the balance with the other factors.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Symptom 1: A second, dense organic layer has appeared.
Question: I've completed my extraction, and after letting the phases settle, I see the aqueous layer, my original organic layer, and a new, heavy, often darker-colored layer between them or at the bottom. What is this, and how do I proceed?
Answer: You are observing classic third phase formation. The dense layer is a concentration of your metal-TiBMA complex that has precipitated from your primary organic solvent.
Troubleshooting & Resolution Workflow:
-
Immediate Action (Salvage):
-
Carefully separate all three phases.
-
Combine the light organic and the third phase. Add a "phase modifier" (see details below), such as 1-octanol (e.g., 5% v/v) or a more polar diluent like toluene, and warm the solution gently (e.g., to 40-50°C).[12] This will often redissolve the third phase into a single, stable organic phase.
-
Alternatively, dilute the combined organic phases with more of the original diluent to reduce the metal concentration below the LOC.
-
-
Root Cause Diagnosis & Prevention for Future Experiments:
-
Was Metal Loading Too High? You likely exceeded the LOC. Reduce the metal concentration in your aqueous feed or adjust the aqueous-to-organic (A/O) phase ratio to decrease the amount of metal extracted into the organic phase.
-
Is Your Diluent Appropriate? If you are using a long-chain aliphatic hydrocarbon like n-dodecane, you are operating in a system prone to this issue. Consider the corrective actions in the table below.
-
Was the Temperature Too Low? Perform extractions at a slightly elevated temperature (e.g., 30-40°C) to increase the solubility of the complex.[12][14]
-
Symptom 2: The organic phase is highly viscous or has formed a gel.
Question: My organic phase isn't splitting, but it has become extremely thick and slow-moving, preventing clean separation from the aqueous layer. What's happening?
Answer: This high viscosity or gelation is a precursor to third phase formation. It indicates that extensive supramolecular aggregation of the metal-TiBMA complexes is occurring, but conditions are not yet sufficient for a complete phase split.[7]
Troubleshooting & Resolution Workflow:
-
Add a Phase Modifier: The most effective solution is to incorporate a phase modifier into your organic solvent formulation from the start. A modifier is a substance that disrupts the aggregation of the polar complexes.[7][15][16]
-
Long-chain alcohols (e.g., 1-octanol, 1-decanol): These act as co-surfactants, integrating into the aggregates and preventing the strong attractions that lead to phase splitting.[15][17]
-
Amides (e.g., N,N-dihexyl-octanamide, DHOA): Certain amides can be used as modifiers to significantly extend the operational range of malonamides in aliphatic diluents.[13][18]
-
-
Change the Diluent: Switch from a purely aliphatic diluent to one with some aromatic character (e.g., a mixture of n-dodecane and toluene) or a more polar character. Aromatic diluents can interact with and solvate the metal complexes more effectively, preventing aggregation.[3][11]
-
Increase Temperature: Gently warming the system can often break up these aggregates and reduce the viscosity.
Symptom 3: Phase disengagement is extremely slow, and an emulsion has formed at the interface.
Question: After shaking, the phases are taking an impractically long time to separate, and there's a cloudy, stable emulsion at the interface that won't break.
Answer: This is often caused by the presence of microscopic aggregates of the metal-TiBMA complex acting as surfactants, which stabilize the oil-water interface.[5] This is another common precursor to third phase formation.
Troubleshooting & Resolution Workflow:
-
Physical Methods to Break Emulsion:
-
Centrifugation: Applying a centrifugal force is often the most effective way to break a stubborn emulsion.[5]
-
Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase. This increases the ionic strength of the aqueous layer and can force the surfactant-like aggregates into one of the phases, destabilizing the emulsion.[5]
-
Gentle Agitation: In future experiments, avoid vigorous shaking. Use gentle, repeated inversion of the separatory funnel to achieve mass transfer without the high shear forces that create emulsions.[5]
-
-
Chemical Prevention: The same chemical strategies for preventing viscosity issues apply here. The presence of a phase modifier or the use of a more suitable diluent will prevent the formation of the surface-active aggregates in the first place.
Section 3: Proactive Prevention & Best Practices
The most effective strategy is to design your experiment to avoid third phase formation from the outset.
Protocol 1: Selecting the Optimal Diluent and Modifier System
The choice of diluent is the most critical parameter for preventing third phase formation.
Step-by-Step Methodology:
-
Assess System Requirements: Determine if your process can tolerate aromatic compounds or alcohols. For many applications, especially in nuclear fuel reprocessing, aliphatic diluents are preferred for their stability and waste compatibility.
-
Evaluate Diluent Type:
-
High Risk: Pure, long-chain aliphatic diluents (n-dodecane, n-tetradecane). Use only if a phase modifier is included.
-
Moderate Risk: Branched aliphatic or alicyclic diluents (Isopar®, cyclohexane). These can offer slightly better solubility than linear alkanes.[3]
-
Low Risk: Aromatic diluents (toluene, xylene) or mixtures containing them. These are very effective at preventing third phase formation but may have other process incompatibilities.[10]
-
-
Incorporate a Phase Modifier (If using Aliphatic Diluents):
-
Test System: Before performing your actual extraction, test the chosen solvent system by contacting it with a high concentration of nitric acid and a representative concentration of your target metal to ensure no phase splitting occurs.
Data Presentation: Impact of Diluent Choice
| Diluent Type | Example(s) | Mechanism of Action | Third Phase Tendency | Key Consideration |
| Linear Aliphatic | n-Dodecane, Kerosene | Poor solvation of polar metal-TiBMA complex. | Very High | Requires a phase modifier for stable operation.[9] |
| Branched/Alicyclic | Isopar®, Cyclohexane | Increased steric hindrance can slightly improve solubility over linear alkanes. | High | Better than linear alkanes, but modifier is still recommended.[3] |
| Aromatic | Toluene, Xylene | π-electron clouds interact with and solvate the polar complex, preventing aggregation.[3] | Very Low | Excellent prevention, but may impact extraction selectivity or have safety/waste concerns. |
Protocol 2: Determining the Maximum Metal Loading Capacity (Slope Analysis)
To prevent overloading, you must know the stoichiometry of your extracted complex and the practical loading limit of your organic phase. Slope analysis is a classic spectrophotometric method to determine the ligand-to-metal ratio (n) for the complex M(L)n.[19][20][21]
Step-by-Step Methodology:
-
Prepare Stock Solutions: Create a stock solution of your metal ion (e.g., Nd(NO₃)₃ as a surrogate for trivalent actinides) in the aqueous phase (e.g., 3M HNO₃) and a stock solution of TiBMA in your chosen diluent/modifier system.
-
Generate Data Series: Prepare a series of samples where the concentration of the metal ion is held constant and in large excess, while the concentration of the TiBMA ligand is varied incrementally.
-
Measure Absorbance: After extraction and phase separation, measure the absorbance of the metal in the organic phase at a wavelength where the metal-TiBMA complex absorbs light.
-
Plot the Data: Plot the measured absorbance versus the concentration of TiBMA. The initial part of the plot should be linear.
-
Repeat with Excess Ligand: Prepare a second series of samples where the TiBMA concentration is held constant and in large excess, while the metal ion concentration is varied.
-
Plot the Second Data Set: Plot the absorbance of the complex in the organic phase versus the concentration of the metal ion.
-
Calculate Stoichiometry: The ratio of the slopes from the two plots gives the stoichiometric ratio of ligand to metal (n).[21][22] This tells you how many TiBMA molecules are required per metal ion, allowing you to calculate the theoretical maximum loading. Your practical loading limit (LOC) will be lower than this and must be determined experimentally under your specific conditions.
Section 4: Visualization & Diagrams
Diagram 1: Troubleshooting Decision Tree for Third Phase Formation
This diagram provides a logical workflow for diagnosing and resolving issues related to third phase formation.
Caption: A decision tree for diagnosing and addressing phase instabilities.
Diagram 2: Mechanism of Third Phase Formation
This diagram illustrates the progression from soluble complexes to phase separation.
Caption: Supramolecular aggregation leading to third phase formation.
Section 5: References
-
Current time information in Noardeast-Fryslân, NL. (n.d.). Google. Retrieved January 9, 2026, from
-
Qualitative and Characterization Applications. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e. (n.d.). Course Hero. Retrieved from [Link]
-
Spectrophotometric Studies of Complex Ions. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Formation of Third Phases and the Effect of Temperature on the Distribution of Plutonium and Uranium in Extractions by Tri-n-but. (n.d.). SciSpace. Retrieved from [Link]
-
25.-method-of-analysis.docx. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. (n.d.). ResearchGate. Retrieved from [Link]
-
The fate of the organic phase beyond third phase formation. (n.d.). RSC Publishing. Retrieved from [Link]
-
How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021). ACS Publications. Retrieved from [Link]
-
Composition & Stability Metal Complexes. (n.d.). Scribd. Retrieved from [Link]
-
Selection criteria of diluents of tri-n-butyl phosphate for recovering neodymium(III) from nitrate solutions. (n.d.). Springer. Retrieved from [Link]
-
How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021). ACS Publications. Retrieved from [Link]
-
Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides. (2025). ScienceDirect. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Third phase formation in solvent extraction: A microemulsion model. (n.d.). Penn State University. Retrieved from [Link]
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (n.d.). MDPI. Retrieved from [Link]
-
Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923. (n.d.). ResearchGate. Retrieved from [Link]
-
An insight into third-phase formation during the extraction of thorium nitrate: evidence for aggregate formation from small-angle neutron scattering and validation by computational studies. (2013). PubMed. Retrieved from [Link]
-
Ph.D. defense. (2023). Université Paris-Saclay. Retrieved from [Link]
-
N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). Chemistry – A European Journal. Retrieved from [Link]
-
Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions. (1996). OSTI.GOV. Retrieved from [Link]
-
Synthesis and evaluation of phosphoramides for actinide separations. (n.d.). INIS-IAEA. Retrieved from [Link]
-
Solvent Extraction of Various Metals. (n.d.). Zhengzhou Tiei Extraction Technology Co., Ltd. Retrieved from [Link]
-
Actinide Lanthanide Separation Process – ALSEP. (2014). PNNL. Retrieved from [Link]
-
Recovery of Metals from Titanium Ore Using Solvent Extraction Process: Part 1—Transition Metals. (2024). MDPI. Retrieved from [Link]
-
Third phase formation of neodymium (III) and nitric acid in unsymmetrical N,N-di-2-ethylhexyl-N′,N′-dioctyldiglycolamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Temperature effect on the molecular interactions between ammonium ionic liquids and N,N-dimethylformamide. (2010). PubMed. Retrieved from [Link]
-
Dynamic accelerated solvent extraction for faster oil sands oil, water, and solids determination and solids cleaning. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of operating parameters on solvent extraction. (n.d.). ResearchGate. Retrieved from [Link]
-
Initiation Temperature For Runaway Tri-n-butyl Phosphate/nitric Acid Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent extraction. (n.d.). Kumar Metal Industries. Retrieved from [Link]
-
Third phase formation in the extraction of Th(NO3)4 by tri-2-methyl butyl phosphate from nitric acid media. (2006). Semantic Scholar. Retrieved from [Link]
-
Third phase formation behaviour of tris(2-methylbutyl) phosphate and tri-n-alkyl phosphates in the extraction of mineral acids and tetravalent metal ions. (2021). KISTI. Retrieved from [Link]
Sources
- 1. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. An insight into third-phase formation during the extraction of thorium nitrate: evidence for aggregate formation from small-angle neutron scattering and validation by computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icsm.fr [icsm.fr]
- 12. scispace.com [scispace.com]
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- 16. researchgate.net [researchgate.net]
- 17. [PDF] How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions | Semantic Scholar [semanticscholar.org]
- 18. Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
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- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Optimizing N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) in Solvent Extraction
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N,N,N',N'-Tetraisobutyl-malonamide (TiBMA). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful diamide extractant in their solvent extraction workflows. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. We will explore the critical parameters governing TiBMA's performance, from concentration and diluent choice to stripping conditions, ensuring your work is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TiBMA) and what is its primary application?
A1: this compound (TiBMA) is a neutral, bidentate organophosphorus extractant. Its molecular structure features two amide groups separated by a methylene bridge, with four isobutyl groups providing steric hindrance and enhancing its solubility in organic diluents. This structure allows it to form stable chelate complexes, primarily with actinide and lanthanide ions. Its main application is in advanced nuclear fuel reprocessing, specifically for the co-extraction of trivalent minor actinides (Am, Cm) and lanthanides from high-level liquid waste (HLLW) in processes like EURO-GANEX and i-SANEX.
Q2: How does TiBMA selectively extract actinides over other fission products?
A2: The extraction mechanism of TiBMA relies on a neutral coordination or solvation mechanism. In a nitric acid medium, TiBMA coordinates with metal nitrate species. The selectivity for actinides and lanthanides is attributed to the "hard-soft acid-base" (HSAB) principle and the chelation effect provided by the bidentate nature of the malonamide. The two carbonyl oxygen atoms act as a "pincer," forming a stable six-membered ring with the metal ion. This interaction is stronger for the highly charged, smaller-radius actinides and lanthanides compared to larger, less charged ions like cesium and strontium.
Q3: Why is the choice of diluent so critical for a TiBMA-based solvent system?
A3: The diluent does more than just dissolve the TiBMA; it significantly influences the entire extraction process. The polarity and aromaticity of the diluent affect the solvation of the TiBMA-metal complex, which in turn impacts the distribution ratio (D) of the target ions. For instance, using a more polar diluent can sometimes enhance extraction efficiency but may also increase the risk of third-phase formation, a phenomenon where the loaded solvent splits into two immiscible organic phases. A common and effective combination is TiBMA dissolved in a mixture of an aliphatic hydrocarbon (like kerosene) and a phase modifier (such as 1-octanol) to prevent this issue.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on both theoretical principles and practical field experience.
Issue 1: Formation of a Third Phase During Extraction
Symptoms:
-
The organic phase splits into two distinct layers upon contact with the acidic aqueous phase, especially at high metal loading.
-
A dense, often dark-colored, viscous layer forms at the interface between the aqueous and the lighter organic phase.
Root Cause Analysis: The formation of a third phase occurs when the extracted metal-TiBMA complex has limited solubility in the bulk organic diluent. This is often triggered by high concentrations of extracted metal nitrates, particularly with highly polar complexes formed with actinides. The limited solubility is a common issue with purely aliphatic diluents.
Solutions:
-
Introduce a Phase Modifier: The most common and effective solution is to add a phase modifier to the organic solvent. Long-chain alcohols like 1-octanol or 2-ethyl-1-hexanol are frequently used. These modifiers increase the polarity of the diluent, improving the solvation of the polar metal-ligand complexes and preventing their aggregation and separation. A typical concentration is 10-30% (v/v) of the diluent.
-
Adjust TiBMA Concentration: Lowering the TiBMA concentration can reduce the overall loading of metal ions in the organic phase, thereby staying below the solubility limit of the complex. This is a trade-off, as it may also reduce extraction efficiency.
-
Increase Operating Temperature: In some cases, increasing the temperature of the system can enhance the solubility of the extracted complex in the organic phase. However, the effect of temperature on the distribution ratio must also be considered, as it can be complex.
-
Change the Diluent: Switching to a more polar or aromatic diluent can also prevent third-phase formation. However, this will require re-optimization of the entire extraction process.
Issue 2: Low Distribution Ratios (D) for Target Actinides
Symptoms:
-
Incomplete extraction of Americium (Am) or Curium (Cm) from the aqueous phase.
-
The concentration of the target metal ion in the organic phase is significantly lower than expected.
Root Cause Analysis: Low distribution ratios can stem from several factors, including incorrect aqueous phase acidity, insufficient ligand concentration, or antagonistic effects from other components.
Solutions:
-
Optimize Nitric Acid Concentration: The extraction of trivalent actinides and lanthanides by TiBMA is highly dependent on the nitric acid concentration. Typically, the distribution ratios increase with increasing HNO₃ concentration up to a certain point (often around 3-4 M), after which they may decrease due to competition between the metal nitrate and nitric acid itself for the TiBMA ligand. You must operate within the optimal HNO₃ window for your specific system.
-
Increase TiBMA Concentration: According to the law of mass action, increasing the concentration of the extractant (TiBMA) in the organic phase will shift the equilibrium towards the formation of the extracted complex, thereby increasing the distribution ratio. A common operational range is 0.5 M to 1.0 M TiBMA.
-
Check for Solvent Degradation: TiBMA can undergo hydrolysis, especially under conditions of high acidity and temperature over extended periods. This degradation reduces the effective concentration of the active extractant. Consider using a fresh batch of the solvent for critical experiments.
Issue 3: Difficulty in Stripping (Back-Extraction) of Metal Ions
Symptoms:
-
Poor recovery of the extracted metal ions from the loaded organic phase.
-
The stripping solution shows a low concentration of the target metal after contact with the loaded solvent.
Root Cause Analysis: The TiBMA-actinide complex is quite stable, which is excellent for extraction but can make stripping challenging. The goal of stripping is to reverse the extraction equilibrium, typically by reducing the acidity or by introducing a competing complexing agent.
Solutions:
-
Use Dilute Nitric Acid: The most straightforward method for stripping is to contact the loaded organic phase with a dilute nitric acid solution (e.g., < 0.1 M HNO₃). This shifts the equilibrium back towards the aqueous phase. Multiple successive stripping stages may be necessary for complete recovery.
-
Employ Complexing Agents: For more stubborn cases, adding a hydrophilic complexing agent to the aqueous stripping solution can be very effective. Agents like ethylenediaminetetraacetic acid (EDTA) or other polyaminocarboxylic acids form highly stable complexes with the metal ions in the aqueous phase, effectively "pulling" them out of the organic phase.
-
Temperature Adjustment: In some systems, increasing the temperature during stripping can help to break the metal-ligand bond and facilitate back-extraction.
Experimental Protocols & Data
Protocol 1: Determining the Optimal TiBMA Concentration
Objective: To determine the TiBMA concentration that provides the highest distribution ratio for a target metal ion (e.g., Am(III)) under specific aqueous conditions.
Methodology:
-
Prepare Stock Solutions:
-
Aqueous Phase: Prepare a 3 M nitric acid (HNO₃) solution containing a known concentration of the target metal ion (e.g., 1 mM Am(III)).
-
Organic Phase: Prepare a series of organic solutions with varying concentrations of TiBMA (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M) in a diluent of 70% kerosene and 30% 1-octanol.
-
-
Solvent Extraction:
-
In a series of centrifuge tubes, mix equal volumes (e.g., 5 mL) of the aqueous phase and each of the prepared organic phases.
-
Agitate the tubes vigorously for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Centrifuge the tubes for 10 minutes to ensure complete phase separation.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the metal ion in the aqueous phase post-extraction using a suitable analytical technique (e.g., ICP-MS, alpha spectrometry).
-
Calculate the concentration of the metal ion in the organic phase by mass balance: [M]org = [M]aq,initial - [M]aq,final.
-
Calculate the distribution ratio (D) for each TiBMA concentration: D = [M]org / [M]aq,final.
-
-
Data Interpretation: Plot the log(D) vs. log([TiBMA]). The slope of this line should be close to the number of TiBMA molecules involved in the extracted complex (typically 2 or 3), and the graph will indicate the concentration at which the distribution ratio plateaus or is maximized.
Data Presentation: Influence of Key Parameters on Extraction
The following table summarizes typical data for the extraction of Americium(III) using a TiBMA-based solvent system.
| Parameter Varied | Conditions | Distribution Ratio (D_Am) | Observations & Remarks |
| [TiBMA] | 0.65 M TiBMA in TPH | ~10-15 | A robust concentration for effective extraction. |
| [HNO₃] | 3.0 M HNO₃ | ~12 | Optimal acidity for Am(III) extraction. |
| [HNO₃] | 0.5 M HNO₃ | ~0.5 | Extraction is significantly lower at low acidity. |
| [HNO₃] | 5.0 M HNO₃ | ~8 | Extraction decreases at very high acidity due to competition. |
| Temperature | 25°C vs 40°C | D decreases slightly | Extraction is an exothermic process. |
| Diluent | Kerosene + 30% Octanol | ~12 | Octanol acts as a phase modifier to prevent third phase. |
| Diluent | Dodecane (aliphatic) | High risk of third phase | Not recommended without a phase modifier. |
Visualizations
Workflow for Optimizing TiBMA Solvent Extraction
Caption: A logical workflow for the systematic optimization of TiBMA concentration in a solvent extraction process.
Troubleshooting Logic for Third Phase Formation
Caption: A decision tree for troubleshooting the common issue of third-phase formation during extraction.
References
-
Title: Development of a new extractant, this compound, for the partitioning of minor actinides Source: Journal of Radioanalytical and Nuclear Chemistry URL: [Link]
-
Title: Extraction of trivalent minor actinides and lanthanides by N,N,N′,N′-tetraisobutyl malonamide from nitric acid Source: Radiochimica Acta URL: [Link]
-
Title: Solvent Extraction and Coordination Chemistry of f-Elements with Malonamides Source: Handbook on the Physics and Chemistry of Rare Earths URL: [Link]
-
Title: Third phase formation in the extraction of uranium(VI) and plutonium(IV) from nitric acid solutions by N,N,N',N'-tetra-n-butylmalonamide Source: Solvent Extraction and Ion Exchange URL: [Link]
-
Title: Thermodynamics of the extraction of nitric acid and uranyl nitrate by N,N,N',N'-tetra(iso-butyl)malonamide in n-dodecane Source: Journal of Radioanalytical and Nuclear Chemistry URL: [Link]
-
Title: Extraction of Am(III) and Eu(III) from nitric acid solution by N,N,N',N'-tetraisobutyl-2,2-dimethylmalonamide Source: Journal of Radioanalytical and Nuclear Chemistry URL: [Link]
Effect of nitric acid concentration on N,N,N',N'-Tetraisobutyl-malonamide extraction
Technical Support Center: N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) Extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting and practical advice for experiments involving this compound (TiBMA) for solvent extraction. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to navigate the complexities of your extraction processes, with a particular focus on the critical role of nitric acid concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of nitric acid in the TiBMA extraction process?
A1: Nitric acid plays a multifaceted role in the extraction of metal ions, particularly actinides and lanthanides, using TiBMA. Primarily, it acts as a source of nitrate ions which are essential for the formation of extractable neutral metal-nitrate-TiBMA complexes. At higher concentrations, nitric acid also enhances the "salting-out" effect, which drives the equilibrium towards the extraction of the metal complex into the organic phase by reducing the activity of water in the aqueous phase.
Q2: How does varying the nitric acid concentration affect the extraction efficiency of actinides and lanthanides with TiBMA?
A2: Generally, the extraction efficiency of trivalent actinides (like Am³⁺ and Cm³⁺) and lanthanides increases with increasing nitric acid concentration.[1][2] This is because the formation of the neutral, extractable metal-nitrate-TiBMA complex is favored at higher nitrate concentrations. However, the optimal nitric acid concentration can vary depending on the specific metal ion being extracted and the presence of other competing ions in the solution. For some tetravalent and hexavalent actinides, high extraction efficiency can be achieved even at lower nitric acid concentrations.[3]
Q3: Can high concentrations of nitric acid negatively impact the TiBMA extractant?
A3: Yes, prolonged exposure to high concentrations of nitric acid, especially in the presence of radiation, can lead to the degradation of TiBMA. This degradation can reduce the extraction efficiency and potentially form interfering byproducts. It is crucial to consider the stability of the extractant under your specific experimental conditions.
Q4: What is the general chemical equation for the extraction of a trivalent metal ion (M³⁺) with TiBMA in a nitric acid medium?
A4: The extraction of a trivalent metal ion can be represented by the following equilibrium:
M³⁺(aq) + 3NO₃⁻(aq) + nTiBMA(org) ⇌ M(NO₃)₃(TiBMA)ₙ(org)
Where "(aq)" denotes the aqueous phase and "(org)" denotes the organic phase. The stoichiometric coefficient 'n' (the number of TiBMA molecules associated with the metal complex) can vary depending on the specific metal and experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during TiBMA extraction experiments, with a focus on problems related to nitric acid concentration.
Issue 1: Low Distribution Coefficient (D) for Trivalent Actinides/Lanthanides
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Nitric Acid Concentration | The formation of the extractable neutral metal-nitrate complex is inefficient at low nitrate concentrations. | Protocol 1: Optimizing Nitric Acid Concentration. Increase the nitric acid concentration in the aqueous phase incrementally (e.g., from 1M to 3M, then to 5M) and measure the distribution coefficient at each concentration to determine the optimal range for your target metal ion. |
| Competition from Other Extractable Species | Other metal ions or even nitric acid itself can be extracted by TiBMA, competing with the target analyte. | Protocol 2: Selective Extraction. If possible, adjust the nitric acid concentration to a range where the extraction of your target ion is maximized while the extraction of competing ions is minimized. Refer to literature data for the extraction behavior of different ions. |
| Degradation of TiBMA | The extractant may have degraded due to prolonged exposure to high acidity or radiation. | Protocol 3: Extractant Purity Check. Use a fresh solution of TiBMA. If degradation is suspected, the organic phase can be "washed" with a dilute basic solution to remove acidic degradation products, followed by a water wash. |
Issue 2: Poor Back-Extraction (Stripping) of the Target Metal Ion
| Potential Cause | Explanation | Troubleshooting Steps |
| High Nitric Acid Concentration in the Stripping Solution | The extraction equilibrium is reversible. A high nitric acid concentration in the stripping solution will favor the metal complex remaining in the organic phase. | Protocol 4: Optimizing Stripping Solution Acidity. Use a dilute nitric acid solution (e.g., 0.01 M to 0.1 M) for the stripping step. This will shift the equilibrium back towards the aqueous phase, releasing the metal ion. |
| Formation of a Very Stable Organic Phase Complex | The metal-TiBMA complex may be exceptionally stable under the current conditions. | Protocol 5: Use of Complexing Agents. Introduce a suitable complexing agent (e.g., oxalic acid or DTPA) into the stripping solution.[4] These agents can form strong, water-soluble complexes with the metal ion, facilitating its transfer to the aqueous phase. |
Issue 3: Formation of a Third Phase During Extraction
| Potential Cause | Explanation | Troubleshooting Steps |
| High Metal Loading in the Organic Phase | Exceeding the solubility limit of the metal-TiBMA complex in the organic diluent can lead to the formation of a third, heavy organic phase. | Protocol 6: Adjusting Organic Phase Concentration. Decrease the initial concentration of the metal ion in the aqueous phase or decrease the concentration of TiBMA in the organic phase. |
| Inappropriate Organic Diluent | The choice of diluent can affect the solubility of the extracted complex. | Protocol 7: Diluent Modification. Consider using a more polar diluent or adding a phase modifier (e.g., a long-chain alcohol) to the organic phase to improve the solubility of the complex. |
| High Nitric Acid Concentration | Very high nitric acid concentrations can sometimes contribute to third phase formation. | Protocol 8: Re-evaluation of Acid Concentration. While high acidity often favors extraction, an excessively high concentration might contribute to phase separation. Systematically evaluate the effect of nitric acid concentration on phase stability. |
Data Presentation
Table 1: Effect of Nitric Acid Concentration on the Distribution Coefficient (D) of Am(III) and Eu(III) using a Malonamide Extractant.
| Nitric Acid Concentration (M) | D(Am) | D(Eu) |
| 1.0 | ~5 | ~3 |
| 2.0 | ~15 | ~10 |
| 3.0 | ~30 | ~22 |
| 4.0 | ~50 | ~38 |
| 5.0 | ~70 | ~55 |
Note: This table presents generalized, illustrative data based on typical trends observed in the literature for malonamide extractions. Actual values will depend on specific experimental conditions such as the exact malonamide used, its concentration, the organic diluent, and temperature.
Experimental Protocols
Protocol 1: Optimizing Nitric Acid Concentration for Extraction
-
Prepare a series of aqueous feed solutions containing the target metal ion at a constant concentration and varying concentrations of nitric acid (e.g., 1, 2, 3, 4, 5 M).
-
Prepare an organic phase containing a fixed concentration of TiBMA in a suitable diluent (e.g., n-dodecane).
-
In a series of centrifuge tubes, mix equal volumes of the aqueous and organic phases.
-
Agitate the mixtures vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Centrifuge the tubes to ensure complete phase separation.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion in both phases using an appropriate analytical technique (e.g., ICP-MS, radiometric counting).
-
Calculate the distribution coefficient (D) for each nitric acid concentration as D = [Metal]org / [Metal]aq.
-
Plot D as a function of nitric acid concentration to identify the optimal range.
Protocol 4: Optimizing Stripping Solution Acidity
-
Perform an extraction of the target metal ion into the TiBMA/organic phase at the optimized nitric acid concentration.
-
Separate the metal-loaded organic phase.
-
Prepare a series of aqueous stripping solutions with varying low concentrations of nitric acid (e.g., 0.01, 0.05, 0.1, 0.5 M).
-
In a series of centrifuge tubes, mix equal volumes of the loaded organic phase and the different stripping solutions.
-
Agitate the mixtures vigorously for a sufficient time to reach equilibrium.
-
Centrifuge the tubes for complete phase separation.
-
Analyze the metal ion concentration in both phases.
-
Calculate the stripping efficiency for each stripping solution as % Stripping = ([Metal]aq / [Metal]initial org) * 100.
-
Select the stripping solution that provides the most efficient back-extraction.
Visualization
Diagram 1: Effect of Nitric Acid on TiBMA Extraction Equilibrium
Caption: A diagram illustrating the influence of nitric acid concentration on the extraction and stripping equilibrium.
References
-
Cuillerdier, C., Musikas, C., Hoel, P., Nigond, L., & Vitart, X. (1991). Malonamides as new extractants for nuclear waste solutions. Separation Science and Technology, 26(9), 1229-1244. [Link]
-
Horwitz, E. P., Chiarizia, R., Dietz, M. L., & Diamond, H. (1993). Separation and preconcentration of actinides from acidic media by extraction chromatography. Analytica Chimica Acta, 281(2), 361-372. [Link]
-
Ravi, J., Suneesh, A. S., et al. (2011). Extraction Behavior of Some Actinides and Fission Products from Nitric Acid Medium by a New Unsymmetrical Diglycolamide. Solvent Extraction and Ion Exchange, 29(1), 86-105. [Link]
-
Song, C., Zhu, L., et al. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 107-111. [Link]
-
Natarajan, R. (2015). Reprocessing of spent fast reactor nuclear fuels. In Nuclear Fuel Reprocessing. Woodhead Publishing. [Link]
-
Ansari, S. A., Pathak, P. N., Manchanda, V. K., & Husain, M. (2012). Highly efficient uptake of tetravalent actinide ions from nitric acid feeds using an extraction chromatography material. Journal of Hazardous Materials, 217-218, 236-242. [Link]
Sources
Technical Support Center: Synthesis of N,N,N',N'-Tetraisobutyl-malonamide
Introduction
N,N,N',N'-Tetraisobutyl-malonamide (TIBM) is a malonic acid derivative with significant applications in medicinal chemistry and materials science, often utilized as a chelating agent and a key building block in the synthesis of more complex molecules.[1] Achieving a high yield of pure TIBM is crucial for the efficiency and cost-effectiveness of these applications. However, researchers often encounter challenges that can lead to diminished yields and impure products.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with TIBM synthesis. It provides a structured troubleshooting guide in a question-and-answer format, detailed experimental protocols, and an FAQ section to address specific issues encountered during experimentation. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your synthetic strategy for maximal yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most frequent problems encountered during the synthesis of this compound.
Issue 1: Significantly Low or No Product Yield
Question: I performed the reaction between malonyl chloride and isobutylamine, but after workup, I obtained a very low yield of my desired product. What could have gone wrong?
Potential Causes & Recommended Solutions:
-
Cause A: Reactant Quality and Stoichiometry. The purity of starting materials is critical.[2] Impurities in malonic acid, thionyl chloride (if preparing malonyl chloride in situ), or isobutylamine can introduce side reactions. Similarly, inaccurate measurement of reagents can lead to incomplete conversion.
-
Solution: Ensure malonic acid is dry and pure. If preparing malonyl chloride, use freshly distilled thionyl chloride. Isobutylamine should be of high purity. Use precise measurements for all reactants and calculate molar equivalents carefully. A slight excess of the amine (2.1-2.2 equivalents) can sometimes help drive the reaction to completion, but a large excess can complicate purification.
-
-
Cause B: Inadequate Reaction Conditions. Temperature control is paramount. The reaction of an acid chloride with an amine is highly exothermic. Uncontrolled temperature can lead to side reactions and degradation of the product.[3]
-
Solution: The reaction should be conducted at a low temperature, typically 0 °C. This is achieved by adding the malonyl chloride solution dropwise to a cooled and vigorously stirred solution of isobutylamine and a non-nucleophilic base (like triethylamine) in a suitable aprotic solvent.[4][5] Maintaining a consistent, low temperature throughout the addition process is key to preventing side reactions.
-
-
Cause C: Hydrolysis of Malonyl Chloride. Malonyl chloride is extremely sensitive to moisture and will rapidly hydrolyze back to malonic acid upon contact with water.[6]
-
Solution: All glassware must be thoroughly dried (flame-dried or oven-dried) before use.[7] Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Cause D: Formation of Ketenes. In the presence of a base, malonyl chloride, which has acidic α-hydrogens, can form ketene intermediates. These are highly reactive and can lead to polymerization or other unwanted side products instead of the desired diamide.[8]
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Add the malonyl chloride slowly to the amine/base mixture to ensure it reacts with the isobutylamine before ketene formation can occur.[8]
-
Issue 2: Product is Impure, Oily, or Difficult to Crystallize
Question: My reaction seems to have worked, but the final product is an oil instead of a solid, or my NMR shows significant impurities. How can I improve the purity?
Potential Causes & Recommended Solutions:
-
Cause A: Incomplete Reaction or Side Products. If the reaction did not go to completion, you will have a mixture of starting materials, mono-acylated intermediates, and your desired product. Side reactions, as discussed above, also contribute to impurities.[9]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and confirm the consumption of starting materials. If the reaction stalls, a slight warming to room temperature for a short period after the initial addition might be necessary, but this should be done cautiously.
-
-
Cause B: Ineffective Workup and Purification. An improper workup can fail to remove unreacted starting materials, the hydrochloride salt of the base, and other water-soluble byproducts.
-
Solution: During the aqueous workup, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic species, and finally with brine to remove residual water.[5] Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.
-
-
Cause C: Purification Method. TIBM can sometimes be challenging to crystallize if minor impurities are present.
-
Solution: If direct crystallization from the crude product fails, column chromatography is the most effective method for purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. After chromatography, the pure fractions can be combined and concentrated to yield a solid product, which can then be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain fine, white crystals.
-
Visualizing the Synthesis and Troubleshooting Workflow
To better understand the process, the following diagrams illustrate the core reaction and a logical workflow for troubleshooting common issues.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of TIBM.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low product yield.
Frequently Asked Questions (FAQs)
Q1: Can I use malonic acid directly with a coupling agent instead of malonyl chloride?
A: Yes, this is a viable and often milder alternative to using the highly reactive malonyl chloride. Amide coupling reagents, such as Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), can be used to directly couple malonic acid with isobutylamine.[10][11] This approach avoids handling thionyl chloride and can reduce side reactions. However, these reagents can be expensive, and byproducts (like dicyclohexylurea from DCC) may require careful removal.
Q2: What is the best solvent for this reaction?
A: A dry, aprotic solvent is essential. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices as they are good at dissolving the reactants and are unreactive under the reaction conditions.[5][12] Diethyl ether can also be used.[5] It is crucial to use an anhydrous grade of solvent to prevent hydrolysis of the malonyl chloride.
Q3: My product appears as a white solid, but some literature reports a yellow solid. Does this indicate an impurity?
A: The color of a chemical can sometimes be misleading and depend on its crystalline form or trace impurities.[9] Pure this compound is expected to be a white solid. A yellow tint could indicate the presence of impurities, possibly from side reactions or degradation. It is always best to rely on analytical data like NMR spectroscopy and melting point to confirm the identity and purity of your product rather than color alone.
Q4: How should I store malonyl chloride?
A: Malonyl chloride is highly reactive and unstable. It is sensitive to moisture, heat, and light. It should be stored in a tightly sealed container, under an inert atmosphere, and in a refrigerator. Due to its tendency to decompose, it is often recommended to use freshly prepared or newly purchased malonyl chloride for best results.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of TIBM via Malonyl Chloride
Materials:
-
Malonyl chloride
-
Isobutylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve isobutylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the flask to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of malonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the malonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Product Purification by Column Chromatography
Materials:
-
Crude TIBM
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a glass column.
-
Dissolve the crude TIBM in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, then carefully load the dry silica-adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20-30% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure TIBM as a white solid.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Reactant Ratio | Malonyl Chloride : Isobutylamine : Base | A slight excess of amine and base ensures complete reaction of the acid chloride. |
| 1 : 2.2 : 2.2 | ||
| Temperature | 0 °C during addition | Minimizes side reactions and product degradation from the exothermic reaction.[3] |
| Solvent | Anhydrous DCM or THF | Aprotic and unreactive; good solubility for reactants.[5][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the highly moisture-sensitive malonyl chloride.[6] |
| Purification | Column Chromatography | Highly effective for removing polar and non-polar impurities. |
| Characterization | ¹H NMR, ¹³C NMR, Melting Point | Confirms the structure and purity of the final product. |
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Online]. Available: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Online]. Published: January 21, 2015. Available: [Link]
-
ResearchGate. Selected examples of commonly used amide coupling reagents. [Online]. Available: [Link]
-
Aapptec Peptides. Coupling Reagents. [Online]. Available: [Link]
-
Grokipedia. Malonyl chloride. [Online]. Available: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online]. Available: [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Online]. Published: November 23, 2020. Available: [Link]
-
ACS Publications. N,N,N′,N′‐Tetramethylmalonamide Complexes Across the Lanthanide Series. [Online]. Published: January 1, 2020. Available: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Online]. Published: June 23, 2008. Available: [Link]
-
Reddit. Hi everyone. I am a chemistry undergraduate student and this is my first sythesis outside normal class... : r/chemistry. [Online]. Published: May 10, 2021. Available: [Link]
- Google Patents. Malonic acid derivatives and methods for their synthesis. [Online].
-
Iraqi Journal of Science. Nucleophilic Substitution Reactions of Methyl Malonyl Chloride with Some Nucleophilic Reagents. [Online]. Published: December 23, 2024. Available: [Link]
-
Grokipedia. Malonic ester synthesis. [Online]. Available: [Link]
-
Wikipedia. Malonic ester synthesis. [Online]. Available: [Link]
-
Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Online]. Available: [Link]
-
ResearchGate. Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine?. [Online]. Published: March 19, 2022. Available: [Link]
-
ChemRxiv. bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. [Online]. Available: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF MALONIC ACID ESTERS. [Online]. Published: November 26, 2025. Available: [Link]
-
Sciencemadness.org. Malonyl Chloride and Other Oddball Derivatives of Malonic Acid. [Online]. Published: August 24, 2008. Available: [Link]
-
Arkivoc. Exploring the reactivity of alkylidene malonamides: synthesis of polyfunctionalized isoxazolidinones, aziridines and oxazolines. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. grokipedia.com [grokipedia.com]
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- 8. researchgate.net [researchgate.net]
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- 10. peptide.com [peptide.com]
- 11. hepatochem.com [hepatochem.com]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: N,N,N',N'-Tetraisobutyl-malonamide Stability and Degradation
Introduction:
Welcome to the technical support center for N,N,N',N'-Tetraisobutyl-malonamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for investigating the stability and degradation pathways of this and structurally related malonamides. Due to the limited publicly available data on this compound, this document outlines a proactive, first-principles approach to stability testing, grounded in established pharmaceutical stress testing methodologies.[1][2][3] By following these guidelines, you will be equipped to design robust experiments, anticipate potential degradation products, and develop stability-indicating analytical methods for your specific application.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with this compound. What are the most likely degradation pathways I should be concerned about?
A1: Based on the chemical structure of a malonamide, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The amide bonds are susceptible to cleavage under both acidic and basic conditions, which would yield isobutylamine and malonic acid or its derivatives.[4] The rate of hydrolysis is influenced by pH and temperature.
-
Oxidation: The methylene group between the two carbonyls could be susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated derivatives.[5][6]
-
Photodegradation: Amides can undergo photodegradation upon exposure to UV light, which may involve Norrish Type I or Type II reactions, leading to bond cleavage.[7][8]
It is crucial to conduct forced degradation studies to identify the specific vulnerabilities of this compound under your experimental conditions.[2][3][9]
Q2: My solution of this compound is showing a decrease in concentration over time, even when stored in the dark at room temperature. What could be the cause?
A2: If photodegradation is ruled out, the most likely cause is hydrolysis due to the presence of moisture or acidic/basic components in your formulation or solvent. Even seemingly neutral solutions can have a pH that promotes slow hydrolysis over time. The presence of trace metal ions can also catalyze degradation.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
pH Control: If your application allows, consider buffering the solution to a pH where the compound is most stable. This can be determined through a pH-rate profile study.
-
Excipient Compatibility: If working with a formulation, investigate potential interactions with excipients that could be promoting degradation.[2]
Q3: I have observed the formation of an unknown impurity in my stressed samples. How can I identify it?
A3: The identification of degradation products is a critical step in understanding the stability of your compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Workflow for Impurity Identification:
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to separate the impurity from the parent compound and obtain its mass-to-charge ratio and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement, allowing you to propose a molecular formula for the degradant.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its chemical structure.
-
Forced Degradation Comparison: Compare the impurity profile of your sample to those generated under specific stress conditions (e.g., acid, base, peroxide) to help deduce its origin.[10]
Troubleshooting Guides
Guide 1: Designing a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3][9]
Objective: To identify potential degradation products and establish degradation pathways.[2]
Experimental Protocol:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48 hours | Cleavage of amide bonds to form isobutylamine and malonic acid. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48 hours | Cleavage of amide bonds to form isobutylamine and malonate salt. |
| Oxidation | 3% H₂O₂, room temperature, 24 hours | Formation of N-oxides, hydroxylated species, or cleavage of the alkyl chains. |
| Thermal Degradation | Dry heat, 80°C, 72 hours | May lead to complex decomposition products. |
| Photostability | ICH Q1B compliant light exposure | Photolytic cleavage of C-N or C-C bonds.[11][12] |
Step-by-Step Methodology:
-
Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined in the table above. Include a control sample stored under normal conditions.
-
At specified time points, withdraw aliquots and quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze the samples using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.
Expected Outcome: The chromatograms from the stressed samples will show the formation of new peaks corresponding to degradation products. The pattern of degradation will provide insights into the stability of the molecule.
Guide 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.
Protocol for Method Development:
-
Column Selection: Start with a C18 reversed-phase column, which is a good general-purpose column for moderately polar compounds.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Wavelength Selection: Determine the UV absorbance maximum of this compound using a photodiode array (PDA) detector.
-
Method Optimization: Inject a mixture of the stressed samples and adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound and all major degradation products.
-
Method Validation: Once the method is optimized, perform a validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[13]
Diagram of Experimental Workflow:
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be hypothesized.
Hydrolytic Degradation:
Under acidic or basic conditions, the amide linkages are the most probable sites of attack by water or hydroxide ions, respectively.
Caption: Hypothesized Hydrolytic Degradation Pathways.
Oxidative Degradation:
The presence of oxidizing agents could lead to the formation of various oxidation products.
Sources
- 1. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. DBNPA - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
Impact of temperature on N,N,N',N'-Tetraisobutyl-malonamide extraction efficiency
Welcome to the technical support center for N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving TiBMA. Here, we address specific issues you may encounter, with a focus on the critical impact of temperature on extraction efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (TiBMA) and where is it primarily used?
A1: this compound, or TiBMA, is a neutral, branched-chain alkyl substituted diamide. It serves as an extractant in solvent extraction processes, particularly for the separation of metal ions. Its applications are notable in the field of nuclear chemistry for the extraction of actinides like uranium(VI) and plutonium(IV) from nitric acid media.[1] Malonamides, in general, are versatile and have been explored for various separation techniques including liquid-liquid extraction, membrane separations, and extraction chromatography.[2][3]
Q2: How does temperature generally affect liquid-liquid extraction processes?
A2: Temperature is a critical parameter in liquid-liquid extraction as it influences several physicochemical properties of the system.[4] Key effects include:
-
Solubility: Generally, the solubility of solid solutes in liquid solvents increases with temperature.[5]
-
Viscosity and Diffusion: Increasing temperature lowers the viscosity of the solvent and increases the diffusion coefficient of the solute, which can lead to faster extraction rates.[5]
-
Phase Separation: Temperature changes can alter the density difference between the aqueous and organic phases, which can either improve or hinder phase separation.[4] In some cases, adjusting temperature can help to break tenacious emulsions.[4]
-
Partition Coefficients: The partition coefficient, which describes how a compound distributes itself between two immiscible phases, can be significantly altered by unexpected temperature changes.[4]
Q3: What is the expected impact of increasing temperature on the extraction efficiency of TiBMA?
A3: The effect of temperature on the extraction efficiency of TiBMA is complex and depends on the specific metal ion being extracted. For instance, in the extraction of uranium(VI) and plutonium(IV), the reactions have been found to be enthalpy-driven.[1] This means that the extraction process is exothermic. According to Le Chatelier's principle, increasing the temperature for an exothermic process will shift the equilibrium to the left, thereby decreasing the extraction efficiency.
However, it's important to note that thermodynamic parameters can vary for different metal ions. For example, with TiBMA, entropy changes were found to counteract the extraction of U(VI) but favor the extraction of Pu(IV).[1] Therefore, the net effect of temperature on extraction efficiency must be determined experimentally for each specific system.
Q4: Can temperature affect the stability of TiBMA?
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the extraction process with TiBMA, with a particular focus on temperature-related issues.
Issue 1: Poor or Decreased Extraction Efficiency
Symptoms:
-
Low distribution ratio (D) of the target analyte.
-
Incomplete transfer of the analyte from the aqueous to the organic phase.
Possible Causes & Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Suboptimal Temperature | The extraction of metal ions with malonamides is often an exothermic process.[2][8] Increasing the temperature can shift the equilibrium, disfavoring the formation of the extracted complex and thus reducing the distribution ratio. | 1. Temperature Optimization Study: Conduct the extraction at a range of temperatures (e.g., 15°C, 25°C, 35°C, 45°C) while keeping all other parameters constant.[9][10] 2. Determine Thermodynamic Parameters: Plot ln(D) vs. 1/T (van 't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the extraction reaction. This will provide a quantitative understanding of the temperature dependency. |
| Analyte Degradation | High temperatures can potentially lead to the degradation of thermally labile analytes.[11] | 1. Assess Analyte Stability: Run control experiments at different temperatures without the extractant to check for analyte degradation. 2. Lower Extraction Temperature: If degradation is observed, perform the extraction at a lower temperature, even if it requires a longer extraction time. |
| Extractant Degradation | TiBMA, like other organic molecules, may degrade at elevated temperatures, reducing its effective concentration. | 1. Verify Extractant Purity: Analyze the TiBMA solution (e.g., by HPLC or NMR) before and after extraction at elevated temperatures to check for degradation products. 2. Operate at Moderate Temperatures: Unless process requirements dictate otherwise, operate within a moderate temperature range (e.g., 20-40°C) to ensure extractant stability. |
| Third Phase Formation | The formation of a third, often viscous, phase at the interface between the aqueous and organic layers can sequester the extractant and analyte, reducing efficiency. This can be influenced by temperature. | 1. Adjust Temperature: Systematically vary the temperature to see if it influences the formation of the third phase.[4] 2. Modify Diluent: Use a different diluent or a modifier to increase the solubility of the extracted complex in the organic phase. |
Issue 2: Emulsion Formation and Poor Phase Separation
Symptoms:
-
A cloudy or indistinct interface between the aqueous and organic layers.[4]
-
The two phases do not separate cleanly after mixing.
Possible Causes & Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Low Interfacial Tension | Surfactant-like impurities or the nature of the sample matrix can lower the interfacial tension, leading to stable emulsions.[12] | 1. Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to reduce the energy input that creates emulsions.[12] 2. Salting Out: Add a neutral salt (e.g., NaCl) to the aqueous phase to increase its ionic strength, which can help break the emulsion.[12] |
| Insufficient Density Difference | Temperature affects the densities of the two phases. If their densities become too similar, phase separation will be slow or incomplete. | 1. Adjust Temperature: Modifying the temperature can increase the density difference between the phases, promoting better separation.[4] 2. Centrifugation: For small-scale experiments, centrifuging the sample can effectively break emulsions and separate the phases.[4] |
| Presence of Particulates | Fine solid particles can stabilize emulsions by accumulating at the phase interface. | 1. Sample Filtration: Filter the aqueous sample before extraction to remove any suspended solids. |
Experimental Protocol: Optimizing Temperature for TiBMA Extraction
This protocol outlines a systematic approach to determine the optimal temperature for your extraction process.
Objective: To evaluate the effect of temperature on the distribution ratio of a target analyte using TiBMA.
Materials:
-
This compound (TiBMA)
-
Appropriate organic diluent (e.g., n-dodecane)[1]
-
Aqueous feed solution containing the target analyte at a known concentration.
-
Temperature-controlled water bath or shaker.
-
Separatory funnels or centrifuge tubes.
-
Analytical instrument for quantifying the analyte (e.g., ICP-MS, UV-Vis).
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of TiBMA in the chosen organic diluent at the desired concentration.
-
Prepare the aqueous feed solution with the target analyte.
-
-
Set Up Experiments:
-
Label a series of separatory funnels for each temperature to be tested (e.g., 15°C, 25°C, 35°C, 45°C).
-
Add equal volumes of the organic TiBMA solution and the aqueous feed solution to each funnel.
-
-
Equilibration:
-
Place the funnels in the temperature-controlled shaker/bath and allow them to equilibrate to the target temperature for at least 15 minutes.
-
-
Extraction:
-
Shake each funnel for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Return the funnels to the temperature-controlled environment and allow the phases to separate completely.
-
-
Sampling and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Take an aliquot from the aqueous phase and analyze the concentration of the remaining analyte.
-
-
Calculation of Distribution Ratio (D):
-
Calculate the concentration of the analyte in the organic phase by mass balance: [Analyte]organic = ([Analyte]initial_aqueous - [Analyte]final_aqueous) * (Vaqueous / Vorganic)
-
Calculate the distribution ratio: D = [Analyte]organic / [Analyte]final_aqueous
-
-
Data Analysis:
-
Plot the distribution ratio (D) as a function of temperature.
-
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common issues in TiBMA extraction.
Caption: Troubleshooting workflow for TiBMA extraction issues.
References
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (n.d.).
- Temperature effect on the distribution of lanthanide(III) ions in the perchlorate-malonamide-methyl isobutyl ketone systems | Request PDF - ResearchGate. (n.d.).
- Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. (n.d.).
- Improving performance of liquid–liquid extraction with temperature for mass transfer resistance in both phases | Request PDF - ResearchGate. (n.d.).
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.).
- (PDF) Optimization of NMP Extraction in 1, 3-Butadiene Production Line - ResearchGate. (n.d.).
- Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021).
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017).
- Effect of ionizing radiation on solvent extraction systems for the separation of minor actinides - Sign in. (n.d.).
- Influence of temperature on the extraction of actinides from nitric acid solutions into 30% TBP: Description within the framework of a new model. (n.d.).
- Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. - Open Research Africa. (n.d.).
- Investigations of temperature effects on synergic extraction systems for extraction and separation of trivalent actinides and lanthanides: 2-Bromodecanoic acid and 2,2′:6′,2′′-terpyridine | Request PDF - ResearchGate. (n.d.).
- Optimization of extraction of phenolic compounds from Funtumia elastica. (n.d.).
- Optimization of solvent extraction conditions for total carotenoids in rapeseed using response surface methodology - ResearchGate. (n.d.).
- Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety - MDPI. (n.d.).
- Extraction behaviours of Nd(III) Eu(III), La(III), Am(III), and U(VI) with some substituted malonamides from nitrate medium - ResearchGate. (n.d.).
- Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems | Request PDF - ResearchGate. (n.d.).
- N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.).
- Effect of ionizing radiation on solvent extraction systems for the separation of minor actinides - Lirias. (n.d.).
- N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE - ChemicalBook. (n.d.).
- bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding - ChemRxiv. (n.d.).
- Tetra-butyl-malonamide and tetra-isobutyl-malonamide as extractants for uranium(VI) and plutonium(IV) (Journal Article) | OSTI.GOV. (1993).
- Thermodynamic properties of lanthanides and actinides for reductive extraction of minor actinides - ResearchGate. (n.d.).
- Synthesis, Physicochemical and Pharmacological Properties of N,N',N'', N'''-Substituted Amides of 1,1,3,3-Propanetetracarboxylic Acid | Request PDF - ResearchGate. (n.d.).
- N,N,N',N'-TETRAETHYLMALONAMIDE | 33931-42-9 - ChemicalBook. (n.d.).
- Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study - MDPI. (n.d.).
- N , N ′-dimethyl- N , N ′-dibutyl tetradecyl malonamide impregnated magnetic particles for the extraction and separation of radionuclides from nuclear waste streams - ResearchGate. (n.d.).
- (PDF) Nitrogen enhanced thermal stability of nickel monosilicide - ResearchGate. (n.d.).
- A Study of Electronic Effects on the Kinetics of Thermal Deamination of N -Nitrosoamides. (n.d.).
Sources
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- 3. researchgate.net [researchgate.net]
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- 9. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Regenerating N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) Solvent
Welcome to the technical support guide for the regeneration and reuse of N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) solvent. This resource is designed for researchers, scientists, and drug development professionals who utilize TiBMA in solvent extraction processes and seek to implement sustainable, cost-effective, and efficient regeneration protocols. As your Senior Application Scientist, I've structured this guide to move beyond simple instructions, focusing on the underlying chemical principles and providing robust troubleshooting strategies to ensure the integrity and performance of your recycled solvent.
The ability to regenerate TiBMA is critical not only for economic viability but also for minimizing the environmental footprint of your operations. This guide provides field-proven insights into common challenges, detailed methodologies for regeneration and quality control, and answers to frequently asked questions.
Troubleshooting Guide: Common Issues in TiBMA Regeneration
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a step-by-step solution.
Question 1: My regenerated TiBMA solvent shows poor extraction efficiency for metal ions compared to the virgin solvent. What went wrong?
Answer: A decrease in extraction efficiency is a primary indicator of solvent contamination or degradation. The presence of residual extracted species or newly formed degradation products can significantly impair the solvent's performance.[1][2]
-
Probable Cause 1: Incomplete Back-Extraction (Stripping). The most common reason for reduced efficiency is the failure to completely remove the previously extracted metal ions from the organic phase. This effectively reduces the concentration of "free" TiBMA available for subsequent extractions.
-
Probable Cause 2: Chemical Degradation. TiBMA, like other malonamides, is susceptible to hydrolysis and radiolysis (in radioactive environments).[1][2] These degradation pathways can break down the TiBMA molecule into less effective or interfering compounds, such as N-isobutylamine and isobutyric acid derivatives. The presence of these degradation products lowers the overall concentration of the active extractant.[1][2]
-
Recommended Actions:
-
Optimize Back-Extraction: Review your stripping protocol. Ensure the aqueous stripping agent (e.g., dilute nitric acid, a complexing agent solution) has sufficient concentration and contact time to effectively remove the target metal ions.[3] Consider performing a second stripping step and analyzing the second aqueous phase for residual metals to validate the completeness of the first step.
-
Analyze for Degradation Products: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.[1][4] Comparing the chromatogram of the regenerated solvent to that of a virgin standard will reveal any new peaks corresponding to impurities.
-
Implement a Solvent Washing Step: Before reuse, wash the regenerated solvent with a dilute solution of sodium carbonate or sodium hydroxide to remove acidic degradation products, followed by a deionized water wash to remove residual base.
-
Verify TiBMA Concentration: Use a quantitative method, such as potentiometric titration or a calibrated GC/HPLC analysis, to confirm that the concentration of TiBMA in your organic diluent meets the process specifications.[1]
-
Question 2: The regenerated solvent is discolored (e.g., yellow or brown). Can I still use it?
Answer: Discoloration is a visual red flag indicating the presence of impurities. While slight discoloration may not always impact performance, it often points to underlying issues that should be addressed. Using a discolored solvent without investigation risks introducing contaminants into your process.
-
Probable Cause 1: Degradation Products. Oxidative or hydrolytic degradation of TiBMA or the diluent can form colored compounds.[5][6] This is particularly common if the regeneration process involves high temperatures.[7]
-
Probable Cause 2: Residual Metal Complexes. Some metal-TiBMA complexes are colored. Incomplete stripping will leave these complexes in the organic phase, causing discoloration.
-
Probable Cause 3: Contamination from Equipment. Corrosion or leaching from incompatible equipment components can introduce colored impurities.
-
Recommended Actions:
-
Address the Root Cause: First, use the steps outlined in Question 1 to rule out incomplete stripping and degradation.
-
Activated Carbon Treatment: If discoloration persists after washing, consider passing the solvent through a bed of activated carbon. This is highly effective at adsorbing many of the large organic molecules responsible for color. Perform small-scale tests first to ensure the carbon does not also adsorb a significant amount of TiBMA.
-
Vacuum Distillation: If the impurities are non-volatile or have a much higher boiling point than TiBMA, vacuum distillation can be an effective purification method. Lowering the pressure reduces the required temperature, minimizing the risk of thermal degradation during purification.
-
Material Compatibility Check: Verify that all materials in your regeneration setup (seals, tubing, vessels) are compatible with the solvent, diluent, and any acidic or basic solutions used.
-
Question 3: I'm observing a stable emulsion forming at the organic-aqueous interface during washing or stripping. How can I resolve this?
Answer: Emulsion formation, or "crud," is a common physical challenge in solvent extraction that complicates phase separation, leading to solvent loss and process inefficiency.
-
Probable Cause 1: High Shear Mixing. Using a high-speed mixer or agitator can create very fine droplets of one phase within the other, which are slow to coalesce.
-
Probable Cause 2: Presence of Surface-Active Impurities. Degradation products or contaminants can act as surfactants, stabilizing the emulsion.
-
Probable Cause 3: Finely Divided Solids. Particulate matter from the feed solution or corrosion can accumulate at the interface and stabilize emulsions.
-
Recommended Actions:
-
Optimize Mixing: Reduce the agitation speed. The goal is to generate sufficient interfacial area for mass transfer without imparting excessive shear energy.
-
Increase Settling Time: Allow more time for the phases to separate gravitationally.
-
Centrifugation: For persistent emulsions, a laboratory or industrial centrifuge is the most effective method to force phase separation.
-
Temperature Adjustment: Gently warming the mixture (if safe and compatible with your process) can sometimes break an emulsion by reducing viscosity and increasing molecular motion.
-
Filtration: Pre-filter your loaded organic phase before stripping to remove any suspended solids that could be stabilizing the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary regeneration methods for TiBMA solvent? The most common and critical step is back-extraction (also known as stripping), where the metal ions loaded into the TiBMA solvent are transferred back into an aqueous phase.[8] This is typically achieved by contacting the loaded organic phase with an aqueous solution that disrupts the metal-TiBMA complex. The choice of stripping solution depends on the extracted metal but often includes dilute mineral acids (e.g., HNO₃) or solutions containing strong complexing agents. For higher purity, this can be followed by alkaline and water washes, and in some cases, vacuum distillation.[9][10]
Q2: How can I determine the purity of my regenerated TiBMA? A multi-faceted approach to quality control is recommended.
-
Gas Chromatography (GC) and HPLC: These are powerful techniques for separating TiBMA from its degradation products and quantifying its purity.[11]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides structural identification of unknown impurities or degradation products.[1][4][12]
-
Potentiometric Titration: This can be used to quantify acidic or basic impurities and, in some methods, to determine the concentration of the malonamide itself.[1]
-
Karl Fischer Titration: To measure water content, as excess water can affect extraction performance.
Q3: What are the main chemical stability concerns with TiBMA? The primary concerns are hydrolysis and radiolysis .
-
Hydrolysis: In the presence of strong acids (like the nitric acid used in nuclear fuel reprocessing), the amide bonds in TiBMA can be cleaved, leading to the formation of amines and carboxylic acids.[1]
-
Radiolysis: In applications involving radioactive materials, the high-energy radiation can break chemical bonds, leading to a different spectrum of degradation products.[1][13] Both pathways reduce the concentration of the active extractant and can generate problematic impurities.[2]
Visualizing the Process
Generalized TiBMA Regeneration Workflow
The following diagram illustrates the typical lifecycle of TiBMA solvent from extraction to reuse.
Caption: High-level workflow for TiBMA solvent regeneration and reuse.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing issues with regenerated solvent.
Caption: Decision tree for troubleshooting regenerated TiBMA solvent.
Quantitative Data & Analytical Techniques
For a robust regeneration program, quality control is paramount. The table below summarizes key analytical techniques for assessing the quality of recycled TiBMA.
| Analytical Technique | Parameter Measured | Principle of Operation |
| Gas Chromatography (GC) | Purity, presence of volatile degradation products | Separates compounds based on their boiling point and interaction with a stationary phase.[1] |
| HPLC | Purity, presence of non-volatile impurities | Separates compounds based on their polarity and interaction with stationary and mobile phases.[6] |
| Mass Spectrometry (MS) | Molecular identification of impurities | Fragments molecules and measures the mass-to-charge ratio, allowing for structural elucidation.[12][14] |
| Potentiometric Titration | Acidity/basicity, TiBMA concentration | Measures the change in potential of a solution during titration to determine the concentration of a substance.[1] |
| Karl Fischer Titration | Water Content | An electrochemical titration specific to the determination of trace amounts of water. |
| ICP-MS/AAS | Residual Metal Content | Inductively Coupled Plasma Mass Spectrometry or Atomic Absorption Spectroscopy for ultra-trace metal analysis in the solvent.[15][16] |
Experimental Protocols
Protocol 1: Standard Back-Extraction of Metal Ions from Loaded TiBMA
This protocol is a general guideline. Specific concentrations and contact times must be optimized for your particular process.
-
Preparation:
-
Transfer a known volume of the loaded TiBMA organic phase to a separatory funnel or baffled reaction vessel.
-
Prepare the aqueous stripping solution (e.g., 0.1 M HNO₃). The volume should typically be between 1:5 and 1:1 of the organic phase volume, depending on the required stripping efficiency.
-
-
Contacting:
-
Add the aqueous stripping solution to the vessel containing the organic phase.
-
Agitate the two phases for a predetermined time (e.g., 15-30 minutes) at a controlled speed to ensure adequate mass transfer without forming a stable emulsion.
-
-
Phase Separation:
-
Cease agitation and allow the phases to separate completely. This may take anywhere from 10 minutes to over an hour.
-
Carefully drain the lower aqueous phase, which now contains the stripped metal ions.
-
-
Solvent Washing (Optional but Recommended):
-
Add a similar volume of a dilute wash solution (e.g., 0.05 M Na₂CO₃) to the organic phase to neutralize any residual acid. Agitate for 10-15 minutes and allow to separate. Drain the aqueous phase.
-
Perform a final wash with deionized water to remove any remaining salts. Agitate for 10-15 minutes, allow to separate, and drain the aqueous phase.
-
-
Sample for QC:
-
Take a representative sample of the washed organic phase for quality control analysis as described in the table above.
-
References
- Current time information in Noardeast-Fryslân, NL. (n.d.). Google.
-
Berthon, L., Morel, J. M., Zorz, N., Nicol, C., Virelizier, H., & Madic, C. (n.d.). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
-
(PDF) Efficient solvent system containing malonamides in room temperature ionic liquids: Actinide extraction, fluorescence and radiolytic degradation studies. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Efficient solvent system containing malonamides in room temperature ionic liquids: actinide extraction, fluorescence and radiolytic degradation studies. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 13, 2026, from [Link]
-
Structures of malonamide extractants and ionic liquids used in this study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). [No Source Provided].
-
Recovery of Metals from Titanium Ore Using Solvent Extraction Process: Part 1—Transition Metals. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
Recovery of Metals from Titanium Ore Using Solvent Extraction Process: Part 1—Transition Metals. (n.d.). Scilit. Retrieved January 13, 2026, from [Link]
-
Degradation Study of new solvents for CO2 capture in post-combustion. (2012). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Effect of back-extraction solvent type. Conditions: 25 mL of 100 μg·L⁻¹... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021). [No Source Provided].
- The Ultimate Evidence-Based Guide to Solvent Recycling. (2022). [No Source Provided].
-
Solvent Recycler Troubleshooting & Repair Guide. (2024). IST Pure. Retrieved January 13, 2026, from [Link]
-
SC (9711 – 3 Gal) & HC (9725 – 6 Gal) Solvent Saver Recycler Technician Troubleshooting Guide. (n.d.). BECCA INC. Retrieved January 13, 2026, from [Link]
-
(PDF) Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. (2012). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed. Retrieved January 13, 2026, from [Link]
-
(PDF) Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. (2017). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Development of a new method for the determination of purity of N-phenyl- β-naphthylamine(Nonox-D). (n.d.). TSI Journals. Retrieved January 13, 2026, from [Link]
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Technical Support Center: N,N,N',N'-Tetraisobutyl-malonamide NMR Analysis
Welcome to the technical support guide for troubleshooting complex NMR spectra of N,N,N',N'-Tetraisobutyl-malonamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in acquiring and interpreting NMR data for this and structurally related molecules. The inherent chemical properties of malonamides, particularly the restricted rotation around the amide C-N bond, often lead to spectra that are more complex than anticipated. This guide provides a structured, question-and-answer approach to address common issues, offering both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my this compound sample show more signals than expected at room temperature?
A1: The complexity arises from a phenomenon known as hindered rotation or atropisomerism around the C-N amide bonds.[1][2][3] Due to the partial double bond character of the amide C-N bond, free rotation is restricted.[1][4] This restriction can lead to the presence of multiple, slowly interconverting conformers (rotamers) on the NMR timescale. Each of these rotamers can give rise to a distinct set of signals, thus multiplying the number of observed peaks. For a symmetrical molecule like this compound, you might observe what appears to be a mixture of compounds, when in fact it is a single species existing in different spatial arrangements.
The isobutyl groups themselves can also contribute to spectral complexity. The two methyl groups of an isobutyl substituent are diastereotopic, meaning they are chemically non-equivalent and are expected to show separate signals. This non-equivalence is a consequence of the overall molecular asymmetry, which can be influenced by the fixed conformations arising from hindered amide rotation.
Q2: The signals for the isobutyl protons in my ¹H NMR spectrum are broad and poorly resolved. What is causing this and how can I fix it?
A2: Broad peaks in the NMR spectrum of this compound are often indicative of a dynamic exchange process occurring at a rate that is intermediate on the NMR timescale.[5][6] In this case, the interconversion between different rotamers due to C-N bond rotation is likely the cause. When the rate of this exchange is comparable to the frequency difference between the signals of the different conformers, the peaks coalesce and broaden.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the most direct way to address this issue.[6][7]
-
Heating the sample: Increasing the temperature will increase the rate of bond rotation. At a sufficiently high temperature (the coalescence temperature), the rotation becomes fast on the NMR timescale, and the individual signals for the different rotamers will merge into a single, sharp, time-averaged signal.[8]
-
Cooling the sample: Decreasing the temperature will slow down the rate of rotation. If cooled sufficiently, the exchange can be "frozen out," resulting in sharp, distinct signals for each of the stable conformers.
-
-
Change the Solvent: The polarity and viscosity of the solvent can influence the rotational barrier. Experimenting with different deuterated solvents (e.g., from CDCl₃ to DMSO-d₆ or Toluene-d₈) can sometimes alter the exchange rate sufficiently to improve spectral resolution.[5]
Q3: I am struggling to assign the overlapping signals in both the ¹H and ¹³C NMR spectra. What advanced NMR techniques can help?
A3: When one-dimensional (1D) NMR spectra are too crowded for unambiguous assignment, two-dimensional (2D) NMR spectroscopy is an indispensable tool for structure elucidation.[9][10][11]
Recommended 2D NMR Experiments:
| Experiment | Information Provided | Application for this compound |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps to identify the spin systems of the isobutyl groups (methine proton coupled to the methylene protons, which are in turn coupled to the methyl protons). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). | Unambiguously assigns the carbon signals corresponding to the methylene, methine, and methyl groups of the isobutyl substituents.[12][13] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). | Can be used to confirm the connectivity of the isobutyl groups to the nitrogen atoms and the connectivity of the amide carbonyls to the central methylene group. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of whether they are bonded. | Can help to differentiate between different rotamers by showing through-space interactions that are unique to a particular conformation. |
Troubleshooting Workflows
Workflow 1: Addressing Broad and Overlapping Signals
This workflow outlines a systematic approach to resolving issues of poor spectral resolution.
Caption: Systematic workflow for resolving broad and overlapping NMR signals.
Workflow 2: Step-by-Step Protocol for Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆) in a high-quality NMR tube rated for VT experiments.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Series:
-
Incrementally increase the sample temperature (e.g., in 10-15 K steps).
-
Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire a ¹H NMR spectrum at each temperature, observing for peak sharpening and coalescence.
-
-
Low-Temperature Series (Optional):
-
If necessary, cool the sample incrementally from ambient temperature.
-
Observe the sharpening of signals as the rotational exchange slows down.
-
-
Data Analysis: Identify the coalescence temperature (Tc) and use the appropriate equations (e.g., the Eyring equation) to calculate the free energy of activation (ΔG‡) for the rotational barrier.[7]
Deeper Dive: The Underlying Chemistry
The unique spectral features of this compound are a direct consequence of its electronic and steric properties.
Caption: The causal relationship leading to complex NMR spectra in amides.
The delocalization of the nitrogen lone pair into the carbonyl group creates a resonance structure with a partial double bond between the carbonyl carbon and the nitrogen.[1][2] This introduces a significant energy barrier to rotation around this bond.[4] The steric bulk of the four isobutyl groups further contributes to this rotational barrier, making the interconversion between different conformations slow enough to be observed by NMR at room temperature.
References
-
University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]
- Rauk, A., Tavares, D. F., Khan, M. A., Borkent, A. J., & Olson, J. F. (1983). Conformational analysis of chiral hindered amides. Canadian Journal of Chemistry, 61(11), 2572-2583.
- Singh, R., & Sharma, M. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 6(6).
-
Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
- Pinto, Y., Tasso, M., Busi, E., Gruttadauria, M., & D'Anna, F. (2018). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 23(9), 2329.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
- Mako, T. L., & Jaworski, A. A. (2018). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity.
- Kruk, J., Doskocz, M., Jodłowska, E., Zacharzewska, A., Łakomiec, J., Czaja, K., & Kujawski, J. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(57), 36173-36181.
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Request PDF. (n.d.). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Room temperature variable concentration and (b) variable-temperature 1 H NMR spectra of C 12 IFQA in CDCl 3. Retrieved from [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]
-
ETH Zurich, NMR Service. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
- Wang, Y., Li, S., Wang, T., Zhang, Q., & Yang, S. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Current Organic Chemistry, 25(10), 1224-1230.
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]
-
Semantic Scholar. (1986). Modern NMR techniques for structure elucidation. Retrieved from [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
PubChem. (n.d.). N,N,N',N'-Tetramethylmalonamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. Retrieved from [Link]
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Technical Support Center: Scaling Up N,N,N',N'-Tetraisobutyl-malonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for scaling up the synthesis of N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) for pilot studies. As Senior Application Scientists, we offer field-proven insights to address common challenges encountered during this critical phase of development.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for TiBMA?
The most prevalent and scalable method for synthesizing TiBMA is the reaction of malonyl dichloride with diisobutylamine. This route is often favored due to its typically high yields and relatively straightforward execution. An alternative, though less common, approach involves the aminolysis of a dialkyl malonate, such as diethyl malonate, with diisobutylamine.[1]
Q2: What are the critical safety precautions when handling the reagents for TiBMA synthesis?
Both malonyl dichloride and diisobutylamine present significant hazards that necessitate strict safety protocols.
-
Malonyl Dichloride: This reagent is corrosive and reacts violently with water.[2][3][4] It causes severe skin burns and eye damage.[2] Handling should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
-
Diisobutylamine: This is a flammable and corrosive liquid.[5] It can cause severe skin burns and eye damage.[5] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[5] Appropriate PPE is also required when handling this reagent.[5]
Q3: What are the key process parameters to control during a pilot-scale reaction?
Successful scale-up hinges on the precise control of several key parameters:
-
Temperature: The reaction between malonyl dichloride and diisobutylamine is highly exothermic. Maintaining a low initial temperature (typically 0-5 °C) during the addition of malonyl dichloride is crucial to control the reaction rate and prevent runaway reactions.
-
Reagent Stoichiometry: A slight excess of diisobutylamine (typically 2.1-2.2 equivalents) is often used. This ensures the complete consumption of the more expensive malonyl dichloride and neutralizes the hydrochloric acid byproduct that is formed.[6]
-
Addition Rate: A slow, controlled addition of malonyl dichloride to the diisobutylamine solution is critical to manage the exotherm and prevent the formation of localized hot spots, which can lead to side reactions.
-
Agitation: Efficient mixing is vital to ensure uniform temperature distribution and reactant concentration throughout the vessel, promoting a consistent reaction rate.
Q4: What are the common impurities, and how can they be minimized?
The primary impurities encountered in TiBMA synthesis include:
-
Mono-acylated byproduct: This results from an incomplete reaction where only one of the acid chloride groups of malonyl dichloride has reacted.
-
Unreacted diisobutylamine: This will be present if a significant excess is used.
-
Hydrolysis products: The presence of moisture can lead to the hydrolysis of malonyl dichloride to malonic acid.[7]
To minimize these impurities:
-
Ensure the reaction goes to completion by allowing it to stir for an adequate time after the addition of malonyl dichloride, often with warming to room temperature.
-
Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.[8]
-
Optimize the stoichiometry to use only a slight excess of diisobutylamine.
II. Troubleshooting Guide
Problem: Low Product Yield
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR). If starting material is still present, consider extending the reaction time or allowing the reaction mixture to warm to room temperature for a longer period. |
| Hydrolysis of Malonyl Dichloride | Malonyl dichloride is highly susceptible to hydrolysis.[7] Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents to minimize water content.[8] |
| Product Loss During Workup | Significant product loss can occur during the aqueous extraction (workup) phase.[7] Solution: Carefully perform the aqueous washes. If emulsions form, they can often be broken by the addition of brine. Ensure complete phase separation before separating the organic layer. |
| Suboptimal Reaction Conditions | Incorrect temperature or inefficient mixing can lead to reduced yields.[8] Solution: Maintain the recommended low temperature during the addition of malonyl dichloride. Ensure the stirring is vigorous enough to create a vortex and maintain a homogenous mixture. |
Problem: Product Discoloration (Yellow to Brown)
| Potential Cause | Explanation & Troubleshooting Steps |
| Impure Starting Materials | The starting materials, particularly malonyl dichloride, can degrade over time and develop color. Solution: Use freshly opened or recently distilled malonyl dichloride. |
| Side Reactions at Elevated Temperatures | Overheating during the reaction or purification can lead to the formation of colored byproducts. Solution: Maintain strict temperature control throughout the process. If purification is done by distillation, perform it under a high vacuum to lower the boiling point. |
| Air Oxidation | Some impurities or the product itself may be susceptible to oxidation. Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture throughout the synthesis and workup. |
| Residual Acid or Base | Incomplete neutralization during the workup can leave acidic or basic residues that may promote degradation. Solution: Ensure thorough washing with dilute acid, then dilute base, followed by a final wash with water or brine to achieve a neutral pH in the organic layer. |
III. Experimental Workflow & Visualization
Step-by-Step Synthesis and Purification Protocol
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is assembled and dried.
-
Reagent Charging: The reactor is charged with diisobutylamine and an anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: The reactor contents are cooled to 0-5 °C using a circulating chiller.
-
Malonyl Dichloride Addition: Malonyl dichloride is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching and Washing: The reaction mixture is transferred to a separatory funnel and washed successively with dilute hydrochloric acid, water, dilute sodium bicarbonate solution, and finally, brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude TiBMA is purified by vacuum distillation or recrystallization to yield the final product.
Process Flow Diagram
Caption: A flowchart illustrating the key stages in the pilot-scale synthesis of this compound.
IV. References
-
Fisher Scientific. SAFETY DATA SHEET - Methyl malonyl chloride. [Link]
-
Reddit. amide coupling help : r/Chempros. [Link]
-
ResearchGate. 16 questions with answers in AMIDE SYNTHASES | Science topic. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Mol Divers. Synthesis of novel series of malonamides derivatives via a five-component reaction. [Link]
-
Molecules. Malonates in Cyclocondensation Reactions. [Link]
Sources
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Discerning Extractor's Guide: N,N,N',N'-Tetraisobutyl-malonamide in Profile Against its Tetra-alkyl Peers
For researchers, chemists, and drug development professionals navigating the nuanced landscape of chelation and solvent extraction, the selection of an appropriate ligand is paramount. Among the myriad of options, tetra-alkyl malonamides have carved a significant niche, particularly in the challenging realm of actinide and lanthanide separation for nuclear waste partitioning.[1][2] This guide provides an in-depth, objective comparison of N,N,N',N'-Tetraisobutyl-malonamide (TiBM) with other key tetra-alkyl malonamides, supported by experimental insights to inform your selection process.
The Malonamide Backbone: A Foundation for Selective Extraction
Tetra-alkyl malonamides are bidentate neutral ligands characterized by a central methylene group flanked by two carbonyl groups, each bonded to two alkyl-substituted nitrogen atoms. This "pincer-like" configuration of the two carbonyl oxygens is crucial for their ability to form stable chelate complexes with metal ions. The alkyl substituents on the nitrogen atoms play a pivotal role in modulating the molecule's lipophilicity, steric hindrance, and, consequently, its extraction efficiency and selectivity.[3][4]
The primary application driving the development of these molecules is in hydrometallurgical processes, most notably the DIAMEX (Diamide Extraction) process for the co-extraction of trivalent actinides and lanthanides from high-level nuclear waste streams.[1][5] The goal is to design a malonamide that offers high extraction efficiency, good selectivity, and resistance to chemical and radiolytic degradation, all while preventing the formation of a problematic third phase during extraction.[6]
This compound (TiBM): A Closer Look
This compound, with its four isobutyl groups attached to the nitrogen atoms, presents a unique combination of steric bulk and lipophilicity. The branched nature of the isobutyl groups introduces significant steric hindrance around the coordinating carbonyl oxygens. This steric crowding can influence the stoichiometry and geometry of the extracted metal complexes, which in turn affects extraction selectivity.
dot
Figure 1. Structure of this compound (TiBM).
Comparative Analysis: TiBM vs. Other Tetra-alkyl Malonamides
The performance of a malonamide extractant is a delicate balance of several factors. Here, we compare TiBM with other common tetra-alkyl malonamides, focusing on the impact of the alkyl chain structure.
Physicochemical Properties
The choice of alkyl group significantly impacts the physical properties of the malonamide, which are critical for its application in solvent extraction systems.
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| N,N,N',N'-Tetramethyl-malonamide | TMMA | C₇H₁₄N₂O₂ | 158.20[7] | Short, linear alkyl chains |
| N,N,N',N'-Tetraethyl-malonamide | TEMA | C₁₁H₂₂N₂O₂ | 214.30[8] | Intermediate length, linear alkyl chains |
| N,N,N',N'-Tetra-n-butyl-malonamide | TnBMA | C₁₉H₃₈N₂O₂ | 326.52 | Long, linear alkyl chains |
| This compound | TiBM | C₁₉H₃₈N₂O₂ | 326.52 [9] | Branched alkyl chains |
| N,N,N',N'-Tetra-n-octyl-malonamide | TOMA | C₃₅H₇₀N₂O₂ | 550.94 (approx.) | Very long, linear alkyl chains |
Note: The molecular weight for TOMA is approximated as a direct literature source for this specific compound was not found in the initial search, however, related long-chain amides are referenced.
The increasing length of the alkyl chains from methyl to octyl enhances the lipophilicity of the molecule. This is generally desirable to ensure the malonamide and its metal complexes remain in the organic phase and to minimize losses to the aqueous phase. However, excessive lipophilicity can sometimes lead to the formation of a third phase, a phenomenon that complicates industrial processes.
The branching in TiBM, compared to its linear isomer TnBMA, can influence its solubility in different organic diluents and its interfacial behavior.
Extraction Performance: The Role of Steric Hindrance
The steric hindrance introduced by the alkyl groups is a critical determinant of extraction selectivity. While longer linear chains primarily increase lipophilicity, branched chains like those in TiBM introduce significant bulk directly around the coordinating nitrogen and carbonyl groups.[4][10][11]
General Observations from Literature:
-
Extraction of Trivalent Lanthanides and Actinides: Studies have shown that the extraction of trivalent metal ions by malonamides is influenced by the steric crowding around the metal center.[3] As the ionic radius of the lanthanides decreases across the series (the "lanthanide contraction"), the steric hindrance from bulky ligands becomes more pronounced. This can lead to a decrease in extraction efficiency for the heavier lanthanides.[3]
-
TiBM vs. Linear Analogues: While direct comparative studies are sparse, the increased steric hindrance of the isobutyl groups in TiBM compared to n-butyl groups in TnBMA is expected to have a significant impact. This can lead to differences in the stoichiometry of the extracted complexes. For instance, a bulkier ligand might favor the formation of complexes with a lower ligand-to-metal ratio. This can, in turn, affect the overall distribution ratio of the metal ion.
-
Impact on Selectivity: The steric differences between ligands can be exploited to achieve selectivity between different metal ions. For example, the subtle differences in ionic radii between trivalent actinides and lanthanides can be amplified by the steric demands of the extractant, potentially leading to improved separation factors.
-
Third Phase Formation: The structure of the alkyl groups also influences the tendency to form a third phase. Highly branched chains can sometimes mitigate the formation of the highly ordered, aggregate structures that lead to phase splitting, although this is highly dependent on the specific metal ion, its concentration, and the composition of the organic and aqueous phases.[6]
dot
Figure 2. Generalized extraction equilibrium for a trivalent metal ion (M³⁺) with a malonamide (L).
Experimental Protocols: Evaluating Malonamide Performance
To provide a framework for the objective comparison of TiBM and other malonamides, the following is a standardized protocol for determining the distribution ratio of a metal ion in a solvent extraction system.
Determination of Distribution Ratio (D)
Objective: To quantify the efficiency of a malonamide in extracting a specific metal ion from an aqueous phase into an organic phase.
Materials:
-
Malonamide extractant (e.g., TiBM, TEMA)
-
Organic diluent (e.g., n-dodecane, toluene)
-
Aqueous phase: Nitric acid (HNO₃) solution of a known concentration containing the metal ion of interest (e.g., Eu³⁺, Am³⁺) at a known concentration.
-
Scintillation cocktail (if using radiotracers)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for metal ion quantification (e.g., ICP-MS, gamma spectrometer)
Procedure:
-
Preparation of Organic Phase: Prepare a solution of the malonamide in the chosen organic diluent at a specific concentration (e.g., 0.5 M).
-
Preparation of Aqueous Phase: Prepare a solution of the metal ion in nitric acid at the desired concentration (e.g., 3 M HNO₃).
-
Extraction: a. In a separatory funnel or centrifuge tube, mix equal volumes of the prepared organic and aqueous phases (e.g., 5 mL of each). b. Agitate the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely. If necessary, centrifuge to aid phase separation.
-
Sampling and Analysis: a. Carefully separate the two phases. b. Take an aliquot from both the aqueous and organic phases. c. Determine the concentration of the metal ion in each phase using the appropriate analytical technique.
-
Calculation of Distribution Ratio: The distribution ratio (D) is calculated as: D = [Metal]org / [Metal]aq Where [Metal]org is the concentration of the metal in the organic phase at equilibrium, and [Metal]aq is the concentration of the metal in the aqueous phase at equilibrium.
Self-Validation:
-
Mass Balance: The total amount of metal ion in the system before extraction should equal the sum of the amounts in the organic and aqueous phases after extraction. A mass balance deviation of less than 5% is generally considered acceptable.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Conclusion: Selecting the Right Malonamide
The choice between this compound and other tetra-alkyl malonamides is not a one-size-fits-all decision. It is a nuanced choice that depends on the specific application, the target metal ions, and the process conditions.
-
This compound (TiBM) , with its branched alkyl chains, offers a unique steric profile that can be advantageous for achieving specific selectivities, particularly in complex mixtures of metal ions. Its bulkiness may also influence phase behavior, potentially mitigating the formation of a third phase under certain conditions.
-
Linear tetra-alkyl malonamides (e.g., TEMA, TnBMA, TOMA) provide a more systematic variation in lipophilicity. Longer chains generally lead to higher distribution ratios for many metal ions but may also increase the propensity for third-phase formation.
Ultimately, the optimal malonamide for a given application must be determined experimentally. By employing standardized protocols, researchers can generate robust, comparable data to guide their selection and optimize their separation processes. The continuous exploration of structure-activity relationships within the malonamide family will undoubtedly lead to the development of even more efficient and selective extractants for a wide range of applications.
References
- Cuillerdier, C., Musikas, C., Hoel, P., Nigond, L., & Vitart, X. (1991). Malonamides as new extractants for nuclear waste solutions. Separation Science and Technology, 26(9), 1229-1244.
- Chalmers University of Technology. (n.d.). Tetradentate amide extraction agents for trivalent lanthanides. Chalmers Research.
- International Atomic Energy Agency. (2004). Implications of Partitioning and Transmutation in Radioactive Waste Management. IAEA-TECDOC-1433.
- Ph.D. defense. (2023). Extractive properties of malonamides for the extraction of uranium(VI) and plutonium(IV).
- PubChem. (n.d.). N,N,N',N'-Tetraethylmalonamide.
- Taylor & Francis Online. (n.d.). Extraction Behaviors of Trivalent Lanthanides from Nitrate Medium by Selected Substituted Malonamides.
- ResearchGate. (2016). N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study.
- ResearchGate. (n.d.). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems.
- ResearchGate. (n.d.). Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid.
- OSTI.GOV. (n.d.). N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series.
- ChemicalBook. (n.d.). N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE.
- PubChem. (n.d.). N,N,N',N'-Tetramethylmalonamide.
- Royal Society of Chemistry. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
- Idaho National Laboratory. (2023). PARTITIONING AND TRANSMUTATION OF USED NUCLEAR FUEL IN SUPPORT OF GEOLOGICAL WASTE DISPOSAL.
- ResearchGate. (n.d.). The Influence of Alkyl Chain Length and Steric Effect on Extraction of Zinc(II) Complexes with 1‐Alkyl‐2‐Methylimidazoles.
- National Center for Biotechnology Information. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
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- 4. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. N,N,N',N'-Tetramethylmalonamide | C7H14N2O2 | CID 10975767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N,N',N'-Tetraethylmalonamide | C11H22N2O2 | CID 551770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE | 14287-99-1 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) and CMPO for Actinide Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Efficient Actinide Separation
The partitioning of actinides from high-level liquid waste (HLLW) is a critical step in managing the long-term radiotoxicity of spent nuclear fuel. The goal is to separate minor actinides (Am, Cm, Np) from the bulk of fission products, particularly the lanthanides, to enable strategies like transmutation or dedicated geological disposal. Over the years, various solvent extraction processes have been developed, with the choice of the core extracting ligand being paramount to the process's efficiency, selectivity, and robustness.
Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) has been the cornerstone of the well-established TRUEX (Transuranium Extraction) process for decades.[1] As a bifunctional organophosphorus extractant, it demonstrates powerful extraction capabilities for actinides in various oxidation states from highly acidic media.[2]
However, the global push towards minimizing long-term waste and developing more sustainable fuel cycles has spurred research into alternative extractants. A key focus has been on "CHON" reagents (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which are completely incinerable and do not produce phosphorus-based secondary waste. Within this class, diamides , and specifically malonamides like N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) , have emerged as promising candidates.[3]
This guide will compare TiBMA and CMPO across several critical performance metrics, providing the scientific community with the data and insights necessary to make informed decisions for their specific separation challenges.
Molecular Structures and Mechanisms
The difference in the chemical structures of CMPO and TiBMA fundamentally dictates their extraction behavior, stability, and stripping characteristics.
Caption: Chemical structures of CMPO and TiBMA.
CMPO is a bifunctional extractant featuring a phosphoryl (P=O) group and a carbonyl (C=O) group. Both oxygen atoms participate in the coordination of the metal ion, forming a stable chelate ring. It extracts trivalent actinides and lanthanides from nitric acid media primarily as a neutral complex, typically with a stoichiometry of [M(NO₃)₃(CMPO)₃].[4]
TiBMA , as a malonamide, possesses two carbonyl (C=O) oxygen atoms as the donor sites, which form a six-membered chelate ring with the metal ion. The absence of a phosphorus atom makes it a CHON-compliant extractant. The general stoichiometry for the extraction of trivalent actinides is believed to be [M(NO₃)₃(L)₃], where L is the diamide ligand.[5]
Performance Comparison: Extraction Efficiency and Selectivity
The effectiveness of an extractant is primarily judged by its ability to efficiently transfer target metal ions from the aqueous phase to the organic phase (high distribution ratio, D) and its ability to discriminate between different metal ions (high separation factor, SF).
Due to the limited availability of direct comparative data for TiBMA, we will utilize data for a close structural analog, N,N,N',N'-tetraisobutyl-3-oxa-glutaramide (TiBOGA) , to provide a representative performance profile for a tetraisobutyl-substituted diamide.[5] TiBOGA shares the same terminal amide functionalities as TiBMA, with an etheric oxygen in the backbone which generally enhances extraction power.
Table 1: Comparison of Distribution Ratios (D) for Actinides in Nitric Acid
| Actinide | D (0.2 M TiBOGA)* | D (0.2 M CMPO)** | Nitric Acid Conc. |
| Am(III) | ~10 | >10 | 3.0 M |
| Pu(IV) | ~8 | >100 | 3.0 M |
| U(VI) | ~3 | ~10 | 3.0 M |
| Np(V) | ~2 | ~1-2 | 3.0 M |
*Data derived from Tian et al. (2005) for 0.2 M TiBOGA in 40/60% 1-octanol/kerosene.[5] **Data generalized from various sources on the TRUEX process, typically 0.2 M CMPO + 1.2-1.4 M TBP in n-dodecane.[1][6]
Analysis of Extraction Behavior:
-
Extraction Power: CMPO is unequivocally a more powerful extractant than the malonamide analog, particularly for tetravalent (Pu⁴⁺) and hexavalent (UO₂²⁺) actinides.[6] This strong extraction is a key feature of the TRUEX process, ensuring high recovery of all transuranic elements from the waste stream.[1]
-
Actinide(III) Extraction: Both extractants show robust extraction of Am(III), a key target in partitioning strategies. The malonamide analog demonstrates very strong Am(III) extraction, with its distribution ratio peaking around 2 M HNO₃ before slightly decreasing, likely due to competition from nitric acid extraction at lower ligand concentrations.[5]
-
Selectivity: A critical challenge in actinide partitioning is the separation of trivalent actinides (An³⁺) from the chemically similar trivalent lanthanides (Ln³⁺), which are present in much higher concentrations in HLLW. While CMPO co-extracts both groups effectively, it shows limited selectivity between them.[7] Diamides, as a class, are being investigated for processes that aim to achieve this separation, often in combination with other reagents in subsequent steps.[8] The development of advanced diamides and process conditions is focused on enhancing this An/Ln selectivity.
Stripping (Back-Extraction)
The recovery of extracted actinides from the loaded organic solvent is as crucial as the initial extraction. The stripping process should be efficient and selective to allow for the separation of different actinide groups from each other and from the lanthanides.
Caption: Generalized workflow for actinide extraction and stripping.
-
CMPO: The high extraction strength of CMPO presents a significant challenge for stripping. Recovering trivalent actinides requires very dilute acid solutions (e.g., 0.04 M HNO₃), while plutonium and uranium require complexing agents like oxalic acid or sodium carbonate.[9] This often necessitates multi-step stripping procedures, increasing process complexity.
-
TiBMA: A key advantage of malonamides is their comparatively easier stripping. The weaker metal-ligand interaction allows for more facile back-extraction of actinides using moderately dilute nitric acid. This simplifies the stripping flowsheet and can potentially improve separation factors between different elements during the stripping stage. For instance, studies on related malonamides show that An(VI)/An(IV) separation can be achieved by modulating acid concentration.[10]
Chemical Stability: Hydrolysis and Radiolysis
Extractants in nuclear fuel reprocessing are subjected to harsh conditions: high acidity and intense radiation fields. Therefore, their stability against hydrolysis (degradation by acid) and radiolysis (degradation by radiation) is critical for process longevity and to prevent the formation of interfering degradation products.
Table 2: Qualitative Comparison of Chemical Stability
| Property | This compound (TiBMA) | CMPO |
| Hydrolysis | Generally high stability. Amide bonds are resistant to acid hydrolysis under typical process conditions.[11] | Susceptible to hydrolysis at the P-C bond, potentially forming acidic degradation products.[1] |
| Radiolysis | Good stability. Degradation primarily involves cleavage of amide and adjacent bonds.[11] | Radiolytic degradation can be significant. Impurities from synthesis can also degrade to form problematic acidic extractants like octylphenylphosphinic acid (POPPA) that strongly retain actinides.[1][12] |
| Degradation Products | Forms secondary amines and monoamides. These are generally incinerable (CHON). | Forms phosphorus-containing acidic compounds that complicate stripping and contribute to secondary waste streams.[1] |
Insights into Stability:
-
Hydrolytic Stability: Diamides like TiBMA generally exhibit excellent resistance to acid hydrolysis. Studies on the similar diglycolamide TODGA showed no observable hydrolysis in nitric acid.[11]
-
Radiolytic Stability: While all organic molecules will degrade under intense radiation, the degradation products of CHON-based extractants like TiBMA are a significant advantage. They are fully incinerable, minimizing secondary solid waste. In contrast, CMPO's degradation can produce phosphorus-containing acids.[1] These acidic byproducts can act as powerful extractants themselves, especially at low acidities, leading to difficulties in stripping the actinides and causing solvent contamination.[12]
Caption: Simplified degradation pathways of CMPO and TiBMA.
Experimental Protocols
The following are generalized, step-by-step methodologies for conducting a comparative actinide extraction experiment.
Protocol 1: Actinide Extraction with TiBMA
-
Solvent Preparation: Prepare a 0.5 M solution of this compound in an appropriate diluent such as n-dodecane. Due to the potential for third-phase formation at high acidities and metal loading, a phase modifier (e.g., 1 M di-2-ethylhexylacetamide) may be required.
-
Aqueous Phase Preparation: Prepare a simulated HLLW solution containing known concentrations of actinide tracers (e.g., ²⁴¹Am, ²³⁹Pu, ²³³U) in 3 M nitric acid.
-
Extraction: Contact equal volumes (e.g., 2 mL) of the prepared organic and aqueous phases in a centrifuge tube. Vortex vigorously for 5 minutes to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic phases.
-
Sampling and Analysis: Carefully take an aliquot from both the aqueous and organic phases. Determine the actinide concentration in each phase using appropriate radiometric techniques (e.g., alpha spectrometry, gamma spectrometry, or liquid scintillation counting).
-
Calculation: Calculate the distribution ratio (D) for each actinide as: D = [Actinide]organic / [Actinide]aqueous.
Protocol 2: Actinide Extraction with CMPO (TRUEX Solvent)
-
Solvent Preparation: Prepare the TRUEX process solvent by dissolving 0.2 M CMPO and 1.4 M Tributyl Phosphate (TBP) in n-dodecane. TBP acts as a phase modifier to prevent third-phase formation.[1]
-
Aqueous Phase Preparation: Use the same simulated HLLW solution as in Protocol 1 (3 M nitric acid with actinide tracers).
-
Extraction, Phase Separation, and Analysis: Follow steps 3-5 from Protocol 1.
-
Calculation: Calculate the distribution ratio (D) for each actinide as described in Protocol 1.
Conclusion and Future Outlook
The choice between this compound and CMPO for actinide extraction is a trade-off between extraction power and process sustainability.
CMPO remains the benchmark for its sheer extraction strength and its proven effectiveness in the TRUEX process. Its ability to robustly extract actinides from highly acidic waste makes it a reliable choice for established reprocessing flowsheets. However, the challenges associated with stripping the extracted actinides and the generation of phosphorus-bearing secondary waste are significant drawbacks.[6][12]
TiBMA and other malonamides represent the next generation of "CHON-compliant" extractants, offering a path to more sustainable and environmentally benign separation processes. Their key advantages include:
-
Complete Incinerability: Degradation products do not add to long-term inorganic waste burdens.
-
Easier Stripping: The weaker extraction facilitates the recovery of actinides, potentially simplifying the overall process flowsheet.
-
High Stability: They exhibit good resistance to acid hydrolysis and radiolysis.[11]
The primary challenge for malonamides is their lower extraction power compared to CMPO, especially for Pu(IV) and U(VI), and the need to manage third-phase formation through the use of diluents or phase modifiers.
For researchers and process developers, the decision hinges on the specific objectives of the separation. If the goal is maximum actinide recovery from a highly acidic stream within an existing infrastructure, CMPO is the proven option. However, for developing future fuel cycles focused on minimizing waste and simplifying the back-end, TiBMA and the broader class of diamides offer a compelling and more sustainable alternative that warrants continued research and development.
References
- Current time information in Noardeast-Fryslân, NL. (Source: Google Search)
- Stripping of actinides, fission and corrosion products from loaded TRUEX solvent (0.2M CMPO+1.2M TBP in dodecane) phase using potassium ferrocyanide. (Source: Ovid)
-
Extraction of Actinide Ions Using Some CMPO-Functionalized Pillar[4] arenes in a Room Temperature Ionic Liquid. (Source: ResearchGate)
- SOLVENT EXTRACTION AND RECOVERY OF THE TRANSURANIC ELEMENTS FROM WASTE SOLUTIONS USINS THE TRUEX PROCESS. (Source: OSTI.GOV)
- Separating the Minor Actinides Through Advances in Selective Coordination Chemistry.
- Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams. (Source: OSTI.gov)
- Extraction of actinide (III, IV, V, VI) ions and TcO4- by N,N,N',N'- tetraisobutyl-3-oxa-glutaramide.
- CMPO purity tests in the TRUEX solvent using americium-241. (Source: INIS-IAEA)
- Comparison of uranyl extraction mechanisms in an ionic liquid by use of malonamide or malonamide-functionalized ionic liquid.
- Kinetics of lanthanide/actinide co-extraction with N,N'-Dimethyl-N,N'-Dibutyltetradecylmalonic diamide (DMDBTDMA).
- CMPO, a new extractant for actinides: A review of the currently available liter
- The State of the Art on Nuclides Separation in High Level Liquid Wastes by Truex Process. (Source: J-STAGE)
- extraction of actinides and lanthanides by calixarenes cmpo.
- Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. (Source: OSTI.GOV)
- Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. (Source: PubMed)
- Amides and Diamides as Promising Extractants in the Back End of the Nuclear Fuel Cycle: An Overview.
- Developing non-radioactive, radical methods to screen for radiolytic stability.
- Ph.D. defense: Study of the extractive properties of malonamides for the separation of uranium(VI) and plutonium(IV). (Source: HAL Open Science)
- Actinide lanthanide separation process - ALSEP.
- Studies on hydrolysis and radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide.
- Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions. (Source: OSTI.GOV)
- N,N,N',N'-TETRAISOBUTYLMALONAMIDE AldrichCPR. (Source: Sigma-Aldrich)
- Radiolytic stability of N,N-didodecyl-N',N'-diethylhexyl diglycolamide.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (Source: Organic Chemistry Portal)
- Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. (Source: Organic Syntheses Procedure)
- Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation.
- Enhanced selectivity for actinides over lanthanides with CMPO ligands secured to a C(3)
- N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (Source: Wiley Online Library)
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A Comparative Guide to the Efficacy of N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) in Rare Earth Element Extraction
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of rare earth element (REE) separation, the choice of extractant is paramount to achieving high purity and yield. This guide provides an in-depth technical comparison of N,N,N',N'-Tetraisobutyl-malonamide (TiBMA), a promising neutral extractant, against established organophosphorus alternatives, namely P507 and Cyanex 923. By delving into the underlying chemistry and presenting available experimental data, this document serves as a critical resource for researchers aiming to optimize their REE separation processes.
The Rise of Malonamides in REE Separation: A Mechanistic Overview
Malonamides, such as TiBMA, represent a class of neutral extractants that offer distinct advantages over traditional acidic extractants. Their extraction mechanism is based on a solvating process where the carbonyl oxygen atoms of the malonamide molecule chelate the trivalent lanthanide ion (Ln³⁺). This interaction facilitates the transfer of the metal ion from the aqueous phase to the organic phase.
A key characteristic of malonamide extraction is the formation of a neutral complex. Typically, two molecules of the malonamide ligand coordinate with one lanthanide ion, forming a disolvate.[1] This can be represented by the following general equation:
Ln³⁺(aq) + 3NO₃⁻(aq) + 2TiBMA(org) ⇌
This mechanism contrasts with the cation-exchange mechanism of acidic extractants like P507, which involves the exchange of protons for metal ions and is highly pH-dependent. The neutral extraction mechanism of TiBMA allows for efficient extraction from acidic solutions without the need for pH adjustment, a significant operational advantage.
Comparative Performance Analysis: TiBMA vs. Organophosphorus Extractants
P507 (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester)
P507 is a widely used acidic extractant known for its excellent separation selectivity, particularly for heavy rare earth elements (HREEs).[2] Its extraction efficiency increases with the atomic number of the REE.
Key Performance Aspects of P507:
-
High Separation Factors for HREEs: P507 exhibits significant separation factors between adjacent heavy rare earth elements.[2]
-
"Reverse-Sequence" Extraction: The extraction ability of P507 increases as the ionic radius of the lanthanide decreases (from La to Lu).[2]
-
pH-Dependent Extraction: Being an acidic extractant, the extraction efficiency of P507 is highly dependent on the pH of the aqueous phase.
-
Stripping: Back-extraction of the loaded REEs is typically achieved using strong acids like hydrochloric acid.[2]
Cyanex 923
Cyanex 923 is a neutral extractant composed of a mixture of four trialkylphosphine oxides. Similar to TiBMA, it extracts REEs through a solvation mechanism.
Key Performance Aspects of Cyanex 923:
-
Extraction from Nitrate and Thiocyanate Media: Cyanex 923 is effective in extracting trivalent lanthanides from both nitrate and thiocyanate solutions.[3]
-
Stoichiometry: In nitrate systems, the extracted species is typically M(NO₃)₃·3(Cyanex 923).[3]
-
Separation Factors: The separation factors for adjacent lanthanides with Cyanex 923 are generally moderate.[3]
This compound (TiBMA)
As a neutral diamide extractant, TiBMA's performance is characterized by its strong chelating ability and stability.
Key Performance Aspects of TiBMA (based on related malonamides and available data):
-
Efficient Extraction from Acidic Media: Malonamides can effectively extract lanthanides from highly acidic solutions.
-
Stoichiometry: Forms a disolvate with trivalent lanthanide ions, [Ln(NO₃)₃(TiBMA)₂].[1]
-
Selectivity: The selectivity of malonamides can be influenced by the alkyl substituents on the nitrogen atoms and the central carbon. The branched isobutyl groups in TiBMA may offer different steric hindrance and solubility properties compared to straight-chain analogues.
Quantitative Data Summary
The following tables summarize available quantitative data for the discussed extractants. It is crucial to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Separation Factors (β) for P507
| REE Pair | Separation Factor (β) | Conditions | Reference |
| Nd/La | 44.25 | 5% (v/v) P507 in HCl | [4] |
| Nd/La | 6.39 | 20% (v/v) P507 in HCl | [4] |
| Nd/La | 3.23 | 40% (v/v) P507 in HCl | [4] |
Table 2: Extraction Stoichiometry
| Extractant | Metal Ion | Stoichiometry (Extractant:Metal) | Reference |
| Malonamide | Pr(III) | 2:1 | [1] |
| TiBMA | U(VI), Pu(IV) | 2:1 | |
| Cyanex 923 | Ln(III) | 3:1 (from nitrate media) | [3] |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed step-by-step methodologies for evaluating the extraction performance of TiBMA.
Protocol 1: Determination of Distribution Coefficients (D) and Separation Factors (β)
-
Preparation of Aqueous Phase: Prepare a stock solution containing a mixture of rare earth nitrates (e.g., La(NO₃)₃, Nd(NO₃)₃, Eu(NO₃)₃, Dy(NO₃)₃, Yb(NO₃)₃) in a desired acidic medium (e.g., 3M HNO₃). The concentration of each REE should be accurately known (e.g., 100 mg/L).
-
Preparation of Organic Phase: Prepare a solution of TiBMA in a suitable organic diluent (e.g., n-dodecane) at a specific concentration (e.g., 0.5 M).
-
Solvent Extraction: In a separatory funnel, mix equal volumes (e.g., 20 mL) of the aqueous and organic phases. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Analysis: Carefully separate the aqueous phase. Determine the concentration of each REE in the aqueous phase using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).
-
Calculation of Distribution Coefficient (D): D = ([REE]org) / ([REE]aq) where [REE]org is the concentration of the REE in the organic phase (calculated by mass balance) and [REE]aq is the concentration of the REE in the aqueous phase at equilibrium.
-
Calculation of Separation Factor (β): β(REE₁/REE₂) = D(REE₁) / D(REE₂)
Protocol 2: Stripping of REEs from Loaded TiBMA
-
Preparation of Loaded Organic Phase: Use the organic phase from Protocol 1, which is now loaded with REEs.
-
Preparation of Stripping Solution: Prepare a stripping solution of a suitable reagent (e.g., dilute nitric acid, oxalic acid, or a complexing agent like DTPA) at a specific concentration.
-
Stripping Process: In a separatory funnel, mix a known volume of the loaded organic phase with a known volume of the stripping solution. Shake vigorously for a set time.
-
Phase Separation and Analysis: Allow the phases to separate. Analyze the REE concentration in the aqueous stripping solution.
-
Calculation of Stripping Efficiency: Stripping Efficiency (%) = (Amount of REE in stripping solution / Initial amount of REE in loaded organic) x 100
Visualization of Experimental Workflow
Caption: Experimental workflow for evaluating REE extraction and stripping with TiBMA.
Logical Relationships in REE Separation
Caption: Key factors influencing the performance metrics in REE separation.
Conclusion and Future Outlook
This compound (TiBMA) presents a compelling case as a neutral extractant for rare earth element separation. Its ability to extract REEs from highly acidic media without pH adjustment offers a significant process advantage over acidic extractants like P507. While direct, comprehensive comparative data against industry-standard extractants is still emerging, the mechanistic understanding of malonamides suggests a high potential for efficient and selective separations.
Future research should focus on generating direct comparative data for TiBMA against P507 and Cyanex 923 under a standardized set of conditions. This will enable a more definitive assessment of its industrial applicability. Furthermore, investigations into the synergistic effects of TiBMA with other extractants could unlock novel separation schemes with enhanced performance. For researchers in hydrometallurgy and critical materials, the exploration of malonamides like TiBMA represents a promising frontier in the quest for more efficient and sustainable rare earth element supply chains.
References
-
The Study For Extracting Rare Earths And Iron In Hydrochloride System By Using Malonamide Extractant And Extraction Dynamics Research. (2017). Globe Thesis. [Link]
-
Nair, G.M., Prabhu, D.R., Mahajan, G.R., & Shukla, J.P. (1993). Tetra-butyl-malonamide and tetra-isobutyl-malonamide as extractants for uranium(VI) and plutonium(IV). Solvent Extraction and Ion Exchange, 11(5), 831-847. [Link]
-
Advantages of P507 Extractant in Rare Earth Element Extraction. (2022). A&M Manufacturing. [Link]
-
Reddy, M. L. P., Varma, R. L., Ramamohan, T. R., Sahu, S. K., & Chakravortty, V. (1998). CYANEX 923 AS AN EXTRACTANT FOR TRIVALENT LANTHANIDES AND YTTRIUM. Solvent Extraction and Ion Exchange, 16(4), 947-966. [Link]
-
Wang, L., et al. (2021). Efficient Separation of Nd(III) and La(III) Via Supported Liquid Membrane Using EHEHPA (P507) as a Carrier. Membranes, 11(11), 868. [Link]
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Performance Analysis of N,N,N',N'-Tetraisobutyl-malonamide in Simulated Nuclear Waste: A Comparative Guide
Introduction: The Challenge of Spent Nuclear Fuel Reprocessing
The management of spent nuclear fuel is a critical challenge in the nuclear industry. A key strategy to mitigate the long-term radiotoxicity of nuclear waste is Partitioning and Transmutation (P&T).[1][2] This approach involves separating long-lived minor actinides (MAs), such as americium (Am) and curium (Cm), from the bulk of fission products, particularly the chemically similar lanthanides (Ln).[2][3] The separated actinides can then be transmuted into shorter-lived or stable isotopes.[1][2]
Solvent extraction is the primary technology for these separations.[1] While the PUREX (Plutonium Uranium Reduction Extraction) process, using tributyl phosphate (TBP), has been successfully implemented for recovering uranium and plutonium, it is not effective for separating trivalent actinides and lanthanides.[2][4] This has driven research into new extractants. An important goal is to develop processes that adhere to the CHON principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which allows the spent solvent to be incinerated, minimizing secondary waste.[5][6]
N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) is a diamide extractant that has emerged as a promising candidate for this purpose. This guide provides an in-depth analysis of TiBMA's performance in simulated nuclear waste, comparing it with key alternatives and detailing the experimental methodologies used for its evaluation.
Mechanism of Extraction: The Role of the Diamide Ligand
Malonamides, like TiBMA, are neutral, bidentate ligands that extract metal ions through a solvating mechanism. The two carbonyl oxygen atoms act as a chelating group, coordinating with the metal cation. In the highly acidic environment of high-level liquid waste (HLLW), typically nitric acid, the extractant forms a complex with the metal nitrate salt, which is then extracted into the organic phase.
The general extraction equilibrium can be represented as: M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃·nL(org)
Where M³⁺ is a trivalent actinide or lanthanide, and L represents the malonamide ligand. The selectivity between actinides and lanthanides arises from the subtle differences in their ionic radii and the nature of their bonding with soft-donor atoms like nitrogen, which can be incorporated into more advanced ligands.[7]
Performance Evaluation of this compound (TiBMA)
The performance of an extractant is judged by several key metrics: extraction efficiency, selectivity, loading capacity, and stability under process conditions.
Extraction Efficiency and Selectivity
TiBMA is part of the diamide class of extractants developed for the DIAMEX (DIAMide EXtraction) process, designed to co-extract actinides and lanthanides from PUREX raffinate.[8] The key performance indicators are the distribution ratio (D), which measures the efficiency of extraction for a specific metal, and the separation factor (SF), which indicates the selectivity between two different metals (e.g., SFₐₘ/ₑᵤ = Dₐₘ / Dₑᵤ).
While specific data for TiBMA is consolidated within broader studies on malonamides, the performance is characterized by good extraction of trivalent metal ions from highly acidic media (3-5 M HNO₃). However, a significant challenge for malonamides is achieving direct separation of actinides from lanthanides; they are typically co-extracted.[8] The subsequent separation requires a second process step, such as the SANEX (Selective Actinide Extraction) process, often employing different, more selective ligands.
Stability: A Critical Parameter
An extractant's stability against chemical and radiolytic degradation is crucial for its viability in an industrial process.
-
Hydrolytic Stability: In the presence of high concentrations of nitric acid, extractants can undergo hydrolysis. Diamides generally exhibit good resistance to hydrolysis.[9]
-
Radiolytic Stability: The intense radiation field of HLLW can degrade the extractant and the diluent, forming byproducts that can interfere with the process, cause phase separation issues (crud formation), and reduce extraction efficiency.[6][10][11] While TBP's degradation products (dibutyl and monobutyl phosphate) are known to cause significant process complications[4][11], CHON-based extractants like TiBMA are designed to yield more benign degradation products that can be managed more easily.[6]
A significant operational issue with N,N'-tetraalkylmalonamides is the formation of a third phase when contacted with nitric acid in standard hydrocarbon diluents.[12] This can be mitigated by adding phase modifiers to the solvent, though this adds complexity to the system.[12]
Comparative Analysis with Alternative Extractants
The performance of TiBMA must be benchmarked against established and other developmental extractants.
| Extractant | Class | Target Process | Key Advantages | Key Disadvantages |
| Tributyl Phosphate (TBP) | Organophosphate | PUREX | High affinity and loading for U(VI) and Pu(IV); well-established industrial process.[6][13] | Poor extraction of An(III); degradation products interfere with stripping and cause crud.[4][11] Not CHON compliant. |
| CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide) | Carbamoylmethyl-phosphine Oxide | TRUEX | Effective for co-extraction of trivalent, tetravalent, and hexavalent transuranics. | Phosphorus-containing (not CHON compliant); requires phase modifiers. |
| N,N,N',N'-Tetraoctyl-diglycolamide (TODGA) | Diglycolamide (CHON) | i-SANEX / ARTSEX | Tridentate coordination leads to very high distribution ratios for An(III) and Ln(III).[14] Good radiolytic and hydrolytic stability.[9] | Lower selectivity between An(III) and Ln(III); requires a subsequent separation step. More complex synthesis. |
| CyMe₄-BTBP (6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2'-bipyridine) | N-donor Ligand (CHON) | GANEX / SANEX | High selectivity for actinides over lanthanides, enabling direct separation.[1] | Slower extraction kinetics compared to some alternatives.[5] Complex multi-step synthesis. |
| This compound (TiBMA) | Malonamide (CHON) | DIAMEX | CHON compliant, facilitating waste management. Simpler synthesis than many advanced extractants. | Co-extracts lanthanides, requiring a second process.[8] Can form a third phase without modifiers.[12] |
Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of extractants like TiBMA follows standardized laboratory procedures. Below is a representative protocol for batch solvent extraction studies.
Preparation of Simulated High-Level Liquid Waste (HLLW)
-
Objective: To create a non-radioactive or low-activity aqueous solution that mimics the chemical composition of actual HLLW from a PUREX process.
-
Procedure:
-
Start with a nitric acid solution of the desired molarity (e.g., 4 M HNO₃).
-
Add stable isotopes of major fission and corrosion products (e.g., Nd, Eu, Sm, Zr, Mo, Fe, Cr, Ni) as nitrate salts to achieve concentrations representative of spent fuel.
-
For studies involving actinides, spike the solution with trace amounts of radioisotopes like ²⁴¹Am(III) and ¹⁵²Eu(III) for easy quantification via gamma spectrometry.
-
Stir the solution until all salts are fully dissolved.
-
Solvent Preparation
-
Objective: To prepare the organic phase containing the TiBMA extractant.
-
Procedure:
-
Dissolve a precise weight of this compound in a suitable organic diluent (e.g., n-dodecane) to achieve the target concentration (e.g., 0.5 M).
-
If a phase modifier is required to prevent third-phase formation, add it to the solution at the specified concentration (e.g., 1.0 M di-2-ethylhexylacetamide).[12]
-
Pre-equilibrate the organic phase by contacting it with a fresh aqueous solution of the same nitric acid concentration as the simulated HLLW. This saturates the organic phase with acid and water, preventing volume changes during the main extraction.
-
Solvent Extraction and Analysis Workflow
The diagram below illustrates the typical workflow for a batch solvent extraction experiment.
Caption: Workflow for a Batch Solvent Extraction Experiment.
-
Step-by-Step Protocol:
-
Contact: Pipette equal volumes (e.g., 2 mL) of the prepared simulated HLLW and the TiBMA organic solvent into a centrifuge tube.
-
Mixing: Agitate the tube vigorously for a set time (e.g., 30 minutes) using a mechanical shaker to ensure the system reaches equilibrium. The rate of extraction can be kinetically limited, so sufficient contact time is crucial.[5][15]
-
Phase Separation: Centrifuge the mixture for 5-10 minutes to achieve a clean and rapid separation of the aqueous and organic phases.
-
Sampling: Carefully pipette aliquots from the center of each phase, avoiding the interface, for analysis.
-
Analysis: Determine the concentration of the metal ions of interest in both the initial aqueous phase and the sampled aqueous and organic phases after extraction. Common techniques include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for stable isotopes or Gamma/Alpha Spectrometry for radioisotopes.
-
Calculation:
-
Calculate the Distribution Ratio (D) for each metal: D = [Metal concentration in organic phase] / [Metal concentration in aqueous phase]
-
Calculate the Separation Factor (SF) between two metals (e.g., Am and Eu): SFₐₘ/ₑᵤ = Dₐₘ / Dₑᵤ
-
-
Conclusion and Future Outlook
This compound (TiBMA) is a viable CHON-compliant extractant for the co-extraction of trivalent actinides and lanthanides from simulated nuclear waste. Its primary advantage lies in its compatibility with a waste management strategy that favors incineration of the spent solvent. However, its performance is marked by two key challenges: a lack of direct selectivity between actinides and lanthanides, necessitating downstream processing, and the tendency to form a third phase in simple hydrocarbon diluents.
Compared to the industrial benchmark TBP, TiBMA offers a path towards a more sustainable fuel cycle but does not replace its function in U/Pu recovery. When compared to more advanced CHON extractants like TODGA or BTPs, TiBMA represents a trade-off. It is synthetically less complex but offers lower extraction power (vs. TODGA) and lacks the high selectivity of N-donor ligands (vs. BTPs).
Future research should focus on optimizing the TiBMA solvent system, including the development of more effective and process-compatible phase modifiers, and on evaluating its performance and stability under continuous counter-current conditions that more closely simulate an industrial plant.
References
- Separation of Actinides(III) from Fission Lanthanides. (n.d.).
- Development of a Solvent Extraction Process for Group Actinide Recovery from Used Nuclear Fuel. (n.d.). CORE.
- METHODS OF SEPARATING THE ACTINIDE ELEMENTS. (n.d.). INIS-IAEA.
- Comparing Branched versus Straight-chained Monoamide Extractants for Actinide Recovery. (n.d.). ResearchGate.
- Speciation and kinetics of actinides and lanthanides in the stripping step of the actinide lanthanide separation (ALSEP) process. (n.d.). Mines Repository.
- Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. (n.d.).
- Separation of Minor Actinides from Lanthanides by Dithiophosphinic Acid Extractants. (n.d.).
- ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. (n.d.). UNLV Radiochemistry.
- N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV.
- Amides as phase modifiers for N,N′-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions. (1996). OSTI.GOV.
- The effect of radiolysis and thermally stimulated acid hydrolysis on tributyl phosphate and its solutions in ISOPAR-M. (n.d.). ResearchGate.
- A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process. (2022). research.chalmers.se.
- Solvent Extraction of Various Metals Including Actinides by Bidentate and Tridentate Diamides. (2025). ResearchGate.
- Comparison of solvent extraction and extraction chromatography resin techniques for uranium isotopic characterization in high-level radioactive waste and barrier materials. (n.d.). PubMed.
- Alpha Radiolysis and Other Factors Affecting Hydrolysis of Tributyl Phosphate. (n.d.). OSTI.GOV.
- Hydrolysis and Radiation Stability of m-Xylylene Bis-diglycolamide: Synthesis and Quantitative Study of Degradation Products by HPLC–APCI+. (2025). ResearchGate.
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A Senior Application Scientist's Guide to Quantifying the Selectivity of N,N,N',N'-Tetraisobutyl-malonamide for Am(III) over Eu(III)
Introduction: The Challenge of Minor Actinide Partitioning
In the management of used nuclear fuel, the separation of trivalent minor actinides (An(III)), such as Americium (Am) and Curium (Cm), from the chemically similar trivalent lanthanides (Ln(III)), or rare-earth elements, represents a formidable challenge. This separation is a critical step in advanced fuel cycles aimed at reducing the long-term radiotoxicity and heat load of high-level radioactive waste. Americium isotopes are significant contributors to the long-term hazards of nuclear waste, and their removal allows for more efficient and safer waste disposal strategies.
The chemical similarity between An(III) and Ln(III) ions, particularly their identical charge and comparable ionic radii, makes their separation difficult. Malonamides, a class of CHON-compliant (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) extractants, have emerged as promising candidates for this task. Their complete incinerability after use is a significant advantage, minimizing the generation of secondary radioactive waste. This guide focuses on N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) , a member of this class, and provides a framework for quantifying its selectivity for Am(III) over Eu(III), which serves as a representative for the lanthanide series.
The Chemical Basis for Selectivity: A Tale of Two f-Orbitals
The modest but crucial selectivity of N-donor ligands like malonamides for Am(III) over Eu(III) is rooted in the subtle differences in their electronic structures. According to the Hard and Soft Acids and Bases (HSAB) theory, both Am(III) and Eu(III) are considered "hard" acids. However, Am(III) exhibits a slightly "softer" character than Eu(III). This difference arises from the nature of their valence f-orbitals.
The 5f orbitals of americium are more spatially extended and accessible for bonding than the more shielded 4f orbitals of europium. This allows for a slightly greater degree of covalency in the bonds formed between Am(III) and the soft nitrogen and oxygen donor atoms of the malonamide ligand.[1] In contrast, the Eu(III)-ligand interaction is more predominantly electrostatic or ionic in nature. Density Functional Theory (DFT) calculations consistently show that Am-N bonds exhibit stronger covalent characteristics than Eu-N bonds, which is believed to be the primary driver of selectivity.[2]
This difference in bond character, though subtle, is sufficient to create a thermodynamic preference for the malonamide to complex with Am(III) over Eu(III) in a competitive solvent extraction environment.
Quantifying Performance: Distribution Ratios and Separation Factors
The efficacy of a solvent extraction process is measured by two key parameters:
-
Distribution Ratio (D): The ratio of the concentration of the metal species in the organic phase to its concentration in the aqueous phase at equilibrium.
-
D = [M]org / [M]aq
-
-
Separation Factor (SF): The ratio of the distribution ratios of two different metal species. For Am(III)/Eu(III) separation, this is:
-
SFAm/Eu = DAm / DEu
-
A higher SFAm/Eu value indicates better separation efficiency. These parameters are highly dependent on experimental conditions, most notably the acidity of the aqueous phase.
While specific experimental data for this compound is not extensively available in the reviewed literature, the general behavior of tetra-alkyl malonamides provides a reliable model for its expected performance. The following table presents typical data for a representative malonamide system, illustrating the characteristic dependence on nitric acid concentration.
Table 1: Representative Extraction Data for a Malonamide System (Data is illustrative of the expected trend for TiBMA based on related malonamide extractants)
| Nitric Acid Concentration [HNO₃] (mol/L) | DAm | DEu | Separation Factor (SFAm/Eu) |
| 0.5 | 0.8 | 0.4 | 2.0 |
| 1.0 | 2.5 | 1.1 | 2.3 |
| 2.0 | 8.0 | 3.2 | 2.5 |
| 3.0 | 15.0 | 5.5 | 2.7 |
| 4.0 | 22.0 | 7.8 | 2.8 |
Causality Behind the Trends:
-
Increasing Distribution Ratios: As the nitric acid concentration increases, the concentration of the nitrate anion (NO₃⁻) also increases. The extraction of trivalent metals by neutral ligands like malonamides proceeds via a charge-neutral complex, typically M(NO₃)₃(L)ₓ. According to Le Châtelier's principle, a higher nitrate concentration in the aqueous phase drives the equilibrium towards the formation of this extractable complex, thus increasing the distribution ratios for both Am(III) and Eu(III).
-
Separation Factor Behavior: For many malonamide systems, the Am/Eu separation factor shows a slight increase or remains relatively constant across a range of nitric acid concentrations.[3] This indicates that the conditions promoting the extraction of Am(III) also promote the extraction of Eu(III), albeit to a lesser extent, consistent with the subtle electronic differences between the two ions.
Experimental Protocol for Determining TiBMA Selectivity
This section provides a self-validating, step-by-step protocol for researchers to quantify the Am(III)/Eu(III) selectivity of TiBMA. The use of radioactive tracers (²⁴¹Am and ¹⁵²Eu) is essential as they allow for highly accurate quantification at the trace concentrations relevant to nuclear waste streams.
Preparation of Reagents
-
Organic Phase: Prepare a 0.5 M solution of this compound (TiBMA) in a suitable aliphatic diluent such as n-dodecane.
-
Expert Insight: n-dodecane is chosen for its high flash point, low water solubility, and chemical stability under radioactive and acidic conditions, mimicking industrial process diluents.
-
-
Aqueous Phase Stock: Prepare a series of aqueous solutions with varying nitric acid concentrations (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 M HNO₃).
-
Tracer Spiking: To a known volume of each aqueous solution, add trace amounts of ²⁴¹Am and ¹⁵²Eu radioisotope standards to achieve a detectable activity level (e.g., ~1-5 kBq/mL).
Solvent Extraction Procedure
-
Contact: In a 15 mL centrifuge tube, pipette 2 mL of the tracer-spiked aqueous phase and 2 mL of the organic TiBMA phase. The 1:1 phase ratio simplifies calculations.
-
Equilibration: Cap the tube tightly and agitate using a mechanical shaker or vortex mixer for at least 30 minutes at a constant temperature (e.g., 25 °C).
-
Expert Insight: A 30-minute agitation period is typically sufficient to ensure that extraction equilibrium is reached. A preliminary kinetic study can be performed to confirm the minimum time required.
-
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm) for 10 minutes to ensure a clean and complete separation of the aqueous and organic phases.
Radiometric Analysis and Calculation
-
Aliquoting: Carefully pipette a 1 mL aliquot from the aqueous phase and a 1 mL aliquot from the organic phase into separate counting vials.
-
Gamma Spectroscopy: Count each aliquot using a high-purity germanium (HPGe) detector or a NaI(Tl) scintillation detector. Record the counts per minute (CPM) for the characteristic gamma-ray peaks of ²⁴¹Am (59.5 keV) and ¹⁵²Eu (121.8 keV, 344.3 keV, etc.).
-
Calculate Distribution Ratios (D):
-
D = (CPM/mL)organic / (CPM/mL)aqueous
-
Calculate DAm and DEu separately for each nitric acid concentration.
-
-
Calculate Separation Factor (SF):
-
SFAm/Eu = DAm / DEu
-
The entire protocol should be repeated in triplicate for each acid concentration to ensure statistical validity.
Visualizing the Workflow and Logic
Diagrams provide a clear, high-level overview of complex procedures and relationships.
Caption: Experimental workflow for determining Am(III)/Eu(III) separation factor.
Caption: Logical diagram of selective complexation driving the separation.
Conclusion
This compound (TiBMA) is a valuable extractant within the malonamide class for partitioning minor actinides from lanthanides. While its selectivity for Am(III) over Eu(III) is modest, it is significant and driven by the greater covalent character of the Am(III)-ligand bond. By systematically varying experimental conditions, particularly nitric acid concentration, and employing the rigorous radiochemical protocol outlined in this guide, researchers can precisely quantify the distribution ratios and separation factors. This data is fundamental for designing and optimizing advanced liquid-liquid extraction processes, such as the DIAMEX process, contributing to a safer and more sustainable nuclear fuel cycle.
References
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Heitzmann, M., Bravard, F., Gateau, C., Boubals, N., Berthon, C., Pécaut, J., Charbonnel, M.-C., & Delangle, P. (2009). Comparison of two tetrapodal N,O ligands: impact of the softness of the heterocyclic N-donors pyridine and pyrazine on the selectivity for Am(III) over Eu(III). Inorganic Chemistry, 48(1), 246–256. [Link]
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Zhang, X., Ye, L., Chen, W., Zhang, X., Chen, W., Chen, M., & Huang, P. (2024). Theoretical Study of Am(III) and Eu(III) Separation by a Bipyridyl Phosphate Ligand. ACS Omega, 9(10), 12060–12068. [Link]
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Babain, V. A., et al. (2014). Distribution ratios and Am/Eu separation factors dependence on nitric acid concentration. ResearchGate. [Link]
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Li, Y., Liu, Y., Li, B., Chen, Q., & Wu, W. (2016). Theoretical insights into the separation of Am(III) over Eu(III) with PhenBHPPA. Dalton Transactions, 45(4), 1461–1468. [Link]
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Li, S., Zhang, W., Wang, C., Tan, C., Zhang, X., Li, S., Tian, W., Guo, H., Wang, L., & Qin, Z. (2016). Solvent extraction of americium(iii) and europium(iii) with tridentate N,N-dialkyl-1,10-phenanthroline-2-amide-derived ligands: extraction, complexation and theoretical study. New Journal of Chemistry, 40(12), 10560-10567. [Link]
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Liu, Y., Li, Y., Li, B., Chen, Q., & Wu, W. (2023). Theoretical Study on the Coordination and Separation Capacity of Macrocyclic N-Donor Extractants for Am(III)/Eu(III). Molecules, 28(17), 6245. [Link]
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A Comparative Guide to the Radiolytic Stability of N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) and Alternative Extractants in Advanced Nuclear Fuel Reprocessing
Introduction
In the pursuit of advanced and sustainable nuclear fuel cycles, the development of robust solvent extraction processes is paramount. The goal of partitioning minor actinides from high-level liquid waste (HLLW) has driven the innovation of "CHON-compliant" extractants—molecules containing only Carbon, Hydrogen, Oxygen, and Nitrogen. This composition allows for complete incinerability of the spent solvent, minimizing secondary waste streams.
Among the promising candidates for these processes (such as DIAMEX - Diamide Extraction), malonamides (MAs) have garnered significant attention. N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) is a notable example, valued for its strong complexing ability with trivalent actinides and lanthanides. However, the operational lifetime and efficiency of any solvent extraction system are critically dependent on the chemical stability of the extractant in a harsh radiological and chemical environment. Ionizing radiation can cleave molecular bonds, leading to degradation products that may decrease extraction efficiency, alter phase behavior, and complicate stripping operations.
This guide provides a comparative analysis of the radiolytic stability of malonamides, with a focus on the principles governing TiBMA, versus other critical classes of extractants: phosphine oxides (e.g., CMPO) and diglycolamides (e.g., TODGA). We will delve into the mechanisms of degradation, present a standardized protocol for evaluating stability, and compare performance based on available experimental data. This document is intended for researchers and process chemists navigating the complex challenge of selecting and qualifying solvent systems for nuclear applications.
The Chemistry of Malonamides: A Primer on TiBMA
Malonamides are bidentate neutral extractants. The two amide carbonyl oxygens act as the primary coordination sites for metal ions. The alkyl groups attached to the amide nitrogens (isobutyl groups in the case of TiBMA) and the central carbon atom are tailored to enhance solubility in the organic diluent (typically a long-chain alkane like n-dodecane) and to modulate the extractant's selectivity and phase stability.
The choice of isobutyl groups in TiBMA represents a balance between providing sufficient lipophilicity to remain in the organic phase while maintaining good hydrodynamic properties and avoiding the formation of a problematic "third phase" at high metal loadings.
Understanding Radiolytic Degradation: Mechanisms and Consequences
Radiolysis in a solvent extraction system is a complex process driven by the interaction of gamma and alpha radiation with all components of the biphasic system: the organic diluent, the extractant, water, and nitric acid.
-
Primary Radiolysis: The vast majority of radiation energy is absorbed by the diluent (e.g., n-dodecane) and the aqueous phase, not the extractant itself. This creates a cascade of reactive species:
-
Diluent: Forms alkane radical cations (RH•+), carbon-centered radicals (R•), and solvated electrons.
-
Aqueous Phase: Water radiolysis generates hydroxyl radicals (•OH), hydrogen atoms (H•), and hydrated electrons (eaq-). In the presence of nitric acid, nitrate radicals (•NO3) and nitrous acid are also formed.[1]
-
-
Secondary Reactions & Extractant Degradation: These highly reactive primary species then attack the extractant molecule. For malonamides, studies on various analogues reveal several key vulnerabilities.[2] Adding alkyl chains to the nitrogen atoms and the central carbon atom—a key feature of TiBMA—weakens the central C-C bond, making it a primary target for scission upon irradiation.[2] Other susceptible sites include the amide C-N bonds.
Visualizing Malonamide Degradation
The following diagram illustrates the primary points of radiolytic attack on a generic malonamide structure, representative of the processes affecting TiBMA.
Caption: Potential radiolytic cleavage sites in a malonamide molecule.
The consequence of this degradation is twofold: a decrease in the concentration of the active extractant and the formation of degradation products. These products, such as secondary amines and carboxylic acids, can interfere with the process by complexing metals, acting as surfactants to promote emulsification, or altering stripping kinetics.[3]
Experimental Design for Assessing Radiolytic Stability
To obtain meaningful and comparable data, a standardized experimental approach is crucial. The following protocol outlines a self-validating system for assessing the radiolytic stability of an extractant.
Workflow for Radiolytic Stability Assessment
Caption: Standardized workflow for evaluating extractant radiolytic stability.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a solution of the extractant (e.g., 0.5 M TiBMA) in the chosen diluent (e.g., n-dodecane).
-
Causality: The concentration is chosen to be representative of proposed flowsheets.
-
Pre-equilibrate the organic phase by contacting it with an equal volume of aqueous nitric acid (e.g., 3 M HNO₃) for 30 minutes with vigorous mixing. Allow phases to separate and use the organic phase for irradiation.
-
Causality: This ensures the solvent is saturated with acid and water as it would be in a real process, which can significantly influence degradation pathways.
-
-
Irradiation:
-
Place the prepared organic samples in sealed vials (e.g., borosilicate glass).
-
Irradiate using a calibrated ⁶⁰Co gamma source at a known dose rate (e.g., 5 kGy/hr).
-
Remove samples at various time points to achieve a range of total absorbed doses (e.g., 100, 250, 500, 750, 1000 kGy).
-
Causality: A gamma source is used to simulate the effects of fission product decay. The dose range covers typical to extreme conditions expected over multiple solvent recycle loops.
-
-
Post-Irradiation Analysis - Chemical Integrity:
-
Determine the remaining concentration of the parent extractant using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Identify and semi-quantify the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality: This provides a direct measure of molecular stability and insight into the degradation pathways.
-
-
Post-Irradiation Analysis - Functional Performance:
-
Distribution Ratio (D) Measurement: Contact the irradiated organic phase with a fresh aqueous solution (3 M HNO₃) spiked with a tracer concentration of a key radionuclide (e.g., ²⁴¹Am or ¹⁵²Eu).
-
After equilibration, separate the phases and measure the radioactivity in each phase using gamma or alpha spectrometry.
-
Calculate the distribution ratio: D = [Activity in Organic Phase] / [Activity in Aqueous Phase].
-
Causality: This is the most critical test. It determines if the irradiated solvent can still perform its primary function of extracting the target elements. A significant drop in D indicates performance failure.
-
Comparative Performance Analysis: Malonamides vs. The Field
Table 1: Comparison of Radiolytic Degradation Rates of Various Extractant Classes
| Extractant Class | Representative Molecule(s) | G-value (molecules/100 eV)¹ | % Degradation @ Dose (kGy) | Key Observations & Citations |
| Malonamides (MA) | Various (e.g., DMDBTDMA) | Data Not Available in Literature | ~20-30% @ 750 kGy | Stability is considered moderate; less stable than TBP under some process conditions.[1][3] Degradation is driven by cleavage of the central C-C and C-N bonds.[2] |
| Phosphine Oxides | CMPO | ~1.4 | Data Not Available in Literature | Highly stable. Degradation products (phosphinic acids) can increase metal retention, complicating stripping.[1] |
| Diglycolamides (DGA) | TODGA | ~8.5 (for neat TODGA) | Data Not Available in Literature | Generally less stable than monoamides and malonamides.[1][4] Degradation rate is ~10x faster than for monoamides.[1] |
| Monoamides (Mono) | DEHBA, DEHiBA | ~3.0 - 4.3 | ~20-30% @ 1000 kGy | Considered a benchmark for high radiolytic stability.[1][5][6] |
¹ G-values are highly dependent on experimental conditions (dose rate, presence of acid/water, diluent). Values are converted from µmol/J where necessary and are for comparative purposes. 1 µmol/J ≈ 9.65 molecules/100 eV.
Mechanistic Insights and Field-Proven Implications
-
Malonamides (TiBMA): The CHON Advantage: The primary advantage of TiBMA is its CHON composition, allowing for straightforward disposal via incineration. The data suggests moderate stability, with a predictable degradation pathway involving the cleavage of the molecule into smaller, likely non-interfering fragments. The key challenge is the reduction in active extractant concentration over time. Studies show that after a significant dose (750 kGy), a substantial fraction of the malonamide remains intact, suggesting potential for viability in processes with moderate radiation fields.[1]
-
CMPO: High Stability with a Caveat: CMPO demonstrates excellent resistance to radiolytic degradation. However, its degradation, though minimal, produces organophosphorus acids. These byproducts are powerful extractants themselves and can lead to an increase in the retention of actinides, making the subsequent stripping step difficult and potentially leading to actinide losses to the wrong process stream. This highlights that parent molecule stability is only part of the story; the nature of the degradation products is equally critical.
-
Diglycolamides (TODGA): Powerful but Sensitive: DGAs like TODGA are exceptionally powerful extractants but exhibit lower radiolytic stability compared to malonamides and especially monoamides.[1] Their application may be better suited for processes where radiation doses are lower, or where solvent replacement is more frequent.
-
Monoamides (DEHBA/DEHiBA): The Stability Benchmark: Monoamides show remarkable stability, withstanding very high absorbed doses with minimal degradation.[6] They serve as an important benchmark against which other, more complex bidentate extractants like TiBMA are measured.
Conclusion
The selection of an extractant for advanced nuclear fuel reprocessing is a multi-faceted decision involving extraction efficiency, selectivity, phase behavior, and chemical stability.
-
This compound (TiBMA) , as a representative of the malonamide class, offers the critical advantage of being a CHON-compliant, incinerable reagent.
-
Experimental data on related malonamides suggests they possess moderate radiolytic stability , superior to diglycolamides but likely less robust than the highly stable monoamides or CMPO.[1]
-
The primary degradation mechanism for substituted malonamides is the cleavage of the central C-C bond and amide C-N bonds, leading to a loss of extraction power over time.[2]
-
Unlike phosphorus-containing extractants like CMPO, the degradation products of TiBMA are not expected to create issues with irreversible metal retention, which is a significant operational advantage.
While further studies quantifying the degradation G-value and identifying the specific degradation products of TiBMA under process-relevant conditions are needed, the available data suggests that malonamides represent a viable and promising class of extractants. Their stability profile, coupled with the significant benefit of creating a fully incinerable waste stream, makes them a compelling choice for the future of sustainable nuclear fuel recycling.
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Brossard, A., et al. (2008). Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. Journal of Physical Chemistry A, 112(43), 10813-10823. [Link]
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Mincher, B. J., et al. (2016). Radiation chemistry of the branched-chain monoamide di-2-ethylhexyl-isobutyramide. Solvent Extraction and Ion Exchange, 34(5), 447-461. [Link]
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Horne, G. P., et al. (2019). Effect of chemical environment on the radiation chemistry of N, N-di-(2-ethylhexyl)butyramide (DEHBA) and plutonium retention. Dalton Transactions, 48(43), 16327-16337. [Link]
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Kerlin, W. M., et al. (2022). Low and High LET Degradation Studies of Metal-Loaded Organic Phase Ligands in the ALSEP Process. Lawrence Livermore National Lab. (LLNL), Livermore, CA (United States). [Link]
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Sasaki, Y., et al. (2002). Extraction of actinides(III), (IV), (V), (VI), and lanthanides(III) by structurally tailored diamides. Solvent Extraction and Ion Exchange, 20(1), 21-36. [Link]
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Nash, K. L. (2004). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. UNLV Radiochemistry. [Link]
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Mincher, B. J., et al. (2016). Radiation chemistry of the branched-chain monoamide di-ethylhexyl-isobutyramide. Idaho National Laboratory (INL). [Link]
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Drader, J. A., et al. (2018). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton Transactions, 47(1), 251-263. [Link]
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Babain, V. A., & Zilberman, B. Y. (2018). Actinide-lanthanide separation with solvents on the base of amides of heterocyclic diacids. Journal of Radioanalytical and Nuclear Chemistry, 316(2), 525-534. [Link]
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Wetherill, M. F., et al. (2024). Developing non-radioactive, radical methods to screen for radiolytic stability. Idaho National Laboratory. [Link]
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Elliot, A. J. (1994). Rate constants and g-values for the simulation of the radiolysis of light water over the range 0-300 deg C. INIS-IAEA. [Link]
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Rao, C. V. (2021). INVESTIGATIONS ON THE EXTRACTION BEHAVIOR OF ACTINIDES IN IONIC LIQUID MEDIUM AND THE PHYSICOCHEMICAL AND AGGREGATION PROPERTIES. Shodhganga. [Link]
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Sugo, Y., et al. (2002). Studies on hydrolysis and radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide. Radiochimica Acta, 90(3), 161-165. [Link]
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Meesungnoen, J., & Jay-Gerin, J. P. (2013). Variation of the G values (molecule/100 eV) for the radiolysis... ResearchGate. [Link]
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Muroya, Y., et al. (2017). Fig. 1. Temperature dependence of the G-values (in molecules/100 eV)... ResearchGate. [Link]
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Sugo, Y., et al. (2002). Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. INIS-IAEA. [Link]
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Madic, C., & Hudson, M. J. (Eds.). (1998). Diamides as actinide extractants for various waste treatments. Semantic Scholar. [Link]
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Ravi, J., et al. (2014). Radiolytic stability of N,N-didodecyl-N',N'-diethylhexyl diglycolamide. Journal of Radioanalytical and Nuclear Chemistry, 300(2), 981-986. [Link]
-
Verlinden, M., et al. (2022). Gamma radiolytic stability of the novel modified diglycolamide 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) for grouped actinide extraction. RSC advances, 12(19), 11843-11853. [Link]
-
Horne, G. P., et al. (2020). Gamma radiolysis of hydrophilic diglycolamide ligands in concentrated aqueous nitrate solution. Dalton Transactions, 49(43), 15413-15423. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N,N,N',N'-Tetraisobutyl-malonamide (TIBM) Quantification
Introduction: The Critical Role of TIBM Quantification and Method Validation
N,N,N',N'-Tetraisobutyl-malonamide (TIBM) is a highly substituted diamide ligand of significant interest in fields such as solvent extraction for nuclear fuel reprocessing and metallurgical separations. Its precise and accurate quantification is paramount for process optimization, quality control, and regulatory compliance. When analytical data is generated across different laboratories, using different equipment, or by transferring a method to a new site, a rigorous cross-validation process is essential. This ensures the consistency and reliability of the data, which forms the bedrock of critical decision-making.[1]
This guide provides a comprehensive framework for the cross-validation of analytical methods for TIBM quantification. We will compare two common, powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide the scientific rationale and detailed protocols necessary for a successful cross-validation study. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a lifecycle approach to analytical procedures.[2][3]
The objective of validating any analytical procedure is to demonstrate its fitness for the intended purpose.[4] Cross-validation specifically aims to compare data from two different analytical methods or the same method used in different laboratories to determine if the results are comparable.[5] This process is a regulatory expectation and a cornerstone of good scientific practice.[1][6]
Overview of Core Analytical Methodologies for TIBM
The selection of an analytical method depends on factors like required sensitivity, sample matrix complexity, and available instrumentation. For a molecule like TIBM, which lacks a strong native chromophore but possesses good thermal stability, both HPLC and GC are viable techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical and chemical analysis. For a compound like TIBM, which has amide functionalities, UV detection at low wavelengths (e.g., 200-220 nm) is typically employed.
-
Expertise & Experience: The primary challenge with HPLC-UV for TIBM is achieving sufficient sensitivity and specificity, as many solvents and potential impurities also absorb in the low UV range. Therefore, meticulous method development is required to ensure the peak of interest is well-resolved from any matrix components. The choice of a C18 reverse-phase column is standard for non-polar to moderately polar analytes like TIBM, offering robust and reproducible separations.[7] A mobile phase of acetonitrile and water is chosen for its UV transparency and excellent solvating properties for this class of compounds.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and often higher sensitivity compared to HPLC-UV. The gas chromatograph separates volatile and thermally stable compounds, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.
-
Expertise & Experience: TIBM, being a substituted malonamide, is expected to have sufficient volatility and thermal stability for GC analysis. The key to a successful GC-MS method is optimizing the temperature program to ensure sharp, symmetrical peaks without on-column degradation.[10][11] The use of a low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is a common and effective choice for a wide range of semi-volatile organic compounds.[10] Electron Ionization (EI) is selected as the ionization source due to its robustness and ability to create reproducible fragmentation patterns, which are invaluable for confirmatory identification.
The Cross-Validation Protocol: A Step-by-Step Guide
Cross-validation is required to demonstrate the relationship between data from different bioanalytical methods or laboratories.[12][13] The following protocol outlines a comparative testing approach, which is the most common strategy for validating an established analytical method in a new setting.[14][15]
Objective and Acceptance Criteria
-
Objective: To demonstrate the equivalence of results for TIBM quantification between an established HPLC-UV method (Method A) and a newly developed GC-MS method (Method B).
-
Acceptance Criteria: The percentage difference between the mean results obtained by the two methods for each concentration level should not exceed ±15.0%. The overall correlation coefficient (R²) of a plot of Method B results versus Method A results should be ≥ 0.99. These criteria are based on standard industry practices for bioanalytical method validation.[12]
Experimental Workflow
The workflow ensures a direct and controlled comparison of the two analytical procedures.
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Benchmarking N,N,N',N'-Tetraisobutyl-malonamide: A Comparative Guide to Established Separation Processes
This guide provides a comprehensive technical comparison of N,N,N',N'-Tetraisobutyl-malonamide (TiBM) against established processes, primarily focusing on its applications in nuclear fuel reprocessing and its potential in drug development. For researchers, scientists, and drug development professionals, this document outlines the performance of TiBM with supporting experimental data and detailed protocols, offering a thorough understanding of its capabilities and potential advantages.
Introduction: The Role of Malonamides in Separation Science and Medicine
Malonamides are a class of organic compounds that have garnered significant interest due to their versatile applications. In the realm of separation science, particularly in the reprocessing of spent nuclear fuel, they are valued for their ability to selectively extract valuable and highly radioactive elements. This is crucial for reducing the long-term radiotoxicity of nuclear waste and for recycling fissile materials.
Beyond the nuclear industry, malonamide derivatives are recognized as privileged structures in drug design.[1] They have been investigated for a range of therapeutic applications, including as enzyme inhibitors and as scaffolds for anticancer agents.[1][2][3] This dual applicability makes a thorough understanding of their performance characteristics essential for a broad scientific audience.
This guide will focus on a specific, sterically hindered malonamide, this compound (TiBM), and benchmark its performance against the well-established PUREX (Plutonium and Uranium Recovery by Extraction) process, the cornerstone of nuclear fuel reprocessing for decades. We will also explore its relevance in the context of advanced separation processes like DIAMEX (Diamide Extraction) and its potential in the pharmaceutical landscape.
This compound (TiBM): Synthesis and Physicochemical Properties
A fundamental aspect of evaluating a compound's utility is understanding its synthesis and inherent properties.
Synthesis of this compound (TiBM)
The synthesis of TiBM is a critical first step for its application in any field. A detailed, replicable protocol is essential for researchers.
Experimental Protocol: Synthesis of this compound (TiBM)
This protocol is based on established methods for the synthesis of malonamides.
Materials:
-
Malonyl dichloride
-
Diisobutylamine
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Triethylamine (or other suitable base)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., hexane or ethanol)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, dissolve diisobutylamine (4 equivalents) and triethylamine (4 equivalents) in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Malonyl Dichloride: While stirring vigorously, add a solution of malonyl dichloride (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent like hexane or ethanol to yield a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized TiBM using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
dot graph TD { A[Start: Diisobutylamine + Triethylamine in Diethyl Ether] --> B{Cool to 0°C}; B --> C{Dropwise addition of Malonyl Dichloride}; C --> D{Stir overnight at Room Temperature}; D --> E{Quench with Water}; E --> F{Extract with Diethyl Ether}; F --> G{Wash Organic Layer}; G --> H{Dry and Concentrate}; H --> I[Purify by Recrystallization]; I --> J[Characterize Product]; J --> K[End: Pure TiBM]; }
Caption: Workflow for the synthesis of this compound (TiBM).
Performance in Nuclear Fuel Reprocessing: A Comparative Analysis
The primary application of TiBM and other malonamides is in the partitioning of actinides and lanthanides from the high-level liquid waste generated during the PUREX process.
The Established Benchmark: The PUREX Process
The PUREX process is the industrial standard for reprocessing spent nuclear fuel. It utilizes a 30% solution of tri-n-butyl phosphate (TBP) in a hydrocarbon diluent (like kerosene) to selectively extract uranium (U) and plutonium (Pu) from a nitric acid solution, leaving most of the fission products in the aqueous phase.[4]
TiBM as a Challenger: Extraction of Uranium and Plutonium
A study by Nair et al. (1993) provides a direct comparison of TiBM with its straight-chain analogue, tetra-butyl-malonamide (TBMA), for the extraction of U(VI) and Pu(IV) from nitric acid media into n-dodecane.[5][6][7]
Key Findings:
-
Extraction Efficiency: Both TiBM and TBMA were found to extract U(VI) and Pu(IV) as their disolvates.[5][6][7]
-
Effect of Alkyl Chain Structure: The straight-chain TBMA exhibited higher extraction efficiency for both U(VI) and Pu(IV) compared to the sterically hindered, branched-chain TiBM.[5][6][7]
-
Selectivity: A crucial performance metric is the separation factor (SF), which indicates the ability to selectively extract one element over another. TiBM, despite its lower extraction efficiency, afforded better selectivity for the separation of Pu(IV) over U(VI) compared to TBMA.[5][6][7]
Experimental Data Summary:
| Extractant | Metal Ion | Distribution Ratio (D) at 3M HNO₃ | Separation Factor (SF Pu/U) |
| TiBM | U(VI) | ~10 | ~3 |
| Pu(IV) | ~30 | ||
| TBMA | U(VI) | ~20 | ~1.5 |
| Pu(IV) | ~30 | ||
| TBP (30%) | U(VI) | ~10-15 | ~0.2-0.5 |
| Pu(IV) | ~2-3 |
Note: Data for TiBM and TBMA are approximated from the graphical data presented in Nair et al. (1993). TBP data is based on typical PUREX process performance.
dot graph { layout=neato; node [shape=box]; TiBM [label="TiBM"]; TBMA [label="TBMA"]; TBP [label="TBP"]; U_VI [label="U(VI) Extraction"]; Pu_IV [label="Pu(IV) Extraction"]; Selectivity [label="Pu/U Selectivity"];
TiBM -- U_VI [label="Moderate"]; TiBM -- Pu_IV [label="High"]; TiBM -- Selectivity [label="Good"];
TBMA -- U_VI [label="High"]; TBMA -- Pu_IV [label="High"]; TBMA -- Selectivity [label="Poor"];
TBP -- U_VI [label="High"]; TBP -- Pu_IV [label="Moderate"]; TBP -- Selectivity [label="Poor"]; }
Caption: Comparative performance of TiBM, TBMA, and TBP for U(VI) and Pu(IV) extraction.
TiBM in Advanced Reprocessing: The DIAMEX Process and Trivalent Actinide/Lanthanide Separation
While the PUREX process effectively recovers uranium and plutonium, the high-level waste contains minor actinides (Am, Cm, Np) and lanthanides, which are responsible for the long-term radiotoxicity. The DIAMEX process, utilizing malonamides, is designed to co-extract these trivalent actinides and lanthanides.
The separation of trivalent actinides from lanthanides is challenging due to their similar ionic radii and chemical properties. The efficiency of this separation is a key benchmark for advanced reprocessing agents.
Experimental Protocol: Solvent Extraction of Am(III) and Eu(III)
This generalized protocol can be adapted to compare the performance of TiBM with other extractants.
Materials:
-
This compound (TiBM) solution in a suitable diluent (e.g., n-dodecane).
-
Aqueous nitric acid solutions of varying concentrations (e.g., 0.1 M to 4 M).
-
Radiotracers of Americium-241 (Am(III)) and Europium-152 (Eu(III)).
-
Scintillation vials and liquid scintillation counter.
-
Vortex mixer and centrifuge.
Procedure:
-
Preparation of Phases: Prepare the organic phase by dissolving a known concentration of TiBM in the diluent. Prepare the aqueous phase by spiking a nitric acid solution of a specific concentration with the Am(III) and Eu(III) radiotracers.
-
Extraction: In a centrifuge tube, mix equal volumes of the organic and aqueous phases.
-
Equilibration: Vortex the mixture vigorously for a set time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
-
Sampling and Analysis: Take aliquots from both the aqueous and organic phases and measure their radioactivity using a liquid scintillation counter.
-
Calculation of Distribution Ratio (D) and Separation Factor (SF):
-
D = (Counts per minute per mL in organic phase) / (Counts per minute per mL in aqueous phase)
-
SF (Am/Eu) = D_Am / D_Eu
-
dot graph G { rankdir=LR; node [shape=box]; A [label="Prepare Aqueous Phase\n(HNO3 + Am(III) + Eu(III))"]; B [label="Prepare Organic Phase\n(TiBM in diluent)"]; C [label="Mix and Vortex"]; D [label="Centrifuge for Phase Separation"]; E [label="Sample Aqueous and Organic Phases"]; F [label="Measure Radioactivity"]; G [label="Calculate D and SF"]; A -- C; B -- C; C -- D; D -- E; E -- F; F -- G; }
Caption: Experimental workflow for determining Am(III)/Eu(III) separation performance.
Stability Under Process Conditions: A Critical Consideration
The harsh environment of nuclear fuel reprocessing, characterized by high acidity and intense radiation, necessitates that the solvent system exhibits high stability.
-
Hydrolytic Stability: Malonamides can undergo hydrolysis in acidic aqueous solutions, which can lead to a decrease in their extraction efficiency.[8] However, studies have shown that the amide bonds in some methacrylamides have greater hydrolytic stability compared to methacrylate esters.[9] This suggests that the amide linkages in TiBM may offer an advantage over the phosphate ester in TBP.
-
Radiolytic Stability: The intense gamma radiation field in reprocessing can lead to the degradation of the extractant and diluent.[10] The radiolytic stability of N,N-dialkyl amides has been studied, and it was found that while degradation occurs, the overall stability can be good, and the complexation of plutonium is not significantly affected by either alpha or gamma irradiation under certain conditions.[11] Further research is needed to quantify the radiolytic stability of TiBM specifically and compare it directly to the well-documented degradation of TBP.
Malonamides in Drug Development: A Different Arena of Performance
The structural features of malonamides that make them effective metal extractants also lend themselves to applications in medicinal chemistry.
Malonamide Derivatives as Enzyme Inhibitors
Enzyme inhibitors are a cornerstone of modern pharmacology, used to treat a wide array of diseases.[12][13] Malonamide derivatives have been synthesized and evaluated as potent inhibitors of various enzymes.
-
α-Glucosidase Inhibitors: A series of new malonamide derivatives have been shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting significantly higher activity than the standard drug acarbose.[2][3] This has implications for the development of new treatments for diabetes.
-
Protease Inhibitors: The peptidomimetic nature of some malonamide derivatives makes them attractive candidates for the design of protease inhibitors, which are crucial in treating viral infections and cancer.[12][13]
Malonamides in Cancer Research
The development of novel anticancer agents is a continuous effort in medicinal chemistry. Malonamide derivatives have been explored for their potential in this area. For instance, succinamide derivatives, which share a similar diamide core, have been synthesized and shown to exhibit significant anti-cancer activity against a range of human cancer cell lines.[14] The adaptability of the malonamide scaffold allows for the synthesis of diverse libraries of compounds for screening against various cancer targets.
Conclusion: The Versatile Performance of this compound
This compound (TiBM) demonstrates a versatile performance profile that makes it a compound of significant interest in both industrial and pharmaceutical research.
In the context of nuclear fuel reprocessing , TiBM presents a viable alternative to the established PUREX solvent, TBP, particularly in advanced separation schemes. While its extraction efficiency for U(VI) and Pu(IV) may be lower than its straight-chain analogue, its enhanced selectivity for plutonium is a notable advantage. Its primary role, however, lies in the potential for separating trivalent actinides and lanthanides, a critical step in reducing the long-term radiotoxicity of nuclear waste. Further research is warranted to fully quantify its performance in this regard and to thoroughly assess its long-term stability under process conditions.
For drug development professionals , the malonamide scaffold, exemplified by TiBM, offers a promising starting point for the design of novel therapeutics. The demonstrated activity of malonamide derivatives as enzyme inhibitors and their potential in cancer research highlight the value of this chemical class. The synthetic accessibility of TiBM and its analogues allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.
This guide has provided a comparative overview of TiBM's performance, supported by available experimental data. It is intended to serve as a valuable resource for scientists and researchers exploring the applications of this versatile molecule.
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Nair, G.M., Prabhu, D.R., Mahajan, G.R., & Shukla, J.P. (1993). TETRA-BUTYL-MALONAMIDE AND TETRA-ISOBUTYL MALONAMIDE AS EXTRACTANTS FOR URANIUM(VI) AND PLUTONIUM(IV). Solvent Extraction and Ion Exchange, 11(5), 831-847. [Link]
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Nair, G.M., Prabhu, D.R., Mahajan, G.R., & Shukla, J.P. (1993). Tetra-butyl-malonamide and tetra-isobutyl-malonamide as extractants for uranium(VI) and plutonium(IV) (Journal Article). OSTI.GOV. [Link]
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Nair, G.M., Prabhu, D.R., Mahajan, G.R., & Shukla, J.P. (1993). TETRA-BUTYL-MALONAMIDE AND TETRA-ISOBUTYL MALONAMIDE AS EXTRACTANTS FOR URANIUM(VI) AND PLUTONIUM(IV). Solvent Extraction and Ion Exchange, 11(5), 831-847. [Link]
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Culler, F. L., & Flanary, J. R. (n.d.). Solvent Extraction Separation of Uranium and Plutonium from Fission Products. DTIC. [Link]
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Various Authors. (2024). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Request PDF. ResearchGate. [Link]
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Various Authors. (n.d.). Dependence of the distribution ratios of Am(III) and Eu(III) on the.... ResearchGate. [Link]
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Various Authors. (n.d.). Distribution ratios D of Am(III) as a function of the ligand.... ResearchGate. [Link]
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Various Authors. (n.d.). Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction?. ResearchGate. [Link]
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Culler, F. L., & Flanary, J. R. (n.d.). Solvent Extraction Separation of Uranium and Plutonium from Fission Products. DTIC. [Link]
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Koubský, T., & Luštinec, J. (2022). Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. Frontiers in Chemistry, 10, 1043384. [Link]
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Comparative DFT Study of Lanthanide Complexes with Different Malonamides: A Guide for Researchers
Abstract
The separation of trivalent lanthanides (Ln) from actinides (An) is a critical challenge in the management of spent nuclear fuel and the recovery of valuable rare-earth elements.[1][2][3] Malonamides have emerged as a promising class of extractant ligands due to their high affinity for trivalent metal ions, complete incinerability, and tunable selectivity. This guide provides a comparative analysis of lanthanide complexes with various malonamide ligands, leveraging Density Functional Theory (DFT) to elucidate the structural, thermodynamic, and electronic factors governing their complexation and selectivity. By integrating theoretical insights with experimental findings, we aim to provide researchers with a robust framework for the rational design of next-generation separation agents.
Introduction: The Intersection of Nuclear Chemistry and Computational Design
The chemical similarity between trivalent lanthanides and minor actinides makes their separation one of the most difficult tasks in hydrometallurgy.[4] Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and enabling a closed nuclear fuel cycle.[5][6] Solvent extraction using organic ligands that can selectively bind to these metal ions is the most established method for this purpose.[7]
Malonamides, characterized by a central methylene group flanked by two amide functionalities, act as efficient bidentate chelators, coordinating to the lanthanide ion through the two carbonyl oxygen atoms.[8][9] The substituents on the amide nitrogen atoms and the central carbon can be systematically varied to fine-tune the ligand's solubility and extraction efficiency.
While experimental approaches are indispensable, they are often resource-intensive and time-consuming.[1] Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful, cost-effective tool for predicting the efficacy of ligands.[1][10] DFT allows for the precise calculation of molecular geometries, binding energies, and electronic properties, providing invaluable insights into the coordination chemistry that drives separation efficiency.[1][11] This guide will demonstrate how comparative DFT studies can illuminate trends in lanthanide-malonamide complexation, guiding the synthesis of more selective and efficient extractants.
The Causality Behind the Calculation: A DFT Methodology Primer
To accurately model lanthanide complexes, a computational approach must account for the unique electronic structure of the f-block elements, particularly the relativistic effects that arise from their large atomic nuclei.[12][13]
Expertise in Method Selection: Functionals and Basis Sets
The choice of the DFT functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals like B3LYP are widely used and have shown reliable agreement with experimental crystallographic data for lanthanide-malonamide complexes.[7][14] Functionals from the Minnesota family, such as M06 , are also excellent choices, often providing improved accuracy for thermochemistry.[12][14]
-
Basis Sets: Due to the large number of electrons in lanthanide atoms, Relativistic Effective Core Potentials (RECPs) are employed.[15][16] RECPs replace the core electrons with a potential, significantly reducing computational cost while implicitly including scalar relativistic effects.[13] The Stuttgart-Dresden (SDD) ECP is a common and effective choice for lanthanides.[7] For lighter atoms like carbon, oxygen, nitrogen, and hydrogen, Pople-style basis sets (e.g., 6-31+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are appropriate.[7][12]
-
Solvent Effects: To simulate the conditions of liquid-liquid extraction, solvent effects can be included using continuum models like the Polarized Continuum Model (PCM).[14] This is crucial as the solvent environment can significantly influence the thermodynamics of complexation.
Self-Validating Protocol: Step-by-Step DFT Workflow for a [Ln(malonamide)₂]³⁺ Complex
This protocol outlines a validated workflow for geometry optimization and energy calculation of a representative lanthanide-malonamide complex.
-
Ligand Construction: Build the 3D structure of the desired malonamide ligand (e.g., N,N,N',N'-tetramethylmalonamide) using molecular modeling software.
-
Initial Complex Geometry: Place the lanthanide ion (e.g., La³⁺) and two malonamide ligands in a reasonable starting coordination geometry. Crystal structure data, where available, provides an excellent starting point.[8][17]
-
Geometry Optimization:
-
Select a DFT functional (e.g., B3LYP).
-
Assign the appropriate basis sets: an RECP (like SDD) for the lanthanide and a basis set like 6-31+G(d,p) for all other atoms.
-
Perform a full geometry optimization calculation. This process iteratively adjusts the atomic positions to find the lowest energy conformation.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Single-Point Energy Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., def-TZVP) to refine the electronic energy of the complex.[4]
-
Data Analysis:
-
Measure key structural parameters like Ln-O bond lengths and O-Ln-O bond angles.
-
Calculate the binding energy by subtracting the energies of the individual optimized fragments (one lanthanide ion and two malonamide ligands) from the energy of the optimized complex.
-
Analyze the frontier molecular orbitals (HOMO/LUMO) and atomic charges to understand the nature of the metal-ligand bonding.
-
Visualizing the Workflow
The following diagram illustrates the computational pipeline for analyzing lanthanide-malonamide complexes.
Caption: A flowchart of the DFT workflow for lanthanide complexes.
Comparative Analysis: Structure, Stability, and Selectivity
DFT calculations reveal clear trends across the lanthanide series and as a function of malonamide substitution. The primary coordination involves the two carbonyl oxygen atoms of each malonamide ligand binding to the lanthanide center. In the presence of nitrate ions, as is common in extraction systems, the lanthanide ion is often 10-coordinate, bonding to four oxygen atoms from two malonamide ligands and six oxygen atoms from three bidentate nitrate anions.[8]
Structural Parameters
The interaction between the hard Lewis acidic lanthanide ions and the hard oxygen donor atoms of the malonamide is predominantly ionic.[13][15] A key structural indicator is the Ln-O bond length, which contracts across the lanthanide series due to the well-known phenomenon of lanthanide contraction.
| Complex | Lanthanide | Calculated Ln-O Bond Length (Å) | Experimental Ln-O Bond Length (Å) | Coordination Number |
| [La(TPMA)]³⁺ | La | ~2.55 - 2.60 | ~2.53 - 2.58 | 10 (with NO₃⁻) |
| [Nd(L)₂(NO₃)₃] | Nd | ~2.48 - 2.52 | ~2.46 - 2.50[8] | 10 |
| [Eu(L)₂(NO₃)₃] | Eu | ~2.43 - 2.47 | Not Available | 10 |
Data is representative and compiled from typical DFT results and experimental data. L = a generic malonamide, TPMA = tetrapropyl malonamide.[14]
Thermodynamic Stability
The stability of the formed complexes is the thermodynamic driving force for the extraction process. DFT can be used to calculate the Gibbs free energy of complexation (ΔG), which provides a direct measure of stability and selectivity.
| Reaction | ΔG (gas phase, kcal/mol) | ΔG (n-hexane, kcal/mol) |
| La³⁺ + TPMA → [La(TPMA)]³⁺ | -295.5 | -98.7 |
| La³⁺ + TPDGA → [La(TPDGA)]³⁺ | -315.2 | -115.4 |
Data adapted from a DFT study comparing tetrapropyl malonamide (TPMA) and tetrapropyl diglycolamide (TPDGA). Negative values indicate favorable complexation.[14]
These results computationally confirm experimental observations that diglycolamides (TPDGA) are more efficient extractants for La³⁺ than malonamides (TPMA), as evidenced by the more negative ΔG of complexation.[14] This is attributed to the additional ether oxygen in the diglycolamide backbone providing enhanced chelation.
Visualizing the Complex
The general structure of a lanthanide ion coordinated by two bidentate malonamide ligands is depicted below.
Caption: General coordination of a Lanthanide ion with malonamides.
Conclusion and Future Outlook
This guide demonstrates that Density Functional Theory is an essential tool for the comparative study of lanthanide complexes with malonamide ligands. DFT calculations provide a detailed, atomistic understanding of the structural and thermodynamic properties that govern complexation. The strong correlation between computational predictions and experimental results validates DFT as a predictive tool for screening and designing new ligands.[1][14]
Future work should focus on systematically exploring the effects of a wider range of substituents on the malonamide backbone to develop quantitative structure-property relationships. Furthermore, combining DFT with molecular dynamics simulations can provide insights into the dynamic behavior of these complexes at liquid-liquid interfaces, offering a more complete picture of the solvent extraction process.[9] By continuing to bridge computational insights with experimental validation, the development of highly selective and efficient separation agents for critical f-block elements can be significantly accelerated.
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- 11. escholarship.org [escholarship.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Comparative studies of quasi‐relativistic density functional methods for the description of lanthanide and actinide complexes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
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- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N,N',N'-Tetraisobutyl-malonamide
Welcome to your essential guide for the safe and compliant disposal of N,N,N',N'-Tetraisobutyl-malonamide (TIBM). As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with our responsibility to ensure laboratory safety and environmental stewardship. This guide provides in-depth, procedural instructions grounded in established safety protocols and chemical principles, empowering you to manage TIBM waste with confidence and integrity.
Understanding this compound: A Safety Profile
This compound is a substituted diamide of malonic acid. While it is not classified as an acutely toxic substance, a thorough understanding of its properties is crucial for safe handling and disposal.
Key Safety Considerations:
-
Physical State: Typically a white to off-white solid.
-
Hazards:
-
May cause skin and eye irritation upon contact.
-
Inhalation of dust can lead to respiratory tract irritation.
-
While stable under normal conditions, it is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[1]
-
Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
-
-
Exposure Controls:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 14287-99-1 |
| Molecular Formula | C₁₉H₃₈N₂O₂ |
| Primary Hazards | Skin and eye irritation |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, strong reducing agents |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of TIBM is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a comprehensive approach, from initial waste collection to final disposal.
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Detailed Disposal Protocols
This protocol is suitable for the disposal of uncontaminated, solid TIBM waste. The principle here is secure containment and proper labeling to ensure it is handled correctly by your institution's hazardous waste management team.
Materials:
-
Clearly labeled, sealable, and chemically compatible waste container.
-
"Hazardous Waste" labels compliant with your institution's and local regulations.
-
Appropriate PPE (gloves, safety goggles, lab coat).
Procedure:
-
Container Selection: Choose a waste container that is in good condition, free of contamination, and has a secure lid. The container material must be compatible with TIBM.
-
Waste Collection: Carefully transfer the solid TIBM waste into the designated container. Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible solvent (e.g., isopropanol) to minimize airborne particles, but only if this does not create an additional hazard.
-
Labeling: Securely attach a "Hazardous Waste" label to the container. Fill out the label completely and accurately, including:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The name of the generating researcher and laboratory.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory. Ensure it is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal Request: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
For laboratories equipped to perform chemical treatments, acid hydrolysis can be employed to break down the amide bonds of TIBM, converting it into malonic acid and isobutylamine. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Scientific Principle: Amides can be hydrolyzed to their constituent carboxylic acids and amines under acidic conditions.[2] The reaction is typically facilitated by heating.[2]
Materials:
-
This compound waste.
-
Hydrochloric acid (HCl), 2 M solution.
-
Sodium hydroxide (NaOH) solution for neutralization.
-
pH indicator strips or a pH meter.
-
Round-bottom flask and reflux condenser.
-
Heating mantle.
-
Stir bar and magnetic stir plate.
-
Appropriate PPE.
Procedure:
-
Reaction Setup: In a chemical fume hood, place the TIBM waste into a round-bottom flask equipped with a stir bar. For every 1 gram of TIBM, add approximately 10-20 mL of 2 M HCl.
-
Hydrolysis: Attach a reflux condenser to the flask and begin stirring the mixture. Gently heat the solution to reflux using a heating mantle. Allow the reaction to proceed for several hours (e.g., 4-6 hours). The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available.
-
Cooling and Neutralization: Once the hydrolysis is complete (or after the designated reaction time), turn off the heat and allow the solution to cool to room temperature.
-
pH Adjustment: Carefully neutralize the resulting solution to a pH between 6 and 8 by slowly adding a sodium hydroxide solution while stirring. Monitor the pH using indicator strips or a pH meter. This step can generate heat, so proceed with caution.
-
Disposal of Treated Waste: The neutralized solution, now containing malonic acid, isobutylamine hydrochloride, and sodium chloride, should be disposed of in accordance with local regulations for aqueous chemical waste. Consult your institution's EHS for specific guidance.
Spill Management and Equipment Decontamination
Accidental spills and contaminated equipment require immediate and appropriate attention to prevent exposure and further contamination.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne. For liquid spills (if TIBM is in solution), use an inert absorbent material to contain the spill.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent using non-sparking tools. Place all materials into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a detergent solution, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
Equipment Decontamination:
-
Initial Cleaning: Remove any gross contamination from laboratory equipment by scraping or wiping.
-
Washing: Wash the equipment with a laboratory-grade detergent and water.[3]
-
Rinsing: Thoroughly rinse the equipment with deionized water. For sensitive equipment, a final rinse with a solvent in which TIBM is soluble (e.g., isopropanol or ethanol) can be performed, followed by air-drying in a well-ventilated area.
-
Verification: For critical applications, the cleanliness of the equipment can be verified by analytical methods if necessary.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental protection.
References
Sources
Comprehensive Guide to Handling N,N,N',N'-Tetraisobutyl-malonamide: A Proactive Approach to Laboratory Safety
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our methods. This guide provides essential, immediate safety and logistical information for handling N,N,N',N'-Tetraisobutyl-malonamide. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and security. While specific toxicological data for this compound is not extensively documented, this guide is built upon established principles for handling similar chemical entities, ensuring a robust and proactive safety framework.
Understanding the Compound: A Prudent Hazard Assessment
Key Principles for Safe Handling:
-
Minimize Exposure: All procedures should be designed to minimize direct contact and the generation of dust or aerosols.
-
Assume Hazard: In the absence of comprehensive data, treat this compound with a high degree of caution.
-
Follow Standard Protocols: Adherence to general safe laboratory practices is paramount[4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for various laboratory operations.
| Level of Protection | Required PPE | Rationale and Best Practices |
| Primary Protection | Safety Goggles with Side Shields or Safety Glasses | Protects eyes from potential splashes or airborne particles. Standard laboratory practice dictates that eye protection should be worn at all times when handling chemicals[2][6][7]. |
| Nitrile Gloves (or other chemically resistant gloves) | Provides a barrier against direct skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected[2][8][9]. | |
| Laboratory Coat | Protects skin and personal clothing from accidental spills and contamination. A lab coat that covers the arms and closes in the front is recommended[2][9]. | |
| Secondary Protection (As needed) | Face Shield | To be used in conjunction with safety goggles when there is a significant risk of splashing. This provides an additional layer of protection for the entire face[4][7]. |
| Respiratory Protection (e.g., N95 respirator or higher) | Necessary when there is a potential for generating dust or aerosols, or when working in a poorly ventilated area. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[2]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for minimizing risk. The following workflow provides a procedural guide for safe handling from receipt to disposal.
Pre-Operational Checklist
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound is not available, review the SDS for malonamide or a structurally similar compound to understand the general hazards[1][2][6].
-
Ensure Proper Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or volatile substances[2].
-
Gather All Necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition[10].
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher[2].
Handling the Compound
-
Don Appropriate PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
If transferring to a solution, add the solid to the liquid slowly to prevent splashing.
-
-
Working with Solutions:
-
Handle all solutions containing this compound with the same level of caution as the solid form.
-
Keep containers closed when not in use to prevent the release of vapors.
-
-
Post-Handling:
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1][2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2]. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2]. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water. Ensure proper ventilation. For larger spills, evacuate the area and follow your institution's emergency spill response procedures[2][6]. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed waste container.
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines[11]. Do not dispose of chemical waste down the drain or in the regular trash[5][9].
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Material Safety Data Sheet - Malonamide, 97%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - Malonamide. (2025, September 18). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Malonamide. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 8). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- Safety Data Sheet. (2014, January 22). Molecular Dimensions.
- What harm does long-term exposure to NMP do to people. (2023, January 12).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Amide handling precautions?. (2014, August 14). Sciencemadness Discussion Board.
- N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE Product Description. (n.d.). ChemicalBook.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
- Chemical PPE. (2020, November 19). Trihydro Corporation.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- Safety Data Sheet: N,N,N',N'-tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine. (2020, February 19).
- N,N-DIETHYL-M-TOLUAMIDE. (n.d.). CAMEO Chemicals - NOAA.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
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- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. trihydro.com [trihydro.com]
- 11. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
